(S)-(+)-2-Chloromandelic acid
描述
Structure
3D Structure
属性
IUPAC Name |
(2S)-2-(2-chlorophenyl)-2-hydroxyacetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClO3/c9-6-4-2-1-3-5(6)7(10)8(11)12/h1-4,7,10H,(H,11,12)/t7-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWOLDZZTBNYTMS-ZETCQYMHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(C(=O)O)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)[C@@H](C(=O)O)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201312276 | |
| Record name | (S)-2-Chloromandelic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201312276 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
52950-19-3 | |
| Record name | (S)-2-Chloromandelic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=52950-19-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (S)-2-Chloromandelic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052950193 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (S)-2-Chloromandelic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201312276 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (S)-(+)-2-(2-Chlorophenyl)-2-hydroxyacetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.125.447 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Benzeneacetic acid, 2-chloro-α-hydroxy-, (αS) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | (S)-2-CHLOROMANDELIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P3948WAT0C | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
(S)-(+)-2-Chloromandelic acid physical properties and structure
An In-depth Technical Guide to the Physical Properties and Structure of (S)-(+)-2-Chloromandelic Acid
For researchers, scientists, and professionals in drug development, a thorough understanding of the physicochemical properties of chiral building blocks is paramount. This compound, a key intermediate in the synthesis of pharmaceuticals such as the antiplatelet agent (S)-clopidogrel, is one such critical molecule.[1] This technical guide provides a detailed overview of its physical properties and structural features, supported by experimental methodologies and visual representations to facilitate comprehension and application in a research and development setting.
Chemical Structure and Identification
This compound is a chiral carboxylic acid characterized by a phenyl ring substituted with a chlorine atom at the ortho-position and a stereogenic center at the alpha-carbon of the carboxylic acid.
Molecular Structure:
Caption: 2D Chemical Structure of this compound
The spatial arrangement of the substituents around the chiral carbon atom is defined by the "(S)" designation according to the Cahn-Ingold-Prelog priority rules. The "(+)" indicates that this enantiomer is dextrorotatory, meaning it rotates the plane of polarized light to the right.
Table 1: Chemical Identifiers
| Identifier | Value |
| CAS Number | 52950-19-3 |
| Molecular Formula | C₈H₇ClO₃ |
| Molecular Weight | 186.59 g/mol |
| InChI | InChI=1S/C8H7ClO3/c9-6-4-2-1-3-5(6)7(10)8(11)12/h1-4,7,10H,(H,11,12)/t7-/m0/s1 |
| SMILES | O--INVALID-LINK--c1ccccc1Cl |
Physical Properties
The physical properties of this compound are crucial for its handling, purification, and use in synthesis. These properties are summarized in the table below.
Table 2: Physical Properties of this compound
| Property | Value |
| Physical State | Solid, powder |
| Melting Point | 118-121 °C |
| Solubility | Soluble in water and methanol.[2] |
| Optical Rotation | While the "(+)" designation indicates dextrorotation, a specific experimental value for the specific rotation is not consistently reported across publicly available safety and specification documents. The optical purity is a critical parameter for its use in stereoselective synthesis.[3] |
Experimental Protocols
Detailed experimental protocols are essential for reproducing and verifying the physical properties of a compound. Below are generalized, yet detailed, methodologies for determining the key physical properties of this compound.
Melting Point Determination
The melting point of a solid is a measure of its purity and can be determined using a capillary melting point apparatus.
Workflow for Melting Point Determination:
Caption: Workflow for Melting Point Determination.
Solubility Assessment
The solubility of a compound in various solvents is a fundamental property that dictates its application in different reaction and purification systems.
Protocol for Solubility Determination:
-
Solvent Selection: Choose a range of solvents with varying polarities (e.g., water, methanol, ethanol, acetone, ethyl acetate, dichloromethane, toluene, hexane).
-
Sample Preparation: Weigh a precise amount of this compound (e.g., 10 mg) into a series of small vials.
-
Solvent Addition: Add a measured volume of a selected solvent (e.g., 1 mL) to each vial.
-
Equilibration: Vigorously stir or sonicate the vials at a controlled temperature (e.g., 25 °C) for a set period to ensure equilibrium is reached.
-
Observation: Visually inspect the vials for the complete dissolution of the solid.
-
Quantification (Optional): If the compound dissolves, add more solute until saturation is reached. If it does not dissolve, the amount of dissolved material in the supernatant can be quantified using techniques like HPLC or UV-Vis spectroscopy after filtration. The solubility is then expressed in terms of concentration (e.g., mg/mL or mol/L).
Optical Rotation Measurement
Optical rotation is a defining characteristic of a chiral molecule and is measured using a polarimeter. This property confirms the enantiomeric identity and purity of the sample.
Experimental Workflow for Polarimetry:
Caption: Experimental Workflow for Optical Rotation Measurement.
Logical Relationships of Key Properties
The interplay between the structure and the physical properties of this compound is fundamental to its chemical behavior.
Caption: Logical Relationships of this compound Properties.
This guide provides a foundational understanding of the physical properties and structure of this compound. For any application, it is recommended to consult the specific certificate of analysis for the lot of material being used to obtain the most accurate and up-to-date data.
References
(S)-(+)-2-Chloromandelic acid CAS number and molecular weight
For Researchers, Scientists, and Drug Development Professionals
This guide provides essential technical data for (S)-(+)-2-Chloromandelic acid, a chiral building block frequently utilized in pharmaceutical synthesis and chemical research. Below are its key identifiers and physical properties, presented for ease of reference and comparison.
Physicochemical Data
The fundamental properties of this compound are summarized in the table below. This information is critical for reaction planning, analytical method development, and material handling.
| Property | Value | Citations |
| CAS Number | 52950-19-3 | [1][2] |
| Molecular Weight | 186.59 g/mol | [3][4][5] |
| Molecular Formula | C₈H₇ClO₃ | [1][3] |
| Synonyms | (+)-2-chloromedolic acid, (s)-o-chloromandelic acid | [1] |
| Physical Form | Solid, powder | [2] |
| Melting Point | 118-121 °C |
Compound Identification Workflow
The following diagram illustrates the logical relationship between the common name of the compound and its primary chemical identifiers. This visualization helps in understanding the direct association between the chemical nomenclature and its standardized registry numbers and formula.
Caption: Relationship between compound name and key identifiers.
Note: This document is intended for informational purposes for a technical audience. No experimental protocols were cited in the generation of this specific guide.
References
- 1. This compound, 95% | CAS 52950-19-3 | Chemical-Suppliers [chemical-suppliers.eu]
- 2. indiamart.com [indiamart.com]
- 3. 2-chloromandelic acid | 10421-85-9 [chemnet.com]
- 4. 2-Chloromandelic acid | C8H7ClO3 | CID 97720 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 2-Chloromandelic acid 98 10421-85-9 [sigmaaldrich.com]
Synthesis and purification of (S)-(+)-2-Chloromandelic acid
An In-Depth Technical Guide to the Synthesis and Purification of (S)-(+)-2-Chloromandelic Acid
Introduction
This compound is a crucial chiral building block in the pharmaceutical industry, most notably serving as a key intermediate in the synthesis of the anti-platelet aggregation drug (S)-clopidogrel.[1] Its stereochemistry is vital for the biological activity of the final active pharmaceutical ingredient (API). Consequently, robust and efficient methods for producing this compound in high enantiomeric purity are of significant interest to researchers and drug development professionals.
The primary industrial strategy for obtaining enantiopure this compound does not typically involve direct asymmetric synthesis. Instead, it relies on the synthesis of a racemic mixture of (R,S)-2-chloromandelic acid, followed by a resolution step to separate the desired (S)-enantiomer from the unwanted (R)-enantiomer. This guide provides a comprehensive overview of the prevalent methods for this resolution, including detailed experimental protocols, comparative quantitative data, and process workflows.
Section 1: Synthesis of Racemic (R,S)-2-Chloromandelic Acid
The common precursor for enantiomeric resolution is the racemic acid. A typical synthesis begins with 2-chlorobenzaldehyde, which undergoes a cyanohydrin reaction followed by hydrolysis to yield racemic 2-chloromandelic acid.
Caption: General synthesis workflow for racemic 2-chloromandelic acid.
Section 2: Enantiomeric Resolution and Purification Strategies
Several techniques have been successfully employed to resolve racemic 2-chloromandelic acid. The choice of method often depends on factors such as scale, required purity, cost, and available equipment.
Enzymatic Kinetic Resolution
Kinetic resolution leverages enzymes to selectively catalyze a reaction with one enantiomer at a much higher rate than the other, allowing for their separation. For 2-chloromandelic acid, lipase-catalyzed transesterification is a well-documented method.[1]
Principle: Lipase AK is used to catalyze the irreversible transesterification of (R,S)-2-chloromandelic acid with an acyl donor, such as vinyl acetate. The enzyme preferentially acylates the (R)-enantiomer, converting it into an ester. The unreacted (S)-enantiomer can then be separated from the (R)-ester. This reaction mechanism is described as Ping-Pong bi-bi.[1]
Caption: Workflow for enzymatic kinetic resolution of 2-chloromandelic acid.
Experimental Protocol: The enantioselective resolution is conducted in an organic solvent using lipase AK as the catalyst and vinyl acetate as the acyl donor.[1] Key parameters that are optimized to achieve high selectivity and conversion include the choice of organic solvent, temperature, water content, substrate ratio, and enzyme loading.[1] Under optimal conditions, a high conversion of the (R)-enantiomer is achieved, leaving the (S)-enantiomer with high enantiomeric excess.[1]
Diastereomeric Salt Crystallization
This classical resolution technique is widely used in industrial applications due to its scalability and effectiveness.[2]
Principle: The racemic acid is reacted with a single enantiomer of a chiral base (the resolving agent). This reaction forms a pair of diastereomeric salts. Since diastereomers have different physical properties, they can be separated by fractional crystallization, exploiting differences in their solubility in a given solvent. After separation, the desired salt is acidified to liberate the pure this compound.
Caption: Workflow for resolution via diastereomeric salt crystallization.
Experimental Protocol:
-
Salt Formation: Racemic (R,S)-2-chloromandelic acid and a chiral amino alcohol (e.g., (S)-2-amino-1,1-diphenyl-1-propanol) are dissolved in an organic solvent such as ethanol or ethyl acetate.[2] The molar ratio of racemic acid to resolving agent is typically optimized, for example, 1:0.5-0.95.[2]
-
Crystallization: The solution is heated (e.g., 30-100°C) for several hours (e.g., 1-8 hours) and then allowed to cool to room temperature, inducing the crystallization of the less soluble diastereomeric salt.[2]
-
Isolation: The precipitated solid salt is collected by filtration.[2]
-
Liberation of the Acid: The isolated diastereomeric salt is dissolved in water. A mineral acid, such as sulfuric or hydrochloric acid, is added to adjust the pH to 2-3.[2] This protonates the carboxylate, liberating the free 2-chloromandelic acid.
-
Extraction and Purification: The aqueous solution is extracted with an organic solvent like ethyl acetate. The organic layers are combined, and the solvent is removed by evaporation to yield the enantiomerically pure acid.[2]
Enantiospecific Cocrystallization
A more recent alternative to classical salt formation is the use of a chiral coformer to induce the selective crystallization of one enantiomer from a racemic mixture.
Principle: A chiral coformer, such as the antiepileptic drug Levetiracetam ((S)-enantiomer), is added to a solution of racemic 2-chloromandelic acid. The coformer exhibits enantiospecific recognition, forming a stable cocrystal with only one of the enantiomers (in this case, the (S)-enantiomer).[3] This cocrystal precipitates from the solution, leaving the other enantiomer ((R)-enantiomer) enriched in the mother liquor.[3]
Caption: Logical workflow of enantiospecific cocrystallization.
Experimental Protocol (with Levetiracetam):
-
Dissolution: Racemic 2-chloromandelic acid (e.g., 3.14 mmol) and Levetiracetam (e.g., 3.73 mmol) are mixed in a solvent like acetonitrile (e.g., 2.0 mL).[3]
-
Equilibration: The mixture is heated to 60°C for two hours to ensure complete dissolution.[3]
-
Crystallization: The solution is slowly cooled to room temperature. Seeding with pre-formed cocrystals can be used to induce crystallization. The mixture is then stored at a low temperature (e.g., -15°C) for an extended period (e.g., 14 days) to allow the solid-liquid equilibrium to be reached.[3]
-
Isolation: The precipitated cocrystal is collected by vacuum filtration and washed.[3] The (S)-2-chloromandelic acid can then be recovered from the cocrystal.
Chiral Chromatography
While often used for analytical purposes to determine enantiomeric excess, chiral chromatography can also be employed for preparative-scale separations.
Principle: A racemic mixture is passed through a chromatography column containing a chiral stationary phase (CSP) or is eluted with a mobile phase containing a chiral additive. The two enantiomers interact differently with the chiral environment, causing them to travel through the column at different rates and thus be separated.
Methodologies:
-
High-Performance Liquid Chromatography (HPLC): A column such as CHIRALPAK® IC can be used.[4] The mobile phase often consists of a non-polar solvent like n-hexane, a polar modifier like isopropanol, and an acidic additive like trifluoroacetic acid (TFA).[4] However, for 2-chloromandelic acid, the enantioselectivity on this specific column was reported to be low.[4]
-
Ligand Exchange Chromatography: This method uses chiral ionic liquids (CILs) as chiral selectors. A baseline separation of 2-chloromandelic acid enantiomers with a resolution of 1.69 has been achieved under optimized conditions, including CIL and Cu2+ concentration, mobile phase pH, and temperature.[5]
Section 3: Quantitative Data Summary
The effectiveness of different resolution techniques can be compared based on key performance metrics such as yield and the enantiomeric excess (ee%) of the final product.
| Resolution Method | Resolving Agent / Catalyst | Yield | Enantiomeric Excess (ee%) / Purity | Reference |
| Enzymatic Kinetic Resolution | Lipase AK | N/A (High Conversion) | ≥98.15% (for remaining S-acid) | [1] |
| Diastereomeric Salt Crystallization | Chiral Amino Alcohols | ≥75% (overall process) | >99% | [2] |
| Enantiospecific Cocrystallization | Levetiracetam | N/A | 78% optical purity (S-enantiomer in solid) | [3] |
| Ligand Exchange Chromatography | Chiral Ionic Liquids | N/A (Separation) | Resolution (Rs) = 1.69 | [5] |
Conclusion
The preparation of enantiomerically pure this compound is predominantly achieved through the resolution of its racemic form. For large-scale industrial production, diastereomeric salt crystallization remains a preferred method due to its high efficiency, yielding products with excellent enantiomeric purity (>99% ee) and good overall yields (≥75%).[2] Enzymatic kinetic resolution offers a green chemistry alternative with very high selectivity, resulting in an enantiomeric excess of over 98%.[1] Newer methods like enantiospecific cocrystallization are promising but may require further optimization to improve the purity of the initially crystallized product.[3] Chiral chromatography is highly effective for achieving separation but is often more suitable for analytical or small-scale preparative work. The selection of the optimal method will ultimately be guided by the specific requirements of the synthesis, including scale, cost-effectiveness, and desired final purity.
References
- 1. Experiment and simulation on kinetic resolution of (R,S)-2-chloromandelic acid by enzymatic transesterification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. CN102603518A - Resolution method for 2-chloromandelic acid by crystalizing diastereomeric salts - Google Patents [patents.google.com]
- 3. Resolution of Halogenated Mandelic Acids through Enantiospecific Co-Crystallization with Levetiracetam - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Separation of mandelic acid and its derivatives with new immobilized cellulose chiral stationary phase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
The Emergence of a Resolving Agent: A Technical Guide to 2-Chloromandelic Acid in Chiral Separations
For decades, the separation of enantiomers has been a critical challenge in the chemical and pharmaceutical industries. The development of effective chiral resolving agents has been paramount in obtaining enantiomerically pure compounds essential for drug development and other applications. Among these, 2-chloromandelic acid has emerged as a versatile and efficient resolving agent. This technical guide delves into the discovery, history, and core applications of 2-chloromandelic acid, providing researchers, scientists, and drug development professionals with an in-depth understanding of its utility.
A Historical Perspective: The Rise of Mandelic Acid Derivatives
The principle of chiral resolution via diastereomeric salt formation was first demonstrated by Louis Pasteur in 1853.[1] This foundational technique involves the reaction of a racemic mixture with a single enantiomer of a chiral resolving agent to form a pair of diastereomers. These diastereomers, having different physical properties, can then be separated by methods such as fractional crystallization.
Core Application: Resolution of Racemic Compounds
2-Chloromandelic acid is primarily employed in the resolution of racemic amines and other basic compounds through the formation of diastereomeric salts. More recently, its application has expanded to include enantiospecific cocrystallization, a technique particularly useful for the resolution of non-ionizable compounds.
Diastereomeric Salt Formation
The classical and most widely used application of 2-chloromandelic acid is in the resolution of racemic amines. The process involves the reaction of the racemic amine with an enantiomerically pure form of 2-chloromandelic acid (either (R)- or (S)-) to form a pair of diastereomeric salts. The differential solubility of these salts in a chosen solvent allows for the selective crystallization of one diastereomer, which can then be isolated. Subsequent treatment of the isolated salt with a base regenerates the enantiomerically enriched amine.
A notable example is the resolution of various amines where chiral amino alcohols are used to resolve 2-chloromandelic acid itself, yielding enantiomeric excess (ee) values greater than 99% and overall yields exceeding 75%.[2]
Enantiospecific Cocrystallization
A more modern application of 2-chloromandelic acid is its use as a coformer in enantiospecific cocrystallization. This technique is particularly valuable for the resolution of racemic compounds that do not readily form salts. In this process, one enantiomer of the resolving agent selectively forms a cocrystal with one enantiomer of the racemate, leaving the other enantiomer in solution.
A significant application of this method is the resolution of the antiepileptic drug, etiracetam. (S)-2-chloromandelic acid was found to cocrystallize exclusively with (S)-etiracetam, achieving a high yield and enantiopurity.
Quantitative Data Summary
The following tables summarize the quantitative data from various resolution experiments using 2-chloromandelic acid and in the resolution of 2-chloromandelic acid itself.
| Racemic Compound | Resolving Agent | Method | Yield (%) | Enantiomeric Excess (%) | Reference |
| Etiracetam | (S)-2-Chloromandelic Acid | Cocrystallization | 69.1 | ~100 | [3] |
| Resolution of 2-Chloromandelic Acid | |||||
| 2-Chloromandelic Acid | Chiral Amino Alcohol | Diastereomeric Salt Crystallization | >75 | >99 | [2] |
| 2-Chloromandelic Acid | Levetiracetam | Enantiospecific Cocrystallization | - | 78 (S-enantiomer in solid), 76 (R-enantiomer in liquid) | [4] |
| 2-Chloromandelic Acid | (R)-(+)-N-benzyl-1-phenylethylamine | Diastereomeric Salt Crystallization | - | - | [5] |
| 2-Chloromandelic Acid | D-O,O'-di-(p-toluoyl)-tartaric acid | Coordination-mediated resolution | - | - | [6] |
Key Experimental Protocols
General Protocol for Diastereomeric Salt Resolution of a Racemic Amine
-
Salt Formation: Dissolve the racemic amine and an equimolar amount of enantiomerically pure 2-chloromandelic acid in a suitable solvent (e.g., ethanol, methanol, or a solvent mixture). The mixture is typically heated to ensure complete dissolution.
-
Crystallization: Allow the solution to cool slowly to room temperature, with or without seeding, to induce the crystallization of the less soluble diastereomeric salt. Further cooling in an ice bath can increase the yield.
-
Isolation: The crystallized salt is isolated by filtration and washed with a small amount of the cold solvent.
-
Liberation of the Free Amine: The isolated diastereomeric salt is dissolved in water, and the solution is basified (e.g., with NaOH or NaHCO3) to liberate the free amine.
-
Extraction and Purification: The enantiomerically enriched amine is extracted with an organic solvent, dried over an anhydrous salt (e.g., MgSO4 or Na2SO4), and the solvent is removed under reduced pressure to yield the resolved product.
Protocol for the Cocrystallization Resolution of Etiracetam with (S)-2-Chloromandelic Acid
-
Preparation of the Solution: A solution of racemic etiracetam and (S)-2-chloromandelic acid is prepared in a suitable solvent, such as acetonitrile.
-
Seeding and Crystallization: The solution is seeded with pre-existing cocrystals of (S)-etiracetam-(S)-2-chloromandelic acid to induce crystallization. The mixture is then allowed to stand for a period to allow for crystal growth.
-
Isolation and Washing: The resulting cocrystals are collected by filtration and washed with a small amount of a solvent in which the cocrystal has low solubility but the undesired enantiomer has higher solubility.
-
Separation of the Resolved Compound: The isolated cocrystals are then treated to separate the resolved etiracetam from the 2-chloromandelic acid coformer.
Visualizing the Processes
To better illustrate the workflows and logical relationships in the application of 2-chloromandelic acid as a resolving agent, the following diagrams are provided.
References
- 1. US20080293965A1 - Process for the Dynamic Resolution of (Substituted) (R)- or (S)- Mandelic Acid - Google Patents [patents.google.com]
- 2. CN102603518A - Resolution method for 2-chloromandelic acid by crystalizing diastereomeric salts - Google Patents [patents.google.com]
- 3. WO2007078176A1 - The method of making optically active 2-chloromandelic acid esters and 2-chloromandelic acids by enzymatic method - Google Patents [patents.google.com]
- 4. Resolution of Halogenated Mandelic Acids through Enantiospecific Co-Crystallization with Levetiracetam - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Efficient preparation of (R)-2-chloromandelic acid via a recycle process of resolution - PubMed [pubmed.ncbi.nlm.nih.gov]
The Solubility of (S)-(+)-2-Chloromandelic Acid in Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the solubility of (S)-(+)-2-Chloromandelic acid in various organic solvents. Due to the limited availability of specific quantitative solubility data for this compound in the public domain, this guide utilizes solubility data for the closely related compound, (R,S)-mandelic acid, as a representative model. The structural similarity suggests that the solubility behavior will be comparable, offering valuable insights for researchers and professionals in drug development and chemical synthesis. This document presents quantitative data, detailed experimental protocols, and visual representations of the methodologies.
Quantitative Solubility Data
The solubility of a compound is a critical parameter in various scientific and industrial applications, including reaction kinetics, crystallization process design, and formulation development. The following table summarizes the mole fraction solubility of (R,S)-mandelic acid in several common organic solvents at various temperatures. This data is derived from studies employing the analytical stirred-flask and weight analysis method.
Table 1: Mole Fraction Solubility (x₁) of (R,S)-Mandelic Acid in Various Organic Solvents at Different Temperatures (T/K) [1]
| T/K | Methanol (x₁) | Ethanol (x₁) | n-Propanol (x₁) | Isopropanol (x₁) |
| 283.15 | 0.1332 | 0.0986 | 0.0765 | 0.0654 |
| 288.15 | 0.1458 | 0.1089 | 0.0847 | 0.0728 |
| 293.15 | 0.1591 | 0.1201 | 0.0935 | 0.0809 |
| 298.15 | 0.1732 | 0.1321 | 0.1031 | 0.0897 |
| 303.15 | 0.1881 | 0.1449 | 0.1135 | 0.0993 |
| 308.15 | 0.2039 | 0.1586 | 0.1248 | 0.1097 |
| 313.15 | 0.2206 | 0.1733 | 0.1370 | 0.1210 |
| 318.15 | 0.2383 | 0.1890 | 0.1501 | 0.1333 |
Experimental Protocols for Solubility Determination
The determination of solubility is a fundamental experimental procedure. Below are detailed methodologies for two common techniques: the gravimetric method and a UV-Vis spectroscopic method.
Gravimetric Method (Stirred-Flask Method)
This is a classic and reliable method for determining equilibrium solubility.[1]
Materials and Apparatus:
-
This compound (or the analyte of interest)
-
Selected organic solvent
-
Jacketed glass vessel with a magnetic stirrer
-
Thermostatic water bath
-
Analytical balance (±0.0001 g)
-
Filtration unit with a syringe filter (e.g., 0.45 µm PTFE)
-
Drying oven
Procedure:
-
Preparation: An excess amount of this compound is added to a known mass of the selected organic solvent in the jacketed glass vessel.
-
Equilibration: The vessel is sealed to prevent solvent evaporation and placed in the thermostatic water bath set to the desired temperature. The suspension is continuously stirred to facilitate the dissolution process and ensure the solution reaches equilibrium. The equilibration time can vary depending on the solute-solvent system and is typically determined through preliminary experiments (often 24-48 hours).
-
Sampling: Once equilibrium is reached, stirring is stopped, and the solution is allowed to stand for a period to allow the undissolved solid to settle. A sample of the supernatant is then carefully withdrawn using a pre-heated or pre-cooled syringe to match the experimental temperature and immediately filtered through a syringe filter to remove any undissolved particles.
-
Analysis: A known mass of the clear, saturated filtrate is transferred to a pre-weighed container. The solvent is then evaporated in a drying oven at a temperature that ensures complete solvent removal without causing decomposition of the solute.
-
Calculation: The container with the dried solute is weighed. The mass of the dissolved solute and the mass of the solvent in the sample are calculated by difference. The solubility is then expressed in the desired units, such as mole fraction or grams of solute per 100 grams of solvent.
Diagram of the Gravimetric Experimental Workflow:
References
A Comprehensive Spectroscopic Analysis of (S)-(+)-2-Chloromandelic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the spectroscopic data for (S)-(+)-2-Chloromandelic acid, a significant chiral intermediate in the synthesis of pharmaceuticals such as (S)-clopidogrel, a platelet aggregation inhibitor.[1][2] The document presents nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data in a structured format, accompanied by detailed experimental methodologies.
Spectroscopic Data Summary
The following tables summarize the key spectroscopic data for 2-Chloromandelic acid. It is important to note that some publicly available data does not differentiate between the enantiomers and may refer to the racemic mixture.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for elucidating the structure of organic molecules. The chemical shifts (δ) are reported in parts per million (ppm).
Table 1: ¹H NMR Data for 2-Chloromandelic Acid
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~7.2-7.6 | Multiplet | 4H | Aromatic protons (C₆H₄) |
| ~5.2 | Singlet | 1H | Methine proton (-CH(OH)) |
| Variable | Broad Singlet | 1H | Carboxylic acid proton (-COOH) |
| Variable | Singlet | 1H | Hydroxyl proton (-OH) |
Note: The exact chemical shifts can vary depending on the solvent and concentration. The protons of the carboxylic acid and hydroxyl groups are exchangeable and may appear as a broad singlet or not be observed at all, depending on the deuterated solvent used.
Table 2: ¹³C NMR Data for 2-Chloromandelic Acid
| Chemical Shift (ppm) | Assignment |
| ~170-175 | Carboxylic acid carbon (-COOH) |
| ~125-140 | Aromatic carbons (C₆H₄) |
| ~70-75 | Methine carbon (-CH(OH)) |
Note: The specific shifts for the aromatic carbons can be further resolved in high-resolution spectra.
Infrared (IR) Spectroscopy
IR spectroscopy provides information about the functional groups present in a molecule. The data below is for Attenuated Total Reflectance (ATR) IR.
Table 3: Key IR Absorption Bands for 2-Chloromandelic Acid
| Wavenumber (cm⁻¹) | Intensity | Functional Group | Vibration |
| 2500-3300 | Strong, Broad | O-H | Carboxylic acid O-H stretch |
| ~3300-3500 | Medium, Broad | O-H | Alcohol O-H stretch |
| ~3000-3100 | Medium | C-H | Aromatic C-H stretch |
| ~1700-1750 | Strong | C=O | Carboxylic acid C=O stretch |
| ~1600 | Medium | C=C | Aromatic C=C stretch |
| ~1050-1250 | Strong | C-O | C-O stretch (alcohol and acid) |
| ~750 | Strong | C-Cl | C-Cl stretch |
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, confirming the molecular weight.
Table 4: Mass Spectrometry Data for 2-Chloromandelic Acid
| m/z | Ion |
| 186.01 | [M]⁺ (corresponding to C₈H₇³⁵ClO₃) |
| 188.01 | [M+2]⁺ (isotope peak for ³⁷Cl) |
| 141 | [M-COOH]⁺ |
| 113 | [M-COOH-CO]⁺ |
Note: The molecular weight of 2-Chloromandelic acid is 186.59 g/mol .[1][2][3][4] The listed m/z values are for the most abundant isotopes.
Detailed Methodologies
The following sections describe generalized experimental protocols for obtaining the spectroscopic data presented above.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra to confirm the chemical structure of this compound.
Instrumentation: A high-field NMR spectrometer, such as a Bruker Avance 400 (400 MHz for ¹H, 100 MHz for ¹³C), is typically used.[5]
Sample Preparation:
-
Approximately 5-10 mg of this compound is accurately weighed and dissolved in about 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃, or Dimethyl sulfoxide-d₆, DMSO-d₆) in a clean, dry vial.
-
The solution is then transferred to a 5 mm NMR tube.
-
A small amount of an internal standard, such as tetramethylsilane (TMS), may be added for chemical shift referencing (δ = 0.00 ppm), although modern spectrometers can reference the residual solvent peak.
Data Acquisition:
-
The NMR tube is placed in the spectrometer's probe.
-
The instrument is tuned and the magnetic field is shimmed to achieve homogeneity and optimal resolution.
-
For ¹H NMR, a standard single-pulse experiment is performed. Key parameters include a 90° pulse angle, a relaxation delay of 1-2 seconds, and an appropriate number of scans (typically 8-16) to achieve a good signal-to-noise ratio.
-
For ¹³C NMR, a proton-decoupled experiment is typically run to simplify the spectrum to singlets for each unique carbon. A larger number of scans is usually required due to the lower natural abundance of ¹³C.
Infrared (IR) Spectroscopy
Objective: To identify the functional groups in this compound.
Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer, such as a Perkin-Elmer FTIR RXI spectrometer[5] or a Bruker Tensor 27 FT-IR[3], equipped with an ATR accessory is commonly used for solid samples.
Sample Preparation (ATR method):
-
A background spectrum of the clean ATR crystal (often diamond or zinc selenide) is recorded.
-
A small amount of the solid this compound powder is placed directly onto the ATR crystal.
-
A pressure arm is applied to ensure good contact between the sample and the crystal.
Data Acquisition:
-
The sample spectrum is recorded, typically by co-adding 16-32 scans at a resolution of 4 cm⁻¹.
-
The resulting spectrum is presented as percent transmittance or absorbance versus wavenumber (cm⁻¹).
-
After analysis, the ATR crystal is cleaned thoroughly with a suitable solvent (e.g., isopropanol or acetone) and a soft tissue.
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of this compound.
Instrumentation: A mass spectrometer, such as a Thermo-Fischer DSQ II GC-MS[5] or an electrospray ionization (ESI) mass spectrometer, can be used.
Sample Preparation (ESI-MS):
-
A dilute solution of this compound is prepared in a suitable solvent, such as methanol or acetonitrile, often with a small amount of formic acid or ammonium acetate to promote ionization.
-
The solution is infused directly into the ESI source via a syringe pump at a low flow rate.
Data Acquisition:
-
The ESI source parameters (e.g., spray voltage, capillary temperature) are optimized to achieve a stable signal.
-
Mass spectra are acquired in either positive or negative ion mode. For a carboxylic acid, negative ion mode ([M-H]⁻) is often effective.
-
The data is collected over a relevant mass range (e.g., m/z 50-500).
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.
Caption: Workflow of Spectroscopic Analysis.
References
(S)-(+)-2-Chloromandelic Acid: A Technical Guide to Enantiomeric Purity and Optical Rotation
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the core principles and methodologies for determining the enantiomeric purity and optical rotation of (S)-(+)-2-Chloromandelic acid. This chiral building block is of significant interest in the pharmaceutical industry, particularly as an intermediate in the synthesis of clopidogrel, an antiplatelet agent. Ensuring high enantiomeric purity is critical for the efficacy and safety of the final active pharmaceutical ingredient.
Quantitative Data Summary
| Parameter | Value | Method | Reference |
| Enantiomeric Excess (ee) | >99.0% | Chiral HPLC | [1] |
| Specific Optical Rotation ([α]) | Not available in cited literature. Must be determined experimentally. | Polarimetry | N/A |
The Relationship Between Enantiomeric Purity and Optical Rotation
The optical rotation of a chiral compound is directly proportional to its enantiomeric excess. For this compound, as the percentage of the (S)-enantiomer increases, the observed optical rotation will become more positive. A racemic mixture (50% S and 50% R) will exhibit no optical rotation. The theoretical maximum positive rotation is achieved with an enantiomerically pure (100% ee) sample of the (S)-enantiomer.
Experimental Protocols
Accurate determination of enantiomeric purity and optical rotation requires precise experimental execution. Below are detailed methodologies based on established techniques.
Determination of Enantiomeric Purity by Chiral HPLC
High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP) is a robust method for separating and quantifying the enantiomers of 2-Chloromandelic acid.
Workflow for Chiral HPLC Analysis:
Methodology:
-
Instrumentation: A standard HPLC system equipped with a UV detector is required.
-
Chiral Stationary Phase:
-
CHIRALPAK® IC (250 mm x 4.6 mm, 5 µm) has been used for the separation of 2-Chloromandelic acid enantiomers.
-
CHIRALCEL® OZ-3 (150 mm x 4.6 mm, 3 µm) is another suitable column.
-
-
Sample Preparation:
-
Accurately weigh and dissolve a sample of 2-Chloromandelic acid in a suitable solvent (e.g., ethanol or the mobile phase).
-
Filter the solution through a 0.45 µm syringe filter before injection.
-
-
Chromatographic Conditions (Example):
-
Mobile Phase: A mixture of n-hexane, isopropanol (or ethanol), and trifluoroacetic acid (TFA). A typical ratio is n-hexane/2-propanol/TFA = 90/10/0.1.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection Wavelength: 210 nm or 230 nm.
-
Injection Volume: 5-10 µL.
-
-
Data Analysis:
-
Identify the peaks corresponding to the (R) and (S) enantiomers.
-
Integrate the peak areas for each enantiomer.
-
Calculate the enantiomeric excess (ee) using the following formula: ee (%) = [ (Area(S) - Area(R)) / (Area(S) + Area(R)) ] x 100
-
Measurement of Optical Rotation by Polarimetry
Polarimetry measures the rotation of plane-polarized light as it passes through a solution of a chiral compound. The specific rotation is a fundamental physical property of an enantiomerically pure compound.
Workflow for Polarimetry Measurement:
Methodology:
-
Instrumentation: A polarimeter equipped with a sodium lamp (D-line, 589 nm) and a temperature-controlled sample cell.
-
Sample Preparation:
-
Accurately weigh a sample of enantiomerically pure this compound.
-
Dissolve the sample in a known volume of a specified solvent (e.g., ethanol, methanol, or chloroform) to achieve a precise concentration (c), typically expressed in g/100 mL.
-
-
Measurement:
-
Calibrate the polarimeter with the pure solvent (blank).
-
Fill the sample cell (of a known path length, l, in decimeters) with the prepared solution, ensuring no air bubbles are present.
-
Measure the observed optical rotation (α) at a controlled temperature (e.g., 20 °C or 25 °C).
-
-
Calculation of Specific Rotation ([α]): The specific rotation is calculated using the Biot's law formula: [α]Tλ = α / (l x c) Where:
-
[α]Tλ = specific rotation at temperature T and wavelength λ
-
α = observed rotation in degrees
-
l = path length of the sample cell in decimeters (dm)
-
c = concentration of the solution in g/mL or g/100mL (ensure consistency with the formula's convention)
-
Conclusion
The determination of enantiomeric purity and optical rotation are indispensable for the quality control of this compound in research and pharmaceutical development. While chiral chromatography provides a direct and accurate measure of enantiomeric excess, polarimetry is essential for determining the specific rotation, a key characteristic of the enantiomerically pure compound. The protocols and information provided in this guide offer a solid foundation for researchers and scientists working with this important chiral intermediate.
References
(S)-(+)-2-Chloromandelic Acid: A Technical Guide to Chemical Stability and Storage
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the chemical stability and recommended storage conditions for (S)-(+)-2-Chloromandelic acid. The information herein is curated for researchers, scientists, and professionals in drug development who utilize this chiral building block in their work. This document outlines general stability information, potential degradation pathways, and representative experimental protocols for stability assessment.
Core Chemical Properties and Stability Profile
This compound is a white to off-white crystalline solid.[1] It is a chiral carboxylic acid widely used as an intermediate in the synthesis of pharmaceuticals, most notably for the antiplatelet agent Clopidogrel. Understanding its stability is critical for ensuring the quality, efficacy, and safety of downstream products.
Based on available safety data sheets (SDS) and chemical supplier information, this compound is considered stable under recommended storage conditions.[2][3][4] However, like many complex organic molecules, it is susceptible to degradation under specific environmental stressors. The primary factors influencing its stability are temperature, light, moisture, and compatibility with other chemical agents.
General Storage Recommendations
To maintain the integrity and purity of this compound, the following storage conditions are recommended:
| Parameter | Recommendation | Source(s) |
| Temperature | Room Temperature | [5] |
| Atmosphere | Store in a cool, dry, well-ventilated area. | [6][7] |
| Container | Keep in a tightly-closed container. | [4][6][7] |
| Light | Protect from direct sunlight; store in a dark place. | [5][7] |
| Moisture | Avoid moisture. | [3] |
Incompatible Materials
Contact with the following substances should be avoided to prevent chemical reactions and degradation:
Hazardous Decomposition
In the event of a fire, thermal decomposition may produce hazardous gases, including carbon monoxide, carbon dioxide, and hydrogen chloride.[6]
Potential Degradation Pathways
While specific degradation studies for this compound are not extensively available in public literature, potential degradation pathways can be inferred based on its chemical structure. The molecule possesses a carboxylic acid, a secondary alcohol, and a chlorinated aromatic ring, all of which can be susceptible to degradation under stress conditions. Forced degradation studies, which intentionally expose the compound to harsh conditions, are designed to identify these pathways.[4][8]
A general workflow for conducting a forced degradation study is outlined below:
Based on the functional groups present in this compound, the following hypothetical degradation pathways may occur under forced degradation conditions. It is important to note that these are predictive and would require experimental verification.
Representative Experimental Protocols for Stability Assessment
The following are representative protocols for conducting forced degradation studies on a compound such as this compound. These protocols are based on general industry practices and regulatory guidelines and should be adapted and optimized for specific laboratory conditions and analytical instrumentation.[3][6]
Preparation of Stock and Working Solutions
-
Stock Solution: Accurately weigh and dissolve a suitable amount of this compound in a volumetric flask with a suitable solvent (e.g., methanol or acetonitrile) to obtain a stock solution of known concentration (e.g., 1 mg/mL).
-
Working Solutions: Prepare working solutions by diluting the stock solution with the same solvent to a final concentration suitable for the analytical method (e.g., 100 µg/mL).
Forced Degradation Procedures
For each condition, a parallel control sample (drug substance in the same solvent without the stressor) should be prepared and analyzed.
3.2.1. Acid Hydrolysis
-
To 1 mL of the working solution, add 1 mL of 0.1 N HCl.
-
Incubate the solution at 60°C for a specified period (e.g., 2, 4, 8, 24 hours).
-
After incubation, cool the solution to room temperature and neutralize it with an equivalent amount of 0.1 N NaOH.
-
Dilute the solution to a suitable volume with the mobile phase of the analytical method.
3.2.2. Base Hydrolysis
-
To 1 mL of the working solution, add 1 mL of 0.1 N NaOH.
-
Incubate the solution at 60°C for a specified period (e.g., 30 minutes, 1, 2, 4 hours).
-
After incubation, cool the solution to room temperature and neutralize it with an equivalent amount of 0.1 N HCl.
-
Dilute the solution to a suitable volume with the mobile phase.
3.2.3. Oxidative Degradation
-
To 1 mL of the working solution, add 1 mL of 3% hydrogen peroxide (H₂O₂).
-
Keep the solution at room temperature for a specified period (e.g., 2, 4, 8, 24 hours).
-
Dilute the solution to a suitable volume with the mobile phase.
3.2.4. Thermal Degradation (Solid State)
-
Place a known quantity of the solid compound in a petri dish and expose it to a high temperature (e.g., 60°C or 80°C) in a hot air oven for a specified period (e.g., 24, 48, 72 hours).
-
After exposure, allow the sample to cool to room temperature.
-
Prepare a solution of a known concentration in a suitable solvent for analysis.
3.2.5. Photolytic Degradation
-
Expose the working solution to UV light (e.g., 254 nm) and/or visible light in a photostability chamber for a specified duration, as per ICH Q1B guidelines.
-
A control sample should be wrapped in aluminum foil to protect it from light while being kept under the same temperature conditions.
-
Analyze the exposed and control samples.
Analytical Method
A validated stability-indicating high-performance liquid chromatography (HPLC) method is typically used for the analysis of the stressed samples.[9][10]
-
Column: A C18 column is commonly used for reversed-phase chromatography.
-
Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., phosphate buffer or formic acid in water) and an organic solvent (e.g., acetonitrile or methanol) is often employed to separate the parent compound from its degradation products.
-
Detection: UV detection at a wavelength where the compound and its potential degradation products have significant absorbance. A photodiode array (PDA) detector is advantageous for assessing peak purity.
-
Mass Spectrometry (MS) Detection: Coupling the HPLC system to a mass spectrometer (LC-MS) is highly recommended for the identification and structural elucidation of the degradation products.[9]
Conclusion
This compound is a chemically stable compound under recommended storage conditions. However, its stability can be compromised by exposure to high temperatures, light, moisture, and incompatible chemicals. While specific quantitative stability data and established degradation pathways for this compound are not widely published, this guide provides a framework for its proper storage and handling, as well as representative methodologies for conducting stability assessments. For critical applications in drug development, it is imperative to perform in-house forced degradation studies to identify potential degradants and develop validated stability-indicating analytical methods to ensure the quality and safety of the final product.
References
- 1. CAS 52950-18-2: (-)-2-Chloromandelic acid | CymitQuimica [cymitquimica.com]
- 2. researchgate.net [researchgate.net]
- 3. ijrpp.com [ijrpp.com]
- 4. biopharminternational.com [biopharminternational.com]
- 5. youtube.com [youtube.com]
- 6. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. medcraveonline.com [medcraveonline.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. What is a stability indicating method? | Peptide Testing | AmbioPharm [ambiopharm.com]
Methodological & Application
Application Notes: Chiral Resolution of Amines with (S)-(+)-2-Chloromandelic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the chiral resolution of racemic amines utilizing (S)-(+)-2-chloromandelic acid as the resolving agent. The methodology is based on the principle of diastereomeric salt formation, where the enantiomers of a racemic amine react with a single enantiomer of a chiral acid to form two diastereomeric salts with different physical properties, notably solubility. This difference allows for their separation by fractional crystallization. Subsequent liberation of the amine from the separated diastereomeric salt yields the enantiomerically enriched amine. This application note includes a step-by-step experimental protocol, data presentation in tabular format for clarity, and a visual representation of the workflow.
Introduction
Chiral amines are crucial building blocks in the synthesis of pharmaceuticals and other bioactive molecules. The stereochemistry of these amines often dictates their pharmacological activity and toxicological profile. Consequently, the production of enantiomerically pure amines is of paramount importance.[1] One of the most robust and economically viable methods for obtaining single enantiomers from a racemic mixture is through classical resolution via diastereomeric salt formation.[2]
This compound is an effective chiral resolving agent for a variety of amines. Its acidic nature allows for the ready formation of salts with basic amines, and the presence of a chiral center facilitates the formation of diastereomers with distinct crystallographic properties.
Principle of Resolution
The fundamental principle of this resolution technique is the conversion of a mixture of enantiomers, which have identical physical properties, into a mixture of diastereomers, which have different physical properties such as solubility, melting point, and crystal structure.[3]
A racemic mixture of an amine, containing both (R)-amine and (S)-amine, is reacted with an enantiomerically pure resolving agent, in this case, this compound. This reaction yields two diastereomeric salts: ((R)-amine)-((S)-2-chloromandelate) and ((S)-amine)-((S)-2-chloromandelate). Due to their different spatial arrangements, these diastereomeric salts exhibit different solubilities in a given solvent system. Through careful selection of the solvent and crystallization conditions, one diastereomer will preferentially crystallize from the solution, leaving the other diastereomer dissolved in the mother liquor. The less soluble diastereomeric salt is then isolated by filtration. Finally, the resolved amine is liberated from the salt by treatment with a base, and the chiral resolving agent can be recovered.
Experimental Protocol
This protocol provides a general procedure for the chiral resolution of a primary amine. Optimization of solvent, temperature, and stoichiometry may be required for specific amines.
Materials and Equipment
-
Racemic amine
-
This compound
-
Anhydrous solvents (e.g., methanol, ethanol, isopropanol, ethyl acetate)
-
Aqueous base solution (e.g., 2 M NaOH or KOH)
-
Aqueous acid solution (e.g., 2 M HCl)
-
Organic solvent for extraction (e.g., diethyl ether, dichloromethane)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Round-bottom flasks
-
Magnetic stirrer and stir bars
-
Reflux condenser
-
Crystallization dish or Erlenmeyer flask
-
Büchner funnel and filter paper
-
Rotary evaporator
-
Separatory funnel
-
pH paper or pH meter
-
Analytical equipment for determining enantiomeric excess (e.g., Chiral HPLC, NMR with a chiral solvating agent)
Step 1: Formation and Crystallization of Diastereomeric Salts
-
Dissolution: In a round-bottom flask, dissolve the racemic amine (1.0 eq.) in a suitable anhydrous solvent (e.g., methanol or ethanol). The choice of solvent is critical and often determined empirically through screening.[2][4] In a separate flask, dissolve this compound (0.5 - 1.0 eq.) in the same solvent, using gentle heating if necessary.
-
Salt Formation: Slowly add the this compound solution to the amine solution with continuous stirring. Salt formation is typically exothermic.
-
Crystallization: Allow the mixture to cool to room temperature. If no crystals form, the solution can be cooled further in an ice bath or a refrigerator. Seeding with a small crystal of the desired diastereomeric salt can induce crystallization. Allow the crystallization to proceed for a period of time (typically several hours to overnight) to maximize the yield of the less soluble salt.[5]
-
Isolation: Collect the precipitated crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of the cold crystallization solvent to remove any adhering mother liquor.
-
Drying: Dry the isolated diastereomeric salt crystals under vacuum.
Step 2: Liberation of the Enantiomerically Enriched Amine
-
Dissolution of the Salt: Dissolve the dried diastereomeric salt in a minimal amount of water or a mixture of water and an organic solvent.
-
Basification: Add a sufficient amount of an aqueous base solution (e.g., 2 M NaOH) to the dissolved salt with stirring until the pH is basic (pH > 10). This will deprotonate the amine, liberating the free base.
-
Extraction: Transfer the mixture to a separatory funnel and extract the liberated amine with an organic solvent (e.g., diethyl ether or dichloromethane). Perform multiple extractions to ensure complete recovery.
-
Washing and Drying: Combine the organic extracts and wash with brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Solvent Removal: Filter to remove the drying agent and remove the solvent using a rotary evaporator to yield the enantiomerically enriched amine.
Step 3: Recovery of the Chiral Resolving Agent
-
Acidification: The aqueous layer from the extraction in Step 2 contains the sodium salt of this compound. Acidify this aqueous layer with an aqueous acid solution (e.g., 2 M HCl) to a pH < 2.
-
Extraction: Extract the protonated this compound with an appropriate organic solvent (e.g., ethyl acetate).
-
Drying and Solvent Removal: Dry the organic extract over an anhydrous drying agent, filter, and remove the solvent under reduced pressure to recover the chiral resolving agent.
Step 4: Determination of Enantiomeric Excess (e.e.)
The enantiomeric excess of the resolved amine should be determined using an appropriate analytical technique.
-
Chiral High-Performance Liquid Chromatography (HPLC): This is a highly accurate method for determining e.e.[2]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: The e.e. can be determined by ¹H NMR spectroscopy using a chiral solvating agent, such as (S)-mandelic acid, which forms diastereomeric complexes that exhibit distinct signals for each enantiomer.[1]
Data Presentation
The efficiency of a chiral resolution is evaluated based on the yield and the enantiomeric excess of the resolved product. The following tables provide a template for presenting such data.
Table 1: Screening of Solvents for Diastereomeric Salt Crystallization
| Entry | Solvent | Yield of Diastereomeric Salt (%) | Diastereomeric Excess (d.e.) of Salt (%) |
| 1 | Methanol | 45 | 85 |
| 2 | Ethanol | 40 | 92 |
| 3 | Isopropanol | 35 | 95 |
| 4 | Ethyl Acetate | 30 | 88 |
Table 2: Resolution of Racemic 1-Phenylethylamine with this compound
| Parameter | Value |
| Racemic Amine | 1-Phenylethylamine |
| Molar Ratio (Amine:Acid) | 1:0.6 |
| Crystallization Solvent | Isopropanol |
| Crystallization Temperature | 4 °C |
| Yield of Resolved (R)-Amine | 38% |
| Enantiomeric Excess (e.e.) of (R)-Amine | >98% |
Visualization of the Workflow
The following diagram illustrates the overall workflow of the chiral resolution process.
Caption: Workflow for the chiral resolution of amines.
Troubleshooting
-
No crystal formation: Try a different solvent or solvent mixture, increase the concentration of the solutes, cool the solution to a lower temperature, or introduce a seed crystal.
-
Low diastereomeric excess: The diastereomeric excess of the crystallized salt can often be improved by recrystallization.
-
Oily precipitate: This may occur if the salt is too soluble in the chosen solvent. Try a less polar solvent or a solvent mixture.
Conclusion
The chiral resolution of amines using this compound is a powerful and versatile method for obtaining enantiomerically pure compounds. The success of the resolution is highly dependent on the choice of solvent and crystallization conditions, which often require empirical optimization for each specific amine. The protocol provided herein serves as a comprehensive guide for researchers to develop and implement this important synthetic technique.
References
Application Note: Chiral Resolution of Racemic Amines via Diastereomeric Salt Formation with (S)-(+)-2-Chloromandelic Acid
Abstract
This application note provides a detailed protocol for the chiral resolution of racemic amines through diastereomeric salt formation using (S)-(+)-2-Chloromandelic acid as the resolving agent. This method is a cornerstone technique in pharmaceutical development and fine chemical synthesis for the isolation of pure enantiomers. The protocol outlines the formation of diastereomeric salts, their fractional crystallization, and the subsequent recovery of the enantiomerically enriched amine. This document is intended for researchers, scientists, and professionals in drug development seeking a practical guide to enantiomeric separation.
Introduction
Chirality is a critical consideration in the pharmaceutical industry, as enantiomers of a drug molecule can exhibit significantly different pharmacological and toxicological profiles. The separation of racemic mixtures into their constituent enantiomers, a process known as chiral resolution, is therefore a fundamental step in the development of safe and effective chiral drugs. Diastereomeric salt formation is a classical and widely employed method for chiral resolution, particularly for racemic compounds containing acidic or basic functional groups.[1]
This technique involves the reaction of a racemic mixture with a single, pure enantiomer of a chiral resolving agent. This reaction forms a pair of diastereomeric salts. Unlike enantiomers, which have identical physical properties, diastereomers possess distinct physical characteristics, such as solubility, melting point, and crystal structure.[2] This difference in solubility allows for the separation of the diastereomers through fractional crystallization. Once separated, the desired enantiomer can be recovered from its diastereomeric salt by a simple acid-base work-up.
This compound is an effective chiral resolving agent for a variety of racemic amines. Its carboxylic acid moiety readily reacts with basic amines to form salts, and its chiral center facilitates the formation of diastereomers with differing solubilities, enabling their separation.
Principle of the Method
The chiral resolution process using this compound involves three key stages, as illustrated in the workflow diagram below.
Figure 1: General workflow for the chiral resolution of a racemic amine.
-
Diastereomeric Salt Formation: The racemic amine is reacted with an equimolar amount of this compound in a suitable solvent. This acid-base reaction results in the formation of a mixture of two diastereomeric salts.
-
Fractional Crystallization: The solvent system is chosen such that one of the diastereomeric salts is significantly less soluble than the other. Upon cooling or concentration of the solution, the less soluble diastereomer selectively crystallizes, while the more soluble diastereomer remains in the mother liquor.
-
Recovery of the Enantiomer: The crystallized diastereomeric salt is isolated by filtration. The pure enantiomer of the amine is then liberated from the salt by treatment with a base, which deprotonates the amine and allows for its extraction into an organic solvent. The resolving agent can also be recovered and recycled.
Experimental Protocols
The following protocols provide a general guideline for the chiral resolution of a racemic amine. Optimization of solvent systems, temperature, and crystallization time may be necessary for specific amines.
Materials and Equipment
-
Racemic amine
-
This compound
-
Solvents (e.g., methanol, ethanol, isopropanol, acetone, ethyl acetate, dichloromethane, hexane)
-
Hydrochloric acid (HCl), 1 M solution
-
Sodium hydroxide (NaOH), 1 M and 2 M solutions
-
Anhydrous sodium sulfate or magnesium sulfate
-
Standard laboratory glassware (Erlenmeyer flasks, beakers, graduated cylinders)
-
Stirring plate and magnetic stir bars
-
Heating mantle or water bath
-
Büchner funnel and filter paper
-
Rotary evaporator
-
pH paper or pH meter
-
Analytical balance
-
Polarimeter for measuring optical rotation
-
Chiral HPLC or GC system for determining enantiomeric excess
Protocol 1: Diastereomeric Salt Formation and Crystallization
-
Dissolution: In an Erlenmeyer flask, dissolve the racemic amine (1.0 eq.) in a suitable solvent (e.g., methanol, ethanol). In a separate flask, dissolve this compound (1.0 eq.) in the same solvent, warming gently if necessary to achieve complete dissolution.
-
Salt Formation: Slowly add the solution of this compound to the solution of the racemic amine with continuous stirring. An exothermic reaction may be observed.
-
Crystallization: Allow the mixture to cool slowly to room temperature. If no crystals form, the solution can be further cooled in an ice bath or a refrigerator. In some cases, partial evaporation of the solvent or the addition of an anti-solvent (a solvent in which the salt is less soluble, e.g., hexane) may be required to induce crystallization.[3]
-
Isolation: Collect the precipitated crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold crystallization solvent to remove any adhering mother liquor containing the more soluble diastereomer.
-
Drying: Dry the crystals under vacuum to a constant weight.
Protocol 2: Recovery of the Enantiomerically Enriched Amine
-
Dissolution of the Salt: Suspend the dried diastereomeric salt crystals in water.
-
Basification: Add a 2 M NaOH solution dropwise while stirring until the pH of the solution is basic (pH > 10). This will neutralize the carboxylic acid and liberate the free amine.
-
Extraction: Extract the liberated amine into an organic solvent such as dichloromethane or ethyl acetate. Perform the extraction three times to ensure complete recovery.
-
Drying: Combine the organic extracts and dry them over anhydrous sodium sulfate or magnesium sulfate.
-
Solvent Removal: Filter to remove the drying agent and concentrate the solution under reduced pressure using a rotary evaporator to obtain the enantiomerically enriched amine.
Protocol 3: Determination of Enantiomeric Excess (e.e.)
The enantiomeric excess of the recovered amine should be determined using an appropriate analytical technique.
-
Sample Preparation: Prepare a solution of the recovered amine of a known concentration in a suitable solvent.
-
Chiral HPLC/GC Analysis: Inject the sample onto a chiral stationary phase column. The mobile phase and column temperature should be optimized to achieve baseline separation of the two enantiomers.
-
Calculation of e.e.: The enantiomeric excess is calculated from the peak areas of the two enantiomers using the following formula: e.e. (%) = [ (Area of major enantiomer - Area of minor enantiomer) / (Area of major enantiomer + Area of minor enantiomer) ] x 100
Data Presentation
The success of a chiral resolution is evaluated based on the yield of the less soluble diastereomeric salt and the enantiomeric excess of the recovered amine. The following table presents representative data from the resolution of a racemic acid with a chiral amine, which illustrates the typical outcomes of a successful diastereomeric salt formation and crystallization.
| Parameter | Result |
| Racemic Compound | 4-Chloromandelic Acid |
| Resolving Agent | (R)-(+)-Benzyl-1-phenylethylamine |
| Crystallization Solvent | Ethanol |
| Yield of Less Soluble Diastereomeric Salt | 81.8% |
| Diastereomeric Excess (d.e.) of Salt | 94.8% |
| Enantiomeric Excess (e.e.) of Recovered Acid | >99% (after recrystallization) |
| Table 1: Representative data from the resolution of 4-Chloromandelic Acid with (R)-(+)-Benzyl-1-phenylethylamine.[3] |
Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| No crystal formation | The diastereomeric salt is too soluble in the chosen solvent. | Try a less polar solvent or a solvent mixture. Add an anti-solvent to decrease solubility. Concentrate the solution by slow evaporation. |
| Oily precipitate forms instead of crystals | The melting point of the diastereomeric salt is below the temperature of the solution. | Use a solvent with a lower boiling point. Ensure slow cooling. |
| Low yield of diastereomeric salt | The solubilities of the two diastereomers are too similar in the chosen solvent. | Screen a wider range of solvents and crystallization temperatures. |
| Low enantiomeric excess of the recovered amine | Incomplete separation of the diastereomers. | Recrystallize the diastereomeric salt one or more times before proceeding with the recovery of the amine. Ensure the crystals are thoroughly washed with cold solvent after filtration. |
Logical Relationships in Chiral Resolution
The success of a diastereomeric salt resolution is dependent on the interplay of several factors, as depicted in the following diagram.
Figure 2: Key factors influencing the outcome of a chiral resolution.
Conclusion
The use of this compound for the diastereomeric salt resolution of racemic amines is a robust and effective method for obtaining enantiomerically pure compounds. The protocols and guidelines presented in this application note provide a solid foundation for researchers to successfully implement this technique. Careful selection of solvents and optimization of crystallization conditions are paramount to achieving high yields and excellent enantiomeric purity.
References
Application Notes and Protocols for Enantiomeric Separation via Cocrystallization with (S)-(+)-2-Chloromandelic Acid
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Chiral separation is a critical process in the pharmaceutical industry, as enantiomers of a drug molecule often exhibit significantly different pharmacological and toxicological profiles.[1][2] Cocrystallization has emerged as a powerful technique for the separation of enantiomers, particularly for compounds that are not amenable to classical resolution via diastereomeric salt formation.[1][3] This method involves the formation of a crystalline solid composed of two or more different molecules in the same crystal lattice. When a chiral resolving agent, such as (S)-(+)-2-chloromandelic acid, is used, it can selectively cocrystallize with one enantiomer of a racemic compound, enabling its separation from the other.
This compound is a valuable chiral resolving agent due to its ability to form specific intermolecular interactions, such as hydrogen bonds, with target molecules.[4] This document provides detailed application notes and protocols for the enantiomeric separation of chiral compounds using this compound through cocrystallization.
I. Quantitative Data Summary
The following tables summarize the quantitative data from representative studies on enantiomeric separation using chiral acids, including this compound.
Table 1: Enantiomeric Separation of Etiracetam (ETI) using this compound (S-2CLMA)
| Racemic Compound | Chiral Coformer | Method | Yield (%) | Enantiomeric Purity (%) | Reference |
| Etiracetam (ETI) | This compound (S-2CLMA) | Solution Cocrystallization | 69.1 | ~100 | [1][2][3] |
Table 2: Resolution of Halogenated Mandelic Acids using Levetiracetam (LEV) as a Chiral Resolving Agent
| Racemic Compound | Chiral Resolving Agent | Method | Solid Phase Enantiomeric Excess (ee, %) | Liquid Phase Enantiomeric Excess (ee, %) | Reference |
| 2-Chloromandelic Acid (2-ClMA) | Levetiracetam (LEV) | Solution Cocrystallization | 78 (S-enantiomer) | 76 (R-enantiomer) | [4] |
| 3-Chloromandelic Acid (3-ClMA) | Levetiracetam (LEV) | Solution Cocrystallization | 63 (R-enantiomer) | Not Reported | [4] |
II. Experimental Protocols
This section provides detailed methodologies for key experiments involving cocrystallization for enantiomeric separation.
Protocol 1: Enantiomeric Separation of Etiracetam (ETI) via Solution Cocrystallization with this compound (S-2CLMA)
This protocol is adapted from the work of Nulek et al. (2022).[1][3]
Materials:
-
Racemic Etiracetam (rac-ETI)
-
This compound (S-2CLMA)
-
Acetonitrile (ACN)
-
Diethyl ether
-
Vials
-
Magnetic stirrer and stir bars
-
Heating plate
-
Cooling bath (-14 °C)
-
Vacuum filtration apparatus
-
Drying oven
Procedure:
-
Preparation of the Solution:
-
Crystallization:
-
Once a clear solution is obtained, cool the solution to -14 °C in a cooling bath.[1][3]
-
Seed the solution with a small amount of pre-made S-ETI:S-2CLMA cocrystal. Seeding can be initiated once the solution reaches the crystallization temperature.[1][3]
-
Allow the crystallization to proceed for 48 hours to maximize the yield of the cocrystal.[1][3]
-
-
Isolation and Purification:
-
Analysis:
-
To determine the enantiomeric excess and yield of the separated S-ETI, a small amount of the cocrystal (e.g., 1 mg) can be stirred in a solvent like diethyl ether (e.g., 150 µL) for 1 hour.[1][3] S-2CLMA is significantly more soluble in diethyl ether than S-ETI, allowing for the separation of the two components.[1][3]
-
Analyze the resulting S-ETI solid for enantiomeric purity using a suitable chiral HPLC method.
-
Protocol 2: Resolution of Racemic 2-Chloromandelic Acid (2-ClMA) via Cocrystallization with Levetiracetam (LEV)
This protocol is based on the research by Wang et al. (2021).[4]
Materials:
-
Racemic 2-Chloromandelic Acid (rac-2-ClMA)
-
Levetiracetam (LEV)
-
Acetonitrile (ACN)
-
Vials
-
Magnetic stirrer and stir bars
-
Heating plate
-
Cooling bath (-15 °C)
-
Vacuum filtration apparatus
Procedure:
-
Preparation of the Solution:
-
Crystallization:
-
Isolation:
-
Analysis:
-
Determine the optical purity of the (S)-2-chloromandelic acid in the solid phase and the (R)-2-chloromandelic acid in the liquid phase using chiral HPLC.[4]
-
III. Visualizations
The following diagrams illustrate the experimental workflows and logical relationships in the enantiomeric separation process.
Caption: Workflow for Enantiomeric Separation by Solution Cocrystallization.
Caption: Principle of Enantiospecific Cocrystallization.
References
- 1. Separation of Etiracetam Enantiomers Using Enantiospecific Cocrystallization with 2-Chloromandelic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Item - Separation of Etiracetam Enantiomers Using Enantiospecific Cocrystallization with 2âChloromandelic Acid - American Chemical Society - Figshare [acs.figshare.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Resolution of Halogenated Mandelic Acids through Enantiospecific Co-Crystallization with Levetiracetam - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Determination of Enantiomeric Excess using (S)-(+)-2-Chloromandelic Acid via HPLC
For Researchers, Scientists, and Drug Development Professionals
Introduction
The determination of enantiomeric excess (e.e.) is a critical step in the development and quality control of chiral pharmaceuticals, agrochemicals, and fine chemicals. One robust and widely applicable indirect method involves the derivatization of a racemic mixture with a chiral derivatizing agent (CDA) to form a pair of diastereomers. These diastereomers, possessing different physicochemical properties, can then be separated and quantified using standard achiral high-performance liquid chromatography (HPLC).
This document provides a detailed protocol for the use of (S)-(+)-2-Chloromandelic acid as a chiral derivatizing agent for the determination of enantiomeric excess of racemic alcohols and primary/secondary amines. This compound is an effective CDA due to its ready availability in high enantiomeric purity and the strong UV chromophore (chlorophenyl group) it imparts to the derivative, enhancing detection sensitivity.
Principle of the Method
The fundamental principle of this method lies in the conversion of a pair of enantiomers into a pair of diastereomers through a chemical reaction with an enantiomerically pure reagent.
-
Enantiomers: Non-superimposable mirror images with identical physical properties (except for interaction with plane-polarized light), making them inseparable on achiral stationary phases.
-
Diastereomers: Stereoisomers that are not mirror images of each other. They have different physical and chemical properties, allowing for their separation by standard chromatographic techniques.
The reaction of a racemic analyte (e.g., R-amine and S-amine) with this compound proceeds as follows:
(R)-Amine + (S)-2-Chloromandelic acid → (R,S)-Amide (Diastereomer 1) (S)-Amine + (S)-2-Chloromandelic acid → (S,S)-Amide (Diastereomer 2)
The resulting diastereomeric amides can be separated on a conventional achiral HPLC column (e.g., C18). The relative peak areas of the two diastereomers in the chromatogram are then used to calculate the enantiomeric excess of the original analyte.
Experimental Protocols
3.1. Materials and Reagents
-
This compound (>98% purity)
-
Racemic analyte (e.g., alcohol or amine)
-
Coupling agents (for amine derivatization): e.g., N,N'-Dicyclohexylcarbodiimide (DCC) and 4-Dimethylaminopyridine (DMAP) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) with Hydroxybenzotriazole (HOBt)
-
Esterification catalyst (for alcohol derivatization): e.g., 4-Dimethylaminopyridine (DMAP)
-
Anhydrous solvents: Dichloromethane (DCM), Acetonitrile (ACN), Tetrahydrofuran (THF), N,N-Dimethylformamide (DMF)
-
HPLC grade solvents: Acetonitrile, Methanol, Water
-
Trifluoroacetic acid (TFA) or Formic Acid (for mobile phase modification)
-
Anhydrous Magnesium Sulfate or Sodium Sulfate
-
Quenching solution: e.g., saturated aqueous Sodium Bicarbonate (NaHCO₃)
-
Extraction solvent: e.g., Ethyl Acetate, Diethyl Ether
3.2. Protocol for Derivatization of Racemic Amines
This protocol is a general guideline and may require optimization for specific amines.
-
Preparation: In a clean, dry vial, dissolve the racemic amine (approx. 5 mg, 1.0 equivalent) in 1 mL of anhydrous DCM.
-
Addition of Reagents: To the solution, add this compound (1.1 equivalents), EDC (1.2 equivalents), and HOBt (1.2 equivalents).
-
Reaction: Stir the mixture at room temperature for 2-4 hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or a preliminary HPLC injection.
-
Work-up:
-
Dilute the reaction mixture with 5 mL of Ethyl Acetate.
-
Wash the organic layer sequentially with 5 mL of 1 M HCl, 5 mL of saturated aqueous NaHCO₃, and 5 mL of brine.
-
Dry the organic layer over anhydrous Sodium Sulfate, filter, and evaporate the solvent under reduced pressure.
-
-
Sample Preparation for HPLC: Dissolve the resulting crude diastereomeric amide mixture in the HPLC mobile phase to a concentration of approximately 1 mg/mL. Filter the sample through a 0.22 µm syringe filter before injection.
3.3. Protocol for Derivatization of Racemic Alcohols
This protocol is a general guideline and may require optimization for specific alcohols.
-
Preparation: In a clean, dry vial, dissolve the racemic alcohol (approx. 5 mg, 1.0 equivalent) in 1 mL of anhydrous DCM.
-
Addition of Reagents: To the solution, add this compound (1.2 equivalents), DCC (1.2 equivalents), and a catalytic amount of DMAP (0.1 equivalents).
-
Reaction: Stir the mixture at room temperature for 4-8 hours or until the reaction is complete as monitored by TLC or HPLC.
-
Work-up:
-
Filter the reaction mixture to remove the dicyclohexylurea precipitate.
-
Dilute the filtrate with 5 mL of Ethyl Acetate.
-
Wash the organic layer sequentially with 5 mL of saturated aqueous NaHCO₃ and 5 mL of brine.
-
Dry the organic layer over anhydrous Sodium Sulfate, filter, and evaporate the solvent under reduced pressure.
-
-
Sample Preparation for HPLC: Dissolve the resulting crude diastereomeric ester mixture in the HPLC mobile phase to a concentration of approximately 1 mg/mL. Filter the sample through a 0.22 µm syringe filter before injection.
HPLC Method for Diastereomer Separation
The following is a typical starting point for method development. Optimization of the mobile phase composition and gradient is often necessary to achieve baseline separation.
Table 1: HPLC Instrumentation and Conditions
| Parameter | Recommended Condition |
| HPLC System | Standard HPLC system with UV Detector |
| Column | Achiral C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase A | Water with 0.1% TFA or 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% TFA or 0.1% Formic Acid |
| Gradient | Start with a 30-minute linear gradient from 30% B to 90% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25 °C |
| Detection | UV at 210 nm or 254 nm |
| Injection Volume | 10 µL |
Data Analysis and Calculation of Enantiomeric Excess
-
Integration: Integrate the peak areas of the two separated diastereomers in the chromatogram. Let the peak areas be A₁ and A₂.
-
Calculation of Enantiomeric Excess (e.e.):
-
e.e. (%) = [ (A₁ - A₂) / (A₁ + A₂) ] * 100
-
Where A₁ is the area of the major diastereomer peak and A₂ is the area of the minor diastereomer peak.
-
Table 2: Example Quantitative Data for a Racemic Amine
| Diastereomer | Retention Time (min) | Peak Area |
| (R,S)-Amide | 15.2 | 501234 |
| (S,S)-Amide | 16.5 | 498765 |
| Resolution (Rs) | 2.1 |
In this example, the enantiomeric excess would be calculated as: [ (501234 - 498765) / (501234 + 498765) ] * 100 ≈ 0.25%
Table 3: Example Quantitative Data for an Enantioenriched Alcohol
| Diastereomer | Retention Time (min) | Peak Area |
| (R,S)-Ester | 18.9 | 850450 |
| (S,S)-Ester | 20.1 | 150230 |
| Resolution (Rs) | 2.5 |
In this example, the enantiomeric excess would be calculated as: [ (850450 - 150230) / (850450 + 150230) ] * 100 = 70.0%
Workflow and Diagrams
Application Notes and Protocols for the Fractional Crystallization of Diastereomeric Salts of 2-Chloromandelic Acid
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the chiral resolution of racemic 2-chloromandelic acid via fractional crystallization of its diastereomeric salts. This classical resolution technique remains a robust and scalable method for obtaining enantiomerically pure 2-chloromandelic acid, a key intermediate in the synthesis of various pharmaceuticals.
Introduction
Chiral resolution by diastereomeric salt formation is a widely used industrial method for separating enantiomers. The process involves reacting a racemic mixture with a single enantiomer of a resolving agent to form a pair of diastereomeric salts. These diastereomers exhibit different physicochemical properties, most notably solubility, which allows for their separation by fractional crystallization. The less soluble diastereomer crystallizes preferentially from the solution, and the desired enantiomer can then be regenerated by treating the isolated salt with an acid or base.
This document outlines protocols using three distinct classes of resolving agents for the resolution of 2-chloromandelic acid:
-
Levetiracetam (LEV): An anticonvulsant drug that can act as a co-crystal former.
-
Chiral Amino Alcohols: A class of resolving agents known for their effectiveness with acidic compounds.
-
(R)-(+)-N-benzyl-1-phenylethylamine ((R)-(+)-BPA): A chiral amine that forms diastereomeric salts with carboxylic acids.
General Workflow for Diastereomeric Salt Resolution
The overall process for the fractional crystallization of diastereomeric salts of 2-chloromandelic acid can be visualized as a sequence of steps: formation of the diastereomeric salts, selective crystallization of the less soluble salt, isolation of the crystalline salt, and finally, liberation of the desired enantiomer.
Caption: General workflow for the chiral resolution of 2-chloromandelic acid via diastereomeric salt crystallization.
Experimental Protocols and Data
Resolution with Levetiracetam (LEV)
This protocol describes the enantiospecific co-crystallization of 2-chloromandelic acid with Levetiracetam.[1]
Protocol:
-
Dissolution: In a suitable vessel, dissolve 0.586 g (3.14 mmol) of racemic 2-chloromandelic acid in 2.0 mL of acetonitrile.
-
Addition of Resolving Agent: Add 0.636 g (3.73 mmol) of Levetiracetam to the solution with agitation.
-
Heating: Heat the mixture to 60 °C and stir for two hours to ensure complete dissolution of all solids.
-
Crystallization: Cool the homogeneous solution slowly to room temperature. Seed the solution with a co-crystal obtained from liquid-assisted grinding.
-
Equilibration: Store the mixture at -15 °C for 14 days to allow for solid-liquid equilibrium to be reached.
-
Isolation: Collect the precipitated crystalline co-crystal by vacuum filtration and wash with cold acetonitrile.
-
Drying: Dry the solid to obtain the co-crystal of the (S)-enantiomer of 2-chloromandelic acid.[1]
-
Analysis: The mother liquor will be enriched in the (R)-enantiomer. The enantiomeric excess (% ee) of both the solid and liquid phases should be determined by High-Performance Liquid Chromatography (HPLC).
Quantitative Data:
| Parameter | Value | Reference |
| Molar Ratio (2-ClMA:LEV) | 1:1.19 | [1] |
| Solvent | Acetonitrile | [1] |
| Crystallization Temperature | -15 °C | [1] |
| Equilibration Time | 14 days | [1] |
| Optical Purity of Solid ((S)-2-ClMA) | 78% | [1] |
| Enantiomeric Excess of Liquid ((R)-2-ClMA) | 76% ee | [1] |
Resolution with a Chiral Amino Alcohol
This protocol is based on a patented method for the resolution of o-chloromandelic acid using a chiral amino alcohol.[2]
Protocol:
-
Reaction Setup: In a reaction vessel, combine racemic 2-chloromandelic acid and a chiral amino alcohol in a suitable organic solvent (e.g., alcoholic solvent, acetone, or ethyl acetate). The molar ratio of racemic acid to the chiral amino alcohol should be in the range of 1:0.5 to 1:0.95.[2]
-
Salt Formation: Heat the mixture to a temperature between 30 °C and 100 °C and maintain for 1 to 8 hours to form the diastereomeric salts.[2]
-
Crystallization: Allow the mixture to stand at room temperature. The less soluble diastereomeric salt will precipitate as a white solid.
-
Isolation: Isolate the solid precipitate by filtration.
-
Liberation of Enantiomer: Dissolve the isolated solid in water and acidify the solution to a pH of 2-3 using a dilute acid (e.g., 1M H₂SO₄).[2]
-
Extraction: Extract the liberated enantiomer of 2-chloromandelic acid with an organic solvent such as ethyl acetate.
-
Final Product: Combine the organic layers and remove the solvent to obtain the single-configuration 2-chloromandelic acid.
Quantitative Data:
| Parameter | Value | Reference |
| Molar Ratio (Racemic Acid:Chiral Amino Alcohol) | 1:0.5 - 0.95 | [2] |
| Solvents | Alcoholic solvents, Acetone, Ethyl Acetate | [2] |
| Reaction Temperature | 30 °C - 100 °C | [2] |
| Reaction Time | 1 - 8 hours | [2] |
| Final Enantiomeric Excess (ee) | >99% | [2] |
| Yield | ≥75% | [2] |
Resolution with (R)-(+)-N-benzyl-1-phenylethylamine ((R)-(+)-BPA)
This protocol describes the resolution of 2-chloromandelic acid using (R)-(+)-N-benzyl-1-phenylethylamine as the resolving agent. While the specific protocol for 2-chloromandelic acid is detailed in the research literature, a general procedure for a similar compound, 4-chloromandelic acid, provides a strong template.[3][4]
Protocol:
-
Dissolution: Dissolve racemic 2-chloromandelic acid in a suitable solvent such as absolute ethanol.
-
Addition of Resolving Agent: Add an equimolar amount of (R)-(+)-N-benzyl-1-phenylethylamine to the solution.
-
Crystallization: Stir the mixture. The less soluble diastereomeric salt will begin to precipitate. The filtration temperature can be optimized (e.g., 15 °C for 4-chloromandelic acid).[4]
-
Isolation: Filter the precipitate and wash it with a small amount of cold solvent.
-
Drying: Dry the collected crystals under vacuum.
-
Liberation of Enantiomer: The resolved enantiomer can be liberated from the diastereomeric salt by treatment with an acid, followed by extraction.
Quantitative Data (for the analogous 4-chloromandelic acid):
| Parameter | Value | Reference |
| Molar Ratio (4-ClMA:(R)-(+)-BPA) | 1:1 | [4] |
| Solvent | Absolute Ethanol | [4] |
| Filtration Temperature | 15 °C | [4] |
| Solvent Amount | 1.6 mL / 1 mmol 4-ClMA | [4] |
Key Considerations and Optimization
-
Solvent Selection: The choice of solvent is critical as it influences the solubility of the diastereomeric salts and thus the efficiency of the resolution. A screening of various solvents is often necessary.
-
Molar Ratio: The stoichiometry of the resolving agent to the racemic acid can significantly impact the yield and purity of the desired enantiomer.
-
Temperature: The crystallization temperature profile affects the rate of crystallization and the purity of the isolated salt. Controlled cooling often yields better results than rapid cooling.
-
Seeding: The introduction of seed crystals of the desired pure diastereomeric salt can induce crystallization and improve the resolution efficiency.
-
Recrystallization: One or more recrystallizations of the isolated diastereomeric salt may be necessary to achieve the desired enantiomeric purity.
Safety Precautions
Standard laboratory safety procedures should be followed. This includes wearing appropriate personal protective equipment (PPE) such as safety glasses, lab coats, and gloves. All manipulations should be performed in a well-ventilated fume hood. The specific safety data sheets (SDS) for 2-chloromandelic acid and the chosen resolving agent and solvents should be consulted before commencing any experimental work.
References
- 1. Resolution of Halogenated Mandelic Acids through Enantiospecific Co-Crystallization with Levetiracetam - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CN102603518A - Resolution method for 2-chloromandelic acid by crystalizing diastereomeric salts - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
Application Notes and Protocols: Asymmetric Synthesis Utilizing (S)-(+)-2-Chloromandelic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the applications of (S)-(+)-2-Chloromandelic acid and its derivatives in asymmetric synthesis. This document details their use as both a chiral resolving agent and a chiral auxiliary, offering step-by-step protocols for key experimental procedures. Quantitative data is summarized for clear comparison, and logical workflows are visualized to facilitate understanding.
Introduction
This compound is a valuable chiral building block in organic synthesis, primarily utilized for the separation of enantiomers and for directing stereoselective transformations. Its utility stems from the presence of a stereogenic center at the α-position, which can be exploited to induce chirality in other molecules. In the pharmaceutical industry, where the biological activity of a compound is often enantiomer-dependent, the use of such chiral molecules is critical for the development of safe and effective drugs.
Application 1: Chiral Resolving Agent for Racemic Compounds
One of the primary applications of this compound is in the resolution of racemic mixtures, particularly amines and alcohols, through the formation of diastereomeric salts or cocrystals. These diastereomers exhibit different physical properties, such as solubility, allowing for their separation by fractional crystallization.
A notable example is the enantiospecific cocrystallization of racemic etiracetam, an antiepileptic drug, with (S)-2-chloromandelic acid. This process allows for the efficient separation of the desired (S)-enantiomer of etiracetam.[1]
Quantitative Data: Resolution of Etiracetam
| Coformer | Target Enantiomer | Yield (%) | Enantiomeric Purity (%) |
| (S)-2-Chloromandelic acid | (S)-Etiracetam | 69.1 | ~100 |
Experimental Protocol: Resolution of Racemic Etiracetam via Cocrystallization[1]
Materials:
-
Racemic etiracetam (rac-ETI)
-
This compound (S-2CLMA)
-
Methanol
-
Sodium methoxide (for racemization of undesired enantiomer, optional)
Procedure:
-
Preparation of Racemic Etiracetam (if starting from a single enantiomer): To racemize (S)-etiracetam, dissolve it in methanol and add a catalytic amount of sodium methoxide (0.05 eq.). Stir the solution at 50 °C for 24 hours under a condenser. Cool the solution to 5 °C to crystallize the racemic etiracetam.
-
Cocrystallization: Dissolve racemic etiracetam and a molar equivalent of (S)-2-chloromandelic acid in a minimal amount of a suitable solvent (e.g., acetonitrile or methanol) with heating.
-
Crystallization: Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath or refrigerator to induce crystallization of the diastereomeric cocrystal ((S)-ETI:(S)-2CLMA).
-
Isolation: Collect the crystals by filtration and wash with a small amount of cold solvent.
-
Liberation of the Enantiopure Amine: Dissolve the cocrystals in an appropriate aqueous acidic solution (e.g., dilute HCl) to protonate the amine. Extract the (S)-2-chloromandelic acid with a suitable organic solvent (e.g., ethyl acetate). The aqueous layer now contains the hydrochloride salt of (S)-etiracetam.
-
Isolation of (S)-Etiracetam: Neutralize the aqueous layer with a base (e.g., NaOH) and extract the free (S)-etiracetam with an organic solvent. Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure to yield the enantiopure (S)-etiracetam.
Workflow for Chiral Resolution:
Caption: Workflow for the chiral resolution of a racemic mixture.
Application 2: Chiral Auxiliary for Asymmetric Synthesis
This compound can be derivatized and used as a chiral auxiliary to control the stereochemical outcome of various chemical transformations. The auxiliary is temporarily attached to a prochiral substrate, directing the approach of a reagent to one face of the molecule, thereby inducing the formation of one diastereomer in excess. After the desired stereocenter has been created, the auxiliary can be cleaved and recovered.
While specific examples detailing the use of this compound derivatives as chiral auxiliaries in reactions like alkylations or aldol additions are not extensively documented in readily available literature, the principles can be demonstrated through a generalized protocol based on the well-established chemistry of mandelic acid and other chiral auxiliaries. The following protocols are illustrative and may require optimization for specific substrates.
Diastereoselective Enolate Alkylation
This protocol describes a general procedure for the diastereoselective alkylation of a carboxylic acid derivative using a chiral auxiliary derived from this compound and a chiral amine.
Protocol:
-
Acid Chloride Formation: To a solution of this compound (1.0 eq.) in an anhydrous aprotic solvent (e.g., dichloromethane or THF) at 0 °C, add thionyl chloride (1.2 eq.) dropwise. Allow the reaction to stir at room temperature for 2 hours or until the evolution of gas ceases. Remove the solvent and excess thionyl chloride under reduced pressure to obtain the crude (S)-(+)-2-chloromandeloyl chloride.
-
Amide Coupling: Dissolve the crude acid chloride in anhydrous dichloromethane and cool to 0 °C. Add a solution of a chiral amine (e.g., (R)-(-)-2-phenylglycinol, 1.0 eq.) and a non-nucleophilic base (e.g., triethylamine, 2.5 eq.) in dichloromethane dropwise. Stir the reaction at room temperature overnight.
-
Work-up and Purification: Quench the reaction with water and separate the organic layer. Wash the organic layer successively with dilute HCl, saturated NaHCO₃ solution, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the chiral auxiliary amide.
Protocol:
-
Enolate Formation: To a solution of the chiral auxiliary amide (1.0 eq.) in anhydrous THF at -78 °C under an inert atmosphere, add a strong, non-nucleophilic base such as lithium diisopropylamide (LDA) (1.1 eq.) dropwise. Stir the solution at -78 °C for 1 hour to ensure complete enolate formation.
-
Alkylation: Add an alkyl halide (e.g., methyl iodide, 1.2 eq.) to the enolate solution at -78 °C. Allow the reaction to stir at this temperature for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.
-
Work-up and Purification: Quench the reaction at -78 °C by the addition of saturated aqueous NH₄Cl solution. Allow the mixture to warm to room temperature and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate. The diastereomeric ratio of the crude product can be determined by ¹H NMR spectroscopy. Purify the product by flash column chromatography to isolate the major diastereomer.
Protocol:
-
Hydrolysis: Dissolve the purified alkylated product in a mixture of an appropriate solvent (e.g., THF or ethanol) and aqueous acid (e.g., 6 M HCl). Heat the mixture to reflux and monitor the reaction by TLC.
-
Work-up and Isolation: Upon completion, cool the reaction mixture to room temperature and extract the chiral auxiliary with an organic solvent. The desired α-alkylated carboxylic acid will remain in the aqueous layer.
-
Product Isolation: Neutralize the aqueous layer and extract the product with an organic solvent. Dry, filter, and concentrate the organic extracts to yield the enantiomerically enriched carboxylic acid. The enantiomeric excess (ee) can be determined by chiral HPLC or by conversion to a diastereomeric derivative.
Logical Flow of Diastereoselective Alkylation:
Caption: Generalized workflow for diastereoselective alkylation.
Conclusion
This compound and its derivatives are versatile tools in asymmetric synthesis. Their application as chiral resolving agents provides an effective method for the separation of enantiomers on both laboratory and industrial scales. While their use as chiral auxiliaries is less commonly reported, the underlying principles of chiral induction suggest their potential in directing stereoselective transformations. The protocols provided herein serve as a practical guide for researchers exploring the utility of this valuable chiral building block. Further investigation into the development and application of novel derivatives of this compound as chiral auxiliaries is a promising area for future research.
References
Application Notes and Protocols for Large-Scale Chiral Resolution Using (S)-(+)-2-Chloromandelic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chiral resolution is a critical process in the pharmaceutical industry, driven by the fact that enantiomers of a chiral drug can exhibit significantly different pharmacological and toxicological properties. The production of enantiomerically pure drugs is often a regulatory necessity to ensure safety and efficacy. Diastereomeric salt crystallization is a robust and widely used method for large-scale chiral resolution.[1][2] (S)-(+)-2-Chloromandelic acid is an effective chiral resolving agent for a variety of racemic compounds, particularly amines. This is attributed to its ability to form diastereomeric salts with differing solubilities, allowing for their separation by fractional crystallization.[3]
The principle behind this technique lies in the conversion of a pair of enantiomers, which are physically indistinguishable in an achiral environment, into a pair of diastereomers with distinct physical properties, most notably solubility.[4][5] By reacting a racemic mixture (e.g., of an amine) with an enantiomerically pure acid like this compound, two diastereomeric salts are formed: [(R)-amine · (S)-acid] and [(S)-amine · (S)-acid]. The difference in the three-dimensional arrangement of these salts leads to variations in their crystal lattice energies and solvation properties, resulting in different solubilities in a given solvent. This differential solubility allows for the selective crystallization of the less soluble diastereomer, which can then be isolated. Subsequently, the resolved enantiomer is liberated from the chiral auxiliary.
Principle of Chiral Resolution via Diastereomeric Salt Formation
The successful separation of enantiomers through diastereomeric salt formation is governed by the differences in the physicochemical properties of the diastereomeric salts. The chiral recognition between the resolving agent and the individual enantiomers of the racemate is a result of a combination of intermolecular interactions within the crystal lattice. These interactions can include:
-
Hydrogen Bonding: Strong hydrogen bonds are often formed between the carboxylic acid group of this compound and the basic functional group (e.g., amine) of the racemate.
-
Van der Waals Interactions: These forces contribute to the overall stability and packing of the crystal lattice.
-
CH/π Interactions: These weaker hydrogen bonds can play a significant role in the specific recognition and discrimination between the diastereomers.[6][7][8]
The combination of these interactions leads to a more stable, less soluble crystal lattice for one diastereomer compared to the other, enabling their separation.[9]
Caption: Principle of Diastereomeric Salt Resolution.
Quantitative Data Summary
The following tables summarize quantitative data from various chiral resolution experiments involving 2-chloromandelic acid.
Table 1: Resolution of Racemic 2-Chloromandelic Acid with Chiral Amines
| Resolving Agent | Solvent | Yield of Resolved Acid | Enantiomeric Excess (e.e.) of Resolved Acid | Reference |
| Chiral Amino Alcohol | Alcoholic solvent, Acetone, or Ethyl Acetate | >75% | >99% | [10][11] |
| (S)-2-hydroxyl-3-(p-chlorophenoxy) propylamine | Not Specified | 65% | 98% | [12] |
Table 2: Resolution of Racemic Compounds with this compound
| Racemic Compound | Molar Ratio (Racemate:Resolving Agent) | Solvent | Yield of Resolved Enantiomer | Enantiomeric Excess (e.e.) of Resolved Enantiomer | Reference |
| Etiracetam | 1:1 | Acetonitrile | 70% | 97% | [13] |
Experimental Protocols
Protocol 1: General Procedure for Large-Scale Chiral Resolution of a Racemic Amine using this compound
This protocol outlines a general procedure for the resolution of a racemic primary or secondary amine. Optimization of solvent, temperature, and stoichiometry is crucial for maximizing yield and enantiomeric purity.
Materials:
-
Racemic amine
-
This compound (1.0 equivalent)
-
Selected solvent (e.g., ethanol, isopropanol, ethyl acetate, acetonitrile)
-
2M Sodium Hydroxide (NaOH) solution
-
Organic extraction solvent (e.g., ethyl acetate, dichloromethane)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Hydrochloric acid (HCl) (for analysis)
Equipment:
-
Large-scale reaction vessel with overhead stirrer, temperature control, and reflux condenser
-
Filtration apparatus (e.g., Nutsche filter-dryer)
-
Drying oven or vacuum oven
-
Rotary evaporator
-
Separatory funnel
-
Analytical instrumentation (e.g., HPLC with a chiral column, polarimeter)
Procedure:
-
Dissolution and Salt Formation:
-
In the reaction vessel, dissolve the racemic amine in the chosen solvent. The volume of solvent should be sufficient to fully dissolve the amine at an elevated temperature but allow for crystallization upon cooling.
-
In a separate container, dissolve this compound in the same solvent, using gentle heating if necessary.
-
Slowly add the solution of this compound to the solution of the racemic amine with continuous stirring.
-
Heat the mixture to reflux for a specified period (e.g., 1-2 hours) to ensure complete salt formation.
-
-
Crystallization:
-
Allow the solution to cool slowly and undisturbed to room temperature to promote the formation of large, well-defined crystals. Seeding with a small amount of the desired diastereomeric salt can be beneficial.
-
For further precipitation, cool the mixture to a lower temperature (e.g., 0-4°C) and stir for several hours to maximize the yield of the less soluble diastereomeric salt.
-
-
Isolation of the Diastereomeric Salt:
-
Isolate the crystalline product by filtration.
-
Wash the crystals with a small amount of the cold crystallization solvent to remove the mother liquor containing the more soluble diastereomer.
-
Dry the crystals under vacuum.
-
-
Liberation of the Enantiomerically Enriched Amine:
-
Suspend the dried diastereomeric salt in water.
-
With vigorous stirring, add 2M NaOH solution dropwise until the pH of the aqueous layer is basic (pH > 10). This will neutralize the this compound and liberate the free amine.
-
Extract the liberated amine into an organic solvent (e.g., ethyl acetate) multiple times.
-
Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter to remove the drying agent and concentrate the solvent under reduced pressure to obtain the enantiomerically enriched amine.
-
-
Recovery of the Resolving Agent:
-
The aqueous layer from the previous step contains the sodium salt of this compound.
-
Acidify the aqueous layer with concentrated HCl to a pH of 1-2 to precipitate the this compound.
-
Isolate the precipitated acid by filtration, wash with cold water, and dry. The recovered resolving agent can be reused.
-
-
Determination of Enantiomeric Excess:
-
The enantiomeric excess of the resolved amine should be determined using a suitable analytical method, such as chiral HPLC or by forming a derivative with a chiral agent and analyzing by NMR.
-
Experimental Workflow Diagram
References
- 1. Diastereomeric Salt Resolution for Separating Chiral Compounds on Larger Scale at BioDuro-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
- 2. Chiral resolution - Wikipedia [en.wikipedia.org]
- 3. Resolution of Racemic Mixtures by Phase Transition of PEGylated Resolving Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Diastereomeric recrystallization - Wikipedia [en.wikipedia.org]
- 5. benchchem.com [benchchem.com]
- 6. Chiral discrimination in diastereomeric salts of chlorine-substituted mandelic acid and phenylethylamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Chiral discrimination in diastereomeric salts of chlorine-substituted mandelic acid and phenylethylamine - University of Nottingham Ningbo China [research.nottingham.edu.cn]
- 9. A bug in enantiomer separation: double salt formation – diastereomeric and double salt structures of 1-cyclohexylethylammonium 2- and 4-chloromandelat ... - CrystEngComm (RSC Publishing) DOI:10.1039/D1CE00145K [pubs.rsc.org]
- 10. benchchem.com [benchchem.com]
- 11. CN102603518A - Resolution method for 2-chloromandelic acid by crystalizing diastereomeric salts - Google Patents [patents.google.com]
- 12. Diastereomeric resolution of racemic o-chloromandelic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Separation of Etiracetam Enantiomers Using Enantiospecific Cocrystallization with 2-Chloromandelic Acid - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Determination of Enantiomeric Excess of Alcohols using (S)-(+)-2-Chloromandelic Acid by ¹H NMR Spectroscopy
For Researchers, Scientists, and Drug Development Professionals
Introduction
The determination of enantiomeric purity is a critical aspect of drug development and stereoselective synthesis, as enantiomers of a chiral molecule can exhibit markedly different pharmacological and toxicological properties.[1][2] Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for structural elucidation; however, it cannot distinguish between enantiomers in an achiral environment as they are spectroscopically identical.[3] To overcome this, chiral derivatizing agents (CDAs) are employed to convert a mixture of enantiomers into a mixture of diastereomers.[4][5][6] These diastereomers possess distinct physical and spectral properties, leading to separate, quantifiable signals in the NMR spectrum.[1][7]
(S)-(+)-2-Chloromandelic acid is an effective chiral derivatizing agent for determining the enantiomeric excess (ee) of chiral alcohols. The presence of the phenyl ring and the chlorine atom in the reagent creates a unique and anisotropic magnetic environment. When an alcohol is esterified with this compound, the resulting diastereomeric esters will exhibit different chemical shifts (Δδ) for protons near the chiral center of the alcohol. The ratio of the integrals of these distinct signals in the ¹H NMR spectrum directly corresponds to the ratio of the enantiomers in the original alcohol sample, allowing for the calculation of its enantiomeric excess.
Principle of the Method
A racemic or enantiomerically enriched alcohol, containing both (R)- and (S)-enantiomers, is reacted with enantiomerically pure this compound. This reaction forms two diastereomeric esters: [(R)-Alcohol-(S)-2-chloromandelate] and [(S)-Alcohol-(S)-2-chloromandelate]. Due to their different spatial arrangements, the protons in each diastereomer experience a different magnetic environment in the NMR spectrometer. This results in the splitting of signals for protons, particularly those close to the newly formed ester linkage and the original chiral center of the alcohol. By integrating the areas of these separated signals, the diastereomeric excess (de) can be calculated, which is equivalent to the enantiomeric excess (ee) of the starting alcohol.
Experimental Protocols
Materials and Reagents
-
Chiral alcohol of interest
-
This compound (≥99% ee)
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
4-(Dimethylamino)pyridine (DMAP)
-
Anhydrous Dichloromethane (DCM)
-
Deuterated chloroform (CDCl₃) for NMR analysis
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
1 M Hydrochloric acid (HCl)
-
Brine (saturated NaCl solution)
-
Standard laboratory glassware
-
Magnetic stirrer and stir bars
-
NMR spectrometer (300 MHz or higher recommended)
-
NMR tubes
Protocol for Derivatization of a Chiral Alcohol
This protocol describes a general procedure for the esterification of a chiral secondary alcohol. The stoichiometry may need to be optimized for different alcohols.
-
Preparation: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve the chiral alcohol (1.0 eq., e.g., 0.5 mmol) and this compound (1.1 eq., 0.55 mmol) in anhydrous dichloromethane (5 mL) under an inert atmosphere (e.g., nitrogen or argon).
-
Addition of Catalyst: Add a catalytic amount of 4-(dimethylamino)pyridine (DMAP) (0.1 eq., 0.05 mmol) to the solution.
-
Coupling Reaction: Cool the flask to 0 °C in an ice bath. In a separate vial, dissolve N,N'-dicyclohexylcarbodiimide (DCC) (1.2 eq., 0.6 mmol) in a minimal amount of anhydrous DCM. Slowly add the DCC solution dropwise to the reaction mixture.
-
Reaction Progression: Allow the reaction to warm to room temperature and stir for 12-16 hours. A white precipitate of dicyclohexylurea (DCU) will form.[3]
-
Monitoring the Reaction: The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up:
-
Filter the reaction mixture through a pad of Celite® to remove the DCU precipitate. Wash the filter cake with a small amount of DCM.
-
Transfer the filtrate to a separatory funnel and wash sequentially with 1 M HCl (2 x 10 mL), saturated NaHCO₃ solution (2 x 10 mL), and brine (1 x 10 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
-
Product: The resulting crude product is a mixture of the two diastereomeric esters and can often be used directly for NMR analysis without further purification.
Protocol for ¹H NMR Analysis
-
Sample Preparation: Accurately weigh approximately 10-20 mg of the crude diastereomeric ester mixture and dissolve it in approximately 0.7 mL of CDCl₃.
-
Transfer to NMR Tube: Transfer the solution to a clean, dry 5 mm NMR tube.
-
NMR Data Acquisition:
-
Acquire a standard ¹H NMR spectrum.
-
Ensure a sufficient number of scans (e.g., 16-64) to obtain a good signal-to-noise ratio.
-
Use a sufficient relaxation delay (e.g., 5 seconds) to ensure accurate integration of the signals.[3]
-
-
Data Analysis:
-
Identify a well-resolved pair of signals corresponding to a specific proton in the two diastereomers. Protons closest to the chiral center of the alcohol are most likely to show the largest chemical shift difference (Δδ).
-
Carefully integrate the areas of these two signals (Integral A and Integral B).
-
Calculate the enantiomeric excess (ee) using the following formula:
ee (%) = [ (Integral A - Integral B) / (Integral A + Integral B) ] x 100
(Where Integral A is the integration of the major diastereomer's signal and Integral B is the integration of the minor diastereomer's signal.)
-
Data Presentation
The quantitative data obtained from the ¹H NMR analysis should be summarized in a clear and structured table. This allows for easy comparison and interpretation of the results.
| Diastereomer | Proton Analyzed | Chemical Shift (δ, ppm) | Integration | Δδ (ppm) | Enantiomeric Excess (ee %) |
| Major | Hᵃ | 5.15 | 1.00 | \multirow{2}{}{0.08} | \multirow{2}{}{81.8} |
| Minor | Hᵃ' | 5.07 | 0.10 |
Table 1: Example of quantitative data from the ¹H NMR analysis of diastereomeric esters. "Proton Analyzed" refers to a specific, well-resolved proton on the alcohol moiety.
Visualizations
Caption: Experimental workflow for derivatization and NMR analysis.
Caption: Reaction scheme for the formation of diastereomeric esters.
References
Application Notes and Protocols for Enantioselective Separation Using (S)-(+)-2-Chloromandelic Acid
Disclaimer: While the user requested information on enantioselective extraction methods, current research literature predominantly highlights the use of (S)-(+)-2-Chloromandelic acid in enantiospecific cocrystallization . This document focuses on this well-documented and effective method for chiral resolution.
Introduction
This compound is a valuable chiral resolving agent employed in the separation of enantiomers. Its application is particularly notable in the pharmaceutical industry for the purification of chiral active pharmaceutical ingredients (APIs). A prominent method for this separation is enantiospecific cocrystallization, a process where a chiral coformer, in this case, this compound, selectively crystallizes with only one enantiomer from a racemic mixture. This technique offers an efficient pathway to obtain high-purity enantiomers.
This document provides detailed protocols and application notes for the enantioselective separation of S-etiracetam from a racemic mixture using this compound as a coformer. Etiracetam is a nootropic drug, and its S-enantiomer, also known as Levetiracetam, is the active form for treating epilepsy.
Principle of Enantiospecific Cocrystallization
Enantiospecific cocrystallization relies on the differential molecular recognition between a chiral coformer and the enantiomers of a racemic compound. In the case of etiracetam and this compound, the (S)-enantiomer of both compounds forms a stable cocrystal structure, while the combination of (S)-2-Chloromandelic acid and (R)-etiracetam does not readily crystallize under the same conditions[1][2]. This selectivity is driven by favorable intermolecular interactions, such as hydrogen bonding, that create a thermodynamically more stable crystal lattice for the S,S-pair[3]. By exploiting this difference in crystallization propensity, the desired S-etiracetam can be selectively precipitated from the solution as a cocrystal, leaving the R-enantiomer in the mother liquor.
Application 1: Chiral Resolution of Racemic Etiracetam
This section details the protocol for the enantioselective separation of S-etiracetam from a racemic mixture of etiracetam (RS-ETI) via cocrystallization with this compound (S-2CLMA).
Experimental Protocol
Materials:
-
Racemic etiracetam (RS-ETI)
-
This compound (S-2CLMA)
-
Acetonitrile (ACN)
-
Diethyl ether
-
S-ETI:S-2CLMA cocrystal seeds (prepared via liquid-assisted grinding)
Procedure:
-
Dissolution: A mixture of 114 mg of racemic etiracetam and an equimolar amount of this compound is dissolved in 0.5 mL of acetonitrile in a sealed vial[1].
-
Heating: The suspension is heated to 65 °C for 35 minutes with stirring until all solids are completely dissolved[1].
-
Cooling: The solution is then cooled to -14 °C[1].
-
Seeding: Once the solution reaches the target temperature, a small quantity of pre-prepared S-ETI:S-2CLMA cocrystal seeds is added to induce crystallization[1].
-
Crystallization: The solution is maintained at -14 °C for 48 hours to allow for the complete formation of the cocrystal[1].
-
Isolation: The resulting crystalline solid is collected by filtration.
-
Washing: The collected solid is washed with 2 mL of cold diethyl ether to remove any residual mother liquor[1].
-
Drying: The final cocrystal product is dried at 40 °C under vacuum[1].
Quantitative Data
The following table summarizes the results obtained from the chiral resolution of racemic etiracetam using this compound.
| Parameter | Value | Reference |
| Yield of S-ETI:S-2CLMA Cocrystal | 69.1% | [1][3] |
| Enantiomeric Purity of S-Etiracetam | ~100% | [1][3] |
| Purity of the Cocrystal | 96.7% | [1] |
Application 2: Resolution of Racemic 2-Chloromandelic Acid
In a related application, the enantiomerically pure S-etiracetam (Levetiracetam) can be used as a resolving agent to separate racemic 2-chloromandelic acid (2-ClMA)[4]. This demonstrates the reciprocal nature of enantiospecific cocrystallization.
Experimental Protocol
Materials:
-
Racemic 2-chloromandelic acid (rac-2-ClMA)
-
Levetiracetam (LEV, S-etiracetam)
-
Acetonitrile
Procedure:
-
Dissolution: A solution of 0.586 g (3.14 mmol) of racemic 2-chloromandelic acid in 2.0 mL of acetonitrile is prepared[4].
-
Addition of Resolving Agent: To this solution, 0.636 g (3.73 mmol) of Levetiracetam is added at ambient temperature with agitation[4].
-
Heating: The mixture is heated to 60 °C for two hours with continuous agitation to ensure complete dissolution of all solids[4].
-
Cooling and Seeding: The homogeneous solution is slowly cooled to room temperature, and then seeded with a small amount of the S-2-ClMA:LEV cocrystal.
-
Crystallization: The seeded solution is stored at -15 °C for 14 days to reach solid-liquid equilibrium[4].
-
Isolation: The precipitated cocrystal is collected by vacuum filtration.
-
Washing: The collected solid is washed with acetonitrile[4].
Quantitative Data
The following table summarizes the results for the resolution of racemic 2-chloromandelic acid using Levetiracetam.
| Parameter | Value | Reference |
| Optical Purity of (S)-2-ClMA in Cocrystal | 78% | [4] |
| Enantiomeric Excess (e.e.) of (R)-2-ClMA in Liquid Phase | up to 76% | [4] |
Visualizations
Experimental Workflow for Chiral Resolution of Etiracetam
Caption: Workflow for the enantioselective separation of S-etiracetam.
Logical Relationship in Enantiospecific Cocrystallization
Caption: Principle of enantiospecific cocrystallization of etiracetam.
References
- 1. Separation of Etiracetam Enantiomers Using Enantiospecific Cocrystallization with 2-Chloromandelic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Item - Separation of Etiracetam Enantiomers Using Enantiospecific Cocrystallization with 2âChloromandelic Acid - American Chemical Society - Figshare [acs.figshare.com]
- 4. Resolution of Halogenated Mandelic Acids through Enantiospecific Co-Crystallization with Levetiracetam - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Diastereomeric Salt Resolution with 2-Chloromandelic Acid
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for improving the yield of diastereomeric salt resolution using 2-chloromandelic acid.
Frequently Asked Questions (FAQs)
Q1: What is diastereomeric salt resolution and why is 2-chloromandelic acid used?
Diastereomeric salt resolution is a classical and industrially significant method for separating racemic mixtures of chiral compounds.[1][2] It involves reacting a racemic mixture (containing two enantiomers) with an enantiomerically pure chiral resolving agent, such as 2-chloromandelic acid. This reaction forms a mixture of two diastereomeric salts. Unlike enantiomers, which have identical physical properties, diastereomers have different physical properties, most importantly, different solubilities in a given solvent system.[2][3][4] This difference in solubility allows for the separation of one diastereomer by selective crystallization.[2]
Optically active 2-chloromandelic acid is an important intermediate in the synthesis of many chiral drugs, such as the anti-platelet agent clopidogrel.[5][6][7] It is also used as a chiral resolving agent itself for the separation of racemic bases.[8]
Q2: What are the critical factors influencing the yield and efficiency of the resolution?
Several factors can significantly impact the success of your resolution:
-
Solvent System: The choice of solvent is paramount. An ideal solvent will maximize the solubility difference between the two diastereomeric salts, leading to the preferential crystallization of the less soluble salt.[9][10] It's crucial to screen a range of solvents with varying polarities.[10]
-
Resolving Agent: The selection of the chiral resolving agent is critical. Not all resolving agents will form salts with sufficient differences in physical properties for easy separation.[10] For resolving racemic bases, various chiral acids like (+)-tartaric acid, (-)-mandelic acid, and (+)-camphor-10-sulfonic acid are commonly used.[3] When resolving a racemic acid like 2-chloromandelic acid, chiral bases like brucine, strychnine, quinine, or synthetic amines are employed.[3]
-
Stoichiometry: The molar ratio of the racemate to the resolving agent can significantly affect the yield. While a 1:1 ratio is a common starting point, optimizing this ratio can improve the selective precipitation of the desired diastereomer.[10] Ratios of 1:0.5 are also sometimes used.[9]
-
Temperature Profile: The temperature at which salt formation and crystallization occur affects the solubility of the salts. A controlled cooling profile can be critical for achieving high yield and purity.[10][11]
-
Supersaturation: The level of supersaturation dictates the nucleation and crystal growth rate. Controlling supersaturation is key to obtaining a good yield of high-quality crystals.[10][11] This can be managed by adjusting concentration, temperature, or by adding an anti-solvent.[11]
-
Purity of Starting Materials: Impurities can inhibit nucleation and crystal growth, leading to poor crystal quality and lower yields.[11]
Troubleshooting Guide
Problem 1: Low or no crystal formation.
| Possible Cause | Troubleshooting Step |
| Inappropriate Solvent | The chosen solvent may be too effective at dissolving the diastereomeric salt, preventing it from reaching the necessary supersaturation for crystallization. Conversely, a solvent in which the salt is completely insoluble will also prevent crystallization. A systematic solvent screening is crucial.[11] |
| Insufficient Supersaturation | The solution may not be sufficiently supersaturated. This can be addressed by concentrating the solution, cooling it further, or by adding an anti-solvent.[11] |
| Presence of Impurities | Impurities can inhibit nucleation and crystal growth.[11] Ensure the starting materials (racemate and resolving agent) are of high purity. |
| Incorrect Temperature | The crystallization temperature plays a critical role. Some systems require slow cooling to promote crystal growth over spontaneous nucleation.[11] Experiment with different cooling profiles. |
Problem 2: Poor crystal quality (e.g., small, needles, agglomerated).
| Possible Cause | Troubleshooting Step |
| Rapid Cooling | A slower cooling rate generally favors the growth of larger, more well-defined crystals.[11] |
| Inadequate Agitation | The stirring rate can influence crystal size and shape. Optimize the agitation to ensure homogeneity without causing excessive secondary nucleation or crystal breakage.[11] |
| Suboptimal Solvent System | The solvent can significantly impact crystal habit. Experiment with different solvents or solvent mixtures.[9] |
| Lack of Seeding | Introducing seed crystals of the desired diastereomer at the right supersaturation level can promote the growth of uniform crystals and control the final crystal size.[10][11] |
Problem 3: Low diastereomeric excess (d.e.) or enantiomeric excess (e.e.) of the crystallized salt.
| Possible Cause | Troubleshooting Step |
| Insufficient Solubility Difference | The solubilities of the two diastereomeric salts in the chosen solvent may be too similar. Screen for a different solvent system that maximizes this difference.[10] |
| Co-precipitation | The more soluble diastereomer may be co-precipitating with the less soluble one. This can be addressed by optimizing the cooling rate, stoichiometry, or by using a seeding strategy.[10] |
| Incorrect Resolving Agent | The chosen resolving agent may not be effective. Screening different resolving agents is a standard practice to find the most efficient one.[10] |
| Double Salt Formation | In some cases, a "double salt" containing both diastereomers in a 1:1 ratio may crystallize, leading to no resolution. This has been observed in the resolution of chloromandelic acids with 1-cyclohexylethylamine.[12] If this is suspected, trying a different resolving agent is necessary. |
Quantitative Data Summary
The following tables summarize quantitative data from various studies on the resolution of 2-chloromandelic acid and related compounds.
Table 1: Resolution of racemic o-chloromandelic acid
| Resolving Agent | Nucleation Inhibitor | Yield of (R)-o-chloromandelic acid | Enantiomeric Excess (ee) | Reference |
| (S)-2-hydroxyl-3-(p-chlorophenoxy) propylamine | (S)-2-hydroxyl-3-(o-nitrophenoxy) propylamine | 65% | 98% | [6][7] |
Table 2: Resolution of racemic methyl o-chloromandelate
| Resolving Agent | Yield of methyl (R)-o-chloromandelate | Enantiomeric Excess (ee) | Reference |
| (2R, 3R)-O,O′-dibenzoyltartaric acid | 71% | >99.5% | [6][13] |
| (2S, 3S)-O,O′-dibenzoyltartaric acid (from mother liquor) | 73% (for S-enantiomer) | >99.5% | [6][13] |
Table 3: Co-crystal Resolution of Halogenated Mandelic Acids with Levetiracetam (LEV)
| Racemic Compound | Resolution Efficiency | %e.e. of (R)-enantiomer in liquid phase | Reference |
| 2-chloromandelic acid (2-ClMA) | High | 76% | [14] |
| 3-chloromandelic acid (3-ClMA) | 94% (optimized) | 63% | [14] |
Experimental Protocols
Protocol 1: General Screening for Diastereomeric Salt Resolution
Objective: To identify an effective resolving agent and solvent system for the chiral resolution of a racemic compound.
Methodology:
-
Preparation of Stock Solutions:
-
Prepare a stock solution of the racemic compound (e.g., a racemic amine) in a suitable solvent like methanol or ethanol.
-
Prepare stock solutions of various chiral resolving agents (e.g., (R)-2-chloromandelic acid) in the same solvent.[10]
-
-
Salt Formation:
-
Crystallization:
-
Analysis:
-
Visually inspect the vials for crystal formation.
-
Isolate any crystalline material by filtration.
-
Analyze the solid and the mother liquor by chiral HPLC to determine the yield and diastereomeric excess.[10]
-
Protocol 2: Optimization of Crystallization Conditions
Objective: To optimize the yield and purity of the desired diastereomeric salt.
Methodology:
-
Solubility Determination:
-
Determine the solubility of both the desired and undesired diastereomeric salts in the chosen solvent system at various temperatures. This can be done by preparing saturated solutions and analyzing the concentration by HPLC or UV-Vis spectroscopy.[10]
-
-
Cooling Profile Optimization:
-
Prepare a saturated solution of the diastereomeric salt mixture at an elevated temperature.
-
Implement various controlled cooling profiles (e.g., slow linear cooling, stepwise cooling).
-
Isolate the crystals at different points and analyze the yield and purity.[10]
-
-
Seeding Strategy:
-
Prepare a supersaturated solution of the diastereomeric salt mixture.
-
Introduce a small quantity of seed crystals of the desired diastereomeric salt.
-
Allow the crystallization to proceed and compare the results (yield, purity, crystal size) to unseeded experiments.[10]
-
Visualizations
Caption: Experimental workflow for chiral resolution via diastereomeric salt formation.
References
- 1. Chiral resolution - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. researchgate.net [researchgate.net]
- 5. CN102603518A - Resolution method for 2-chloromandelic acid by crystalizing diastereomeric salts - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. Diastereomeric resolution of racemic o-chloromandelic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Resolution of Rac-Bambuterol via Diastereoisomeric Salt Formation with o-Chloromandelic Acid and Differences in the Enantiomers' Pharmacodynamical Effects in Guinea Pigs and Beagles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. A bug in enantiomer separation: double salt formation – diastereomeric and double salt structures of 1-cyclohexylethylammonium 2- and 4-chloromandelat ... - CrystEngComm (RSC Publishing) DOI:10.1039/D1CE00145K [pubs.rsc.org]
- 13. researchgate.net [researchgate.net]
- 14. Resolution of Halogenated Mandelic Acids through Enantiospecific Co-Crystallization with Levetiracetam - PMC [pmc.ncbi.nlm.nih.gov]
- 15. unchainedlabs.com [unchainedlabs.com]
Optimizing solvent selection for cocrystallization with (S)-(+)-2-Chloromandelic acid
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing solvent selection for cocrystallization with (S)-(+)-2-Chloromandelic acid. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to support your experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the key considerations when selecting a solvent for the cocrystallization of this compound?
A1: The primary goal is to choose a solvent where both this compound and the coformer have moderate and similar solubility. A significant disparity in solubility can lead to the precipitation of the more insoluble component alone. Other important factors include the solvent's polarity, hydrogen bonding capability, and volatility, as these can influence cocrystal nucleation and growth.
Q2: Which coformers are commonly used with carboxylic acids like this compound?
A2: Coformers containing complementary functional groups capable of forming robust supramolecular synthons with the carboxylic acid group are ideal. Commonly used coformers for carboxylic acids include those with pyridine, amide, or other hydrogen bond accepting moieties. Examples include nicotinamide, isonicotinamide, caffeine, and p-aminobenzoic acid.
Q3: What are the most common methods for cocrystal screening?
A3: Several methods are used for cocrystal screening, each with its own advantages. Common techniques include:
-
Solvent Evaporation: A straightforward method where the active pharmaceutical ingredient (API) and coformer are dissolved in a common solvent, which is then slowly evaporated to induce cocrystallization.
-
Liquid-Assisted Grinding (LAG): A mechanochemical method where the API and coformer are ground together with a small amount of a liquid to facilitate the formation of the cocrystal.
-
Slurry Conversion: The API and coformer are stirred in a solvent in which they are sparingly soluble. Over time, the initial solid phases can convert to the more stable cocrystal.
Q4: How can I confirm the formation of a new cocrystal phase?
A4: The formation of a cocrystal can be confirmed using various analytical techniques. Powder X-ray Diffraction (PXRD) is a primary method to identify a new crystalline phase, as the diffraction pattern of the cocrystal will be unique compared to the patterns of the individual components. Thermal analysis techniques like Differential Scanning Calorimetry (DSC) are also crucial, as cocrystals typically exhibit a single melting point that is different from the melting points of the starting materials. Spectroscopic methods such as Fourier-Transform Infrared (FTIR) and Raman spectroscopy can provide evidence of new intermolecular interactions.
Q5: What should I do if I only obtain the starting materials after a cocrystallization experiment?
A5: If you are recovering the starting materials, it indicates that cocrystallization has not occurred under the experimental conditions. You should consider the following:
-
Solvent System: The chosen solvent may not be optimal. Experiment with a range of solvents with different polarities and hydrogen bonding properties.
-
Concentration: The solution may be undersaturated with respect to the cocrystal. Try increasing the concentrations of the API and coformer.
-
Methodology: The chosen cocrystallization method may not be suitable. If solvent evaporation fails, consider trying liquid-assisted grinding or slurry conversion.
Troubleshooting Guides
This section provides solutions to common problems encountered during cocrystallization experiments with this compound.
Problem 1: Formation of an Oil or Amorphous Precipitate Instead of Crystals
| Possible Cause | Troubleshooting Steps |
| High Supersaturation | The solution is too concentrated, leading to rapid precipitation rather than ordered crystal growth. Reduce the concentration of this compound and the coformer. |
| Inappropriate Solvent | The solvent may be too good a solvent for both components, leading to "oiling out." Try a solvent in which the components have slightly lower solubility or use an anti-solvent addition method. |
| Rapid Cooling/Evaporation | Cooling the solution or evaporating the solvent too quickly can prevent the molecules from arranging into a crystal lattice. Slow down the cooling or evaporation rate. |
| Impurity Presence | Impurities can sometimes inhibit crystallization. Ensure the starting materials are of high purity. |
Problem 2: Only One of the Starting Materials Crystallizes
| Possible Cause | Troubleshooting Steps |
| Solubility Mismatch | One component is significantly less soluble than the other in the chosen solvent. Select a solvent where the solubilities of this compound and the coformer are more closely matched. Refer to the solubility data table below. |
| Incorrect Stoichiometry | An excess of one component can lead to its preferential crystallization. Ensure you are using the correct stoichiometric ratio for the intended cocrystal. Experiment with different ratios (e.g., 1:1, 1:2, 2:1). |
| Unfavorable Thermodynamics | The formation of the cocrystal may not be thermodynamically favorable under the chosen conditions. Experiment with different solvents and temperatures to alter the thermodynamics of the system. |
Problem 3: Poor Crystal Quality (Small, Twinned, or Poorly Formed Crystals)
| Possible Cause | Troubleshooting Steps |
| Suboptimal Nucleation/Growth | The conditions are not ideal for the growth of large, well-defined crystals. Optimize the cooling or evaporation rate. Consider using a seeding strategy with pre-existing cocrystals. |
| Solvent Issues | The solvent may be too volatile or may not be providing the optimal environment for crystal growth. Try a less volatile solvent or a solvent mixture to fine-tune the solubility and evaporation rate. |
| Agitation | Inappropriate stirring (too fast or too slow) can affect crystal growth. Optimize the agitation speed if using slurry or cooling crystallization methods. |
Data Presentation
Table 1: Physicochemical Properties of this compound and Potential Coformers
| Compound | Molar Mass ( g/mol ) | Melting Point (°C) |
| This compound | 186.59 | 118-121 |
| Nicotinamide | 122.12 | 128-131 |
| Isonicotinamide | 122.12 | 155-158 |
| Caffeine | 194.19 | 235-238 |
| p-Aminobenzoic Acid | 137.14 | 187-189 |
Table 2: Approximate Solubility of this compound and Common Coformers in Various Solvents at Room Temperature
Disclaimer: The solubility of this compound is approximated based on data for the structurally similar mandelic acid. Actual solubility may vary and should be experimentally determined.
| Solvent | This compound (Approximated) | Nicotinamide | Caffeine | Isonicotinamide | p-Aminobenzoic Acid |
| Methanol | Freely Soluble | Soluble | Sparingly Soluble | Soluble | Soluble |
| Ethanol | Freely Soluble | Soluble (2.5 mg/mL) | Sparingly Soluble (15 mg/mL) | Soluble | Soluble (125 g/L)[1] |
| Ethyl Acetate | Soluble | Sparingly Soluble | Sparingly Soluble (18.2 g/100 mL) | Sparingly Soluble | Soluble[1] |
| Acetonitrile | Sparingly Soluble | Sparingly Soluble | Sparingly Soluble | Sparingly Soluble | Sparingly Soluble |
| Toluene | Sparingly Soluble | Insoluble | Insoluble | Insoluble | Insoluble |
| Water | Sparingly Soluble | Soluble (10 mg/mL in PBS) | Sparingly Soluble (21.7 mg/mL) | Soluble (191 g/L) | Sparingly Soluble (6.1 g/L at 30°C)[1] |
Experimental Protocols
Protocol 1: Solvent Screening via Solvent Evaporation
-
Preparation of Stock Solutions: Prepare stock solutions of this compound and the selected coformer in a variety of solvents (e.g., methanol, ethanol, ethyl acetate, acetonitrile) at a known concentration (e.g., 10 mg/mL).
-
Mixing: In a small vial, mix equimolar amounts of the this compound and coformer stock solutions.
-
Evaporation: Allow the solvent to evaporate slowly at room temperature in a fume hood. Covering the vial with perforated parafilm can help to slow down the evaporation rate.
-
Observation: Visually inspect the vials for the formation of crystalline solids.
-
Analysis: Analyze the resulting solids using Powder X-ray Diffraction (PXRD) to determine if a new crystalline phase has formed.
Protocol 2: Cocrystallization by Liquid-Assisted Grinding (LAG)
-
Mixing: Place equimolar amounts of this compound and the coformer into a milling jar.
-
Solvent Addition: Add a small amount of a selected solvent (typically 10-20 µL per 100 mg of total solid).
-
Grinding: Mill the mixture using a ball mill at a set frequency (e.g., 25-30 Hz) for a specified time (e.g., 30-60 minutes).
-
Drying: After milling, dry the resulting powder to remove any residual solvent.
-
Analysis: Characterize the product using PXRD and DSC to confirm cocrystal formation.
Protocol 3: Cocrystallization by Slurry Conversion
-
Suspension Preparation: Add an excess of the 1:1 physical mixture of this compound and the coformer to a vial containing a selected solvent.
-
Equilibration: Stir the slurry at a constant temperature for an extended period (e.g., 24-72 hours) to allow the system to reach thermodynamic equilibrium.
-
Isolation: Filter the solid from the slurry and wash with a small amount of the solvent.
-
Drying: Dry the isolated solid under vacuum.
-
Analysis: Analyze the solid phase by PXRD to identify the crystalline form.
Mandatory Visualizations
Caption: A workflow for systematic solvent selection in cocrystallization experiments.
Caption: A logical troubleshooting guide for common cocrystallization outcomes.
References
Troubleshooting low enantiomeric excess in chiral resolution
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address common issues encountered during the chiral resolution of enantiomers, with a primary focus on troubleshooting low enantiomeric excess (ee).
General Troubleshooting Workflow
Before diving into specific issues, the following workflow provides a general overview of the troubleshooting process when unexpectedly low enantiomeric excess is observed.
Caption: General troubleshooting workflow for low enantiomeric excess.
Frequently Asked Questions (FAQs)
Q1: My initial analysis shows a low enantiomeric excess. How can I be sure the measurement is accurate?
A1: Accurate determination of enantiomeric excess is the first critical step. An inaccurate measurement can lead to unnecessary and time-consuming changes to your resolution protocol. Several analytical techniques are available, each with its own advantages and limitations.[1] It is crucial to select the appropriate method and validate it for your specific compound.
Comparison of Analytical Methods for Enantiomeric Excess (ee) Determination
| Method | Principle | Advantages | Limitations |
| Chiral HPLC/GC | Differential interaction of enantiomers with a chiral stationary phase (CSP), leading to different retention times.[2][3] | High accuracy and precision; widely applicable; suitable for a wide range of ee values (0-100%).[1][3] | Requires method development; CSPs can be expensive; analyte must be suitable for chromatography (e.g., volatile for GC).[3] |
| NMR Spectroscopy | Use of a chiral solvating or derivatizing agent to convert enantiomers into diastereomers with distinct NMR signals.[1][2] | Non-destructive; provides structural information; relatively fast once the method is established. | Requires a chiral agent; potential for peak overlap; lower sensitivity compared to chromatography; may require higher sample amounts.[1] |
| Polarimetry | Measures the rotation of plane-polarized light, which is an inherent property of chiral molecules.[1][2][3] | Rapid and simple measurement. | Requires a known value for the specific rotation of the pure enantiomer; sensitive to concentration, solvent, and temperature; impurities can affect accuracy; generally less accurate for very high or very low ee values.[3] |
| Capillary Electrophoresis (CE) | Separation of enantiomers based on their different migration speeds in an electric field in the presence of a chiral selector.[1] | High separation efficiency; requires very small sample volumes. | Method development can be complex; lower loading capacity. |
Experimental Protocol: General Chiral HPLC Analysis
This protocol provides a general guideline for determining the enantiomeric excess of a pharmaceutical compound. Optimization for specific applications is required.[1]
-
Column Selection: Choose a suitable Chiral Stationary Phase (CSP) column based on the functional groups of your analyte. Common CSPs are polysaccharide-based (e.g., cellulose or amylose derivatives).
-
Mobile Phase Screening:
-
Prepare a solution of your racemic compound (approx. 1 mg/mL) in a suitable solvent.
-
Start with a standard mobile phase, such as a mixture of hexane and isopropanol (e.g., 90:10 v/v).
-
Inject the racemic sample and monitor the separation. If no separation is observed, systematically vary the mobile phase composition (e.g., change the alcohol modifier, add additives like trifluoroacetic acid for acidic compounds or diethylamine for basic compounds).
-
-
Method Optimization:
-
Once baseline separation of the two enantiomer peaks is achieved, optimize the flow rate and mobile phase composition to ensure good resolution (>1.5) and a reasonable run time.
-
-
Quantification:
-
Inject the sample obtained from your chiral resolution experiment.
-
Integrate the peak areas for both enantiomers (Area1 and Area2).
-
Calculate the enantiomeric excess using the formula: ee (%) = (|Area1 - Area2| / (Area1 + Area2)) * 100
-
Q2: My diastereomeric salt crystallization is yielding low enantiomeric excess. What are the common causes and how can I fix this?
A2: Diastereomeric salt crystallization is a powerful technique, but its success is highly dependent on several interconnected parameters.[4][5][6] Low ee is often a result of suboptimal conditions rather than a fundamental failure of the method. The key is to systematically investigate the factors that influence the solubility difference between the two diastereomeric salts.
Caption: Troubleshooting workflow for diastereomeric salt crystallization.
Troubleshooting Guide for Diastereomeric Salt Resolution
| Parameter | Common Problem | Recommended Solutions |
| Resolving Agent | - Impure resolving agent introduces contaminants.- Incorrect stoichiometry (too much or too little).[7] | - Ensure the resolving agent has high enantiomeric purity (≥99%).[8]- Screen different resolving agents (e.g., tartaric acid derivatives, mandelic acid, alkaloids).[5][9]- Vary the stoichiometry. Often, 0.5 to 1.0 equivalent of the resolving agent is optimal.[7] |
| Solvent System | - Both diastereomeric salts are too soluble or too insoluble.- The solubility difference between the two salts is minimal in the chosen solvent.[10][11] | - Screen a variety of solvents with different polarities.- Use solvent mixtures to fine-tune solubility.- The ideal solvent will dissolve both salts at a higher temperature but allow only one to crystallize upon cooling.[4][7] |
| Crystallization Conditions | - Cooling too quickly traps the more soluble diastereomer in the crystal lattice.- Crystallization time is too short (low yield) or too long (co-precipitation of the other diastereomer).[12] | - Implement a slow, controlled cooling profile.- Experiment with different final crystallization temperatures.- Optimize the crystallization time. Quick filtration can sometimes isolate a kinetically favored product with higher ee.[12]- Consider seeding the solution with pure crystals of the desired diastereomeric salt.[5] |
| Solid-State Behavior | - The two diastereomers form a solid solution, where they co-crystallize over a wide composition range, making high purity difficult to achieve in a single step.[13] | - This is a more challenging problem. Repeated recrystallizations may be necessary to enrich the desired enantiomer.[13]- Sometimes, changing the solvent system can break the solid solution behavior.- Advanced techniques like enantioselective dissolution might be required.[13] |
Experimental Protocol: Diastereomeric Salt Resolution of a Racemic Amine
This protocol uses a chiral acid (e.g., (+)-tartaric acid) as the resolving agent.
-
Salt Formation:
-
In a flask, dissolve the racemic amine (1.0 equivalent) in a suitable solvent (e.g., methanol or ethanol) with gentle heating.
-
In a separate flask, dissolve the chiral resolving agent (start with 0.5-1.0 equivalent) in the minimum amount of the same hot solvent.[7]
-
Slowly add the resolving agent solution to the amine solution while stirring.
-
-
Crystallization:
-
Allow the mixture to cool slowly to room temperature. If no crystals form, try cooling further in an ice bath or scratching the inside of the flask.
-
For optimal results, a programmed, slow cooling rate is recommended.
-
Allow the crystallization to proceed for a set amount of time (e.g., 2-12 hours).
-
-
Isolation and Purification:
-
Isolate the precipitated crystals by vacuum filtration and wash them with a small amount of cold solvent.[7]
-
The filtrate contains the enriched, more soluble diastereomer and should be saved for potential recovery of the other enantiomer.
-
To improve purity, the isolated salt can be recrystallized from a fresh portion of hot solvent.[7]
-
-
Liberation of the Enantiomer:
-
Suspend the purified diastereomeric salt in water.
-
Add a base (e.g., 1M NaOH solution) until the pH is basic, which will deprotonate the amine and break the salt.[7]
-
Extract the free amine into an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Wash the organic layer, dry it over an anhydrous salt (e.g., Na₂SO₄), filter, and remove the solvent under reduced pressure to yield the resolved enantiomer.
-
-
Analysis:
-
Determine the enantiomeric excess of the final product using an appropriate analytical method (see FAQ 1).
-
Q3: I am performing a kinetic resolution, and the enantiomeric excess is low. What are the key factors to investigate?
A3: In kinetic resolution, one enantiomer of a racemic mixture reacts faster than the other in the presence of a chiral catalyst or reagent, leading to an enrichment of the less reactive enantiomer in the starting material and the product being formed from the more reactive enantiomer.[14] The theoretical maximum yield for the product is 50%.[15] Low ee in kinetic resolution points to low selectivity of the reaction.
The efficiency of a kinetic resolution is defined by the selectivity factor (s), which is the ratio of the rate constants for the fast-reacting (k_fast) and slow-reacting (k_slow) enantiomers (s = k_fast / k_slow). A higher 's' value leads to a higher possible ee for a given conversion. For a useful resolution, 's' values should generally be greater than 20.[15][16]
Caption: Principle of kinetic resolution and the impact of selectivity.
Troubleshooting Guide for Kinetic Resolution
| Parameter | Common Problem | Recommended Solutions |
| Catalyst/Enzyme | - The catalyst or enzyme has inherently low stereoselectivity for the substrate.[17]- Catalyst deactivation or low activity. | - Screen different catalysts or enzymes.- Modify the catalyst structure (e.g., change ligands).- Optimize catalyst loading. |
| Reaction Conditions | - Temperature is too high, reducing the energy difference between the diastereomeric transition states and lowering selectivity.- The solvent is interacting unfavorably with the catalyst-substrate complex.[10] | - Lower the reaction temperature. This often increases the selectivity (s-factor).- Screen different solvents to find one that enhances selectivity.- Ensure all reagents are pure and the reaction is run under optimal atmospheric conditions (e.g., inert gas if needed). |
| Conversion | - The reaction is run to too high a conversion. The ee of the product is highest at low conversion, while the ee of the remaining starting material is highest at high conversion. | - Stop the reaction at approximately 50% conversion for the best balance of yield and ee for both components.- Monitor the reaction progress and ee at different time points to determine the optimal endpoint. |
| Racemization | - The starting material does not racemize under the reaction conditions, limiting the yield to 50%. | - If applicable, investigate conditions that allow for in-situ racemization of the starting material. This converts the process to a Dynamic Kinetic Resolution (DKR), which can theoretically achieve 100% yield and high ee.[14][15] |
References
- 1. benchchem.com [benchchem.com]
- 2. pharmaguru.co [pharmaguru.co]
- 3. Determination of enantiomeric excess [ch.ic.ac.uk]
- 4. Breaking Down the Methods: Chromatography and Crystallization in Chiral Resolution – Chiralpedia [chiralpedia.com]
- 5. Chiral resolution - Wikipedia [en.wikipedia.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. benchchem.com [benchchem.com]
- 8. nbinno.com [nbinno.com]
- 9. Part 6: Resolution of Enantiomers – Chiralpedia [chiralpedia.com]
- 10. Solvent induced enhancement of enantiomeric excess: a case study of the Henry reaction with cinchona thiourea as the catalyst - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 11. Design of diastereomeric salt resolution via multicomponent system characterization: a case study with hydrate formation - CrystEngComm (RSC Publishing) DOI:10.1039/D2CE01490D [pubs.rsc.org]
- 12. Separation of Diastereomers Taking Advantage for the Kinetic Control and Structure of Resolving Agent [gavinpublishers.com]
- 13. Overcoming a solid solution system on chiral resolution: combining crystallization and enantioselective dissolution - Chemical Communications (RSC Publishing) DOI:10.1039/D3CC01352A [pubs.rsc.org]
- 14. benchchem.com [benchchem.com]
- 15. princeton.edu [princeton.edu]
- 16. stem.elearning.unipd.it [stem.elearning.unipd.it]
- 17. Aspergillus spp. As an Expression System for Industrial Biocatalysis and Kinetic Resolution [mdpi.com]
Preventing racemization during workup with (S)-(+)-2-Chloromandelic acid
Welcome to the Technical Support Center for (S)-(+)-2-Chloromandelic Acid. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing racemization during experimental workups, ensuring the stereochemical integrity of your valuable chiral compounds.
Frequently Asked Questions (FAQs)
Q1: What is racemization and why is it a concern for this compound?
A1: Racemization is the process where an enantiomerically pure or enriched sample, such as this compound, converts into an equal mixture of both of its enantiomers (S and R forms). This results in a loss of optical activity and can have significant consequences in drug development, where often only one enantiomer is therapeutically active while the other may be inactive or even cause adverse effects. For alpha-hydroxy acids like 2-chloromandelic acid, the chiral center is susceptible to racemization under certain conditions.
Q2: What are the primary factors that induce racemization of this compound during workup?
A2: The primary factors that can lead to the racemization of this compound during a typical laboratory workup include:
-
pH: Both strongly acidic and strongly basic conditions can catalyze racemization.
-
Temperature: Elevated temperatures accelerate the rate of racemization.
-
Prolonged Exposure: Extended time under harsh pH or high-temperature conditions increases the risk of racemization.
Q3: How do basic conditions cause racemization of this compound?
A3: Under basic conditions, the acidic proton of the carboxylic acid is removed. A sufficiently strong base can also deprotonate the hydroxyl group, and more critically, the hydrogen atom on the carbon bearing the hydroxyl and carboxyl groups (the α-carbon). This removal of the α-proton leads to the formation of a planar enolate intermediate. This intermediate is achiral, and subsequent reprotonation can occur from either face, leading to a mixture of both S and R enantiomers, thus causing racemization.
Q4: Can acidic conditions also lead to racemization?
A4: Yes, strongly acidic conditions can also promote racemization. The mechanism under acidic conditions typically involves protonation of the hydroxyl group, which can then be eliminated as water to form a carbocation-like intermediate. This planar intermediate can then be attacked by water from either side, resulting in a racemic mixture.
Q5: Is it safe to use sodium hydroxide (NaOH) for a basic wash during the workup?
A5: It is not recommended to use strong bases like sodium hydroxide (NaOH) or potassium hydroxide (KOH) during the workup of this compound. These strong bases significantly increase the risk of racemization by promoting the formation of the planar enolate intermediate.
Q6: What is a safer alternative to strong bases for basic washes?
A6: A milder base such as a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃) is a much safer alternative. These weaker bases are generally sufficient to neutralize excess acid or for extractions without causing significant racemization, especially when used at low temperatures and for brief periods.
Troubleshooting Guide
| Symptom | Possible Cause | Recommended Solution |
| Significant loss of enantiomeric excess (% ee) after workup. | Use of a strong base (e.g., NaOH, KOH) during extraction or washing steps. | Avoid strong bases. Use a saturated solution of sodium bicarbonate (NaHCO₃) for any necessary basic washes. Perform the wash quickly and at a low temperature (0-5 °C). |
| Exposure to high temperatures during solvent evaporation or other steps. | Maintain low temperatures throughout the workup. Use a rotary evaporator with a water bath set to a low temperature (e.g., ≤ 30°C). Avoid prolonged heating. | |
| Use of strong acids for pH adjustment. | Use a dilute acid (e.g., 1 M HCl) for acidification and add it slowly while monitoring the pH. Perform this step in an ice bath to dissipate any heat generated. | |
| Prolonged workup time. | Plan your workup procedure to be as efficient as possible. Avoid leaving the compound in acidic or basic aqueous solutions for extended periods. |
Data Presentation: Risk of Racemization During Workup
The following table summarizes the relative risk of racemization of this compound under various workup conditions.
| Condition | Parameter | Risk Level | Rationale |
| Base Exposure | 1 M NaOH, 25°C, 1 hr | High | Strong base readily promotes the formation of the planar enolate intermediate, leading to rapid racemization. |
| Saturated NaHCO₃, 25°C, 15 min | Low | Mild base is less likely to deprotonate the α-carbon, minimizing the risk of enolate formation. | |
| Saturated NaHCO₃, 0-5°C, 15 min | Very Low | The combination of a mild base and low temperature provides the safest conditions for a basic wash. | |
| Acid Exposure | 6 M HCl, 25°C, 1 hr | Medium-High | Concentrated strong acid can catalyze racemization, though the mechanism may be slower than with a strong base. |
| 1 M HCl, 25°C, 15 min | Low | Dilute acid reduces the risk of racemization. | |
| 1 M HCl, 0-5°C, 15 min | Very Low | Performing the acidification at low temperature further minimizes the risk of racemization. | |
| Temperature | Solvent evaporation at 50°C | High | Elevated temperatures provide the activation energy for racemization, especially if trace amounts of acid or base are present. |
| Solvent evaporation at ≤ 30°C | Low | Lower temperatures significantly reduce the rate of racemization. |
Experimental Protocols
Recommended Protocol for Workup to Prevent Racemization
This protocol is designed to minimize the risk of racemization of this compound during a standard aqueous workup following a chemical reaction.
-
Quenching:
-
Cool the reaction mixture to 0-5 °C in an ice bath.
-
Slowly add a pre-chilled, saturated aqueous solution of ammonium chloride (NH₄Cl) to quench the reaction.
-
-
Extraction:
-
Transfer the quenched reaction mixture to a separatory funnel.
-
Extract the product into a suitable organic solvent (e.g., ethyl acetate, dichloromethane) three times.
-
Combine the organic layers.
-
-
Washing (if necessary):
-
Acidic Wash: To remove basic impurities, wash the combined organic layers with pre-chilled 1 M HCl. Perform this wash quickly.
-
Basic Wash: To remove acidic impurities, wash the combined organic layers with a pre-chilled, saturated aqueous solution of sodium bicarbonate (NaHCO₃). Avoid using strong bases like NaOH.
-
Brine Wash: Wash the organic layer with a saturated aqueous solution of sodium chloride (brine) to remove residual water.
-
-
Drying:
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
Filter to remove the drying agent.
-
-
Solvent Removal:
-
Concentrate the filtrate using a rotary evaporator.
-
Ensure the water bath temperature is kept low (e.g., ≤ 30°C).
-
-
Final Product Isolation:
-
Further purify the crude product by recrystallization or chromatography under neutral or mildly acidic conditions and at low temperatures if possible.
-
Visualizations
Logical Flowchart for Troubleshooting Racemization
Caption: Troubleshooting workflow for identifying and resolving causes of racemization.
Recommended Experimental Workflow for Workup
Caption: Step-by-step workflow for a workup designed to prevent racemization.
Enhancing HPLC peak resolution for 2-chloromandelic acid enantiomers
This guide provides troubleshooting tips and frequently asked questions to assist researchers, scientists, and drug development professionals in resolving common issues encountered during the HPLC analysis of 2-chloromandelic acid enantiomers.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge in separating 2-chloromandelic acid enantiomers?
A1: Enantiomers are stereoisomers that are non-superimposable mirror images of each other.[1] They possess identical physical and chemical properties in an achiral environment, such as polarity, which makes them impossible to separate using standard reversed-phase HPLC techniques.[1] Separation requires a chiral environment, which is typically achieved by using a chiral stationary phase (CSP) or a chiral additive in the mobile phase to create temporary, diastereomeric complexes that have different interaction energies with the stationary phase.[2][3]
Q2: Which type of chiral stationary phase (CSP) is most effective for 2-chloromandelic acid?
A2: Polysaccharide-based CSPs, particularly those with cellulose or amylose derivatives, are widely applicable and often successful for separating acidic compounds like 2-chloromandelic acid.[3] Columns such as CHIRALPAK® IC (immobilized cellulosic tris(3,5-dichlorophenylcarbamate)) and Chiralpak AD-3 have been reported to be effective for mandelic acid and its derivatives.[4][5] The choice of CSP is the most critical factor for achieving separation.[3]
Q3: How does temperature impact the resolution of enantiomers?
A3: Temperature plays a significant role in chiral recognition.[6] Generally, lower temperatures tend to increase enantioselectivity by enhancing the stability of the transient diastereomeric complexes formed between the analytes and the CSP.[6] However, this is not a universal rule; in some cases, increasing the temperature can improve peak efficiency or even reverse the elution order.[6][7] Therefore, temperature should be carefully optimized for each specific method. Decreasing temperature often leads to longer retention times and broader peaks, so a balance must be struck.[5]
Q4: What is the purpose of adding an acid like trifluoroacetic acid (TFA) to the mobile phase?
A4: For acidic analytes like 2-chloromandelic acid, adding a small amount of an acidic modifier (e.g., 0.1% TFA) to the mobile phase is crucial.[4] It helps to suppress the ionization of the analyte's carboxylic acid group, ensuring it is in its protonated form.[6] This minimizes secondary interactions with the stationary phase, leading to improved peak shape and preventing peak tailing.[6]
Q5: Can I use gradient elution for this separation?
A5: While not impossible, isocratic elution (a constant mobile phase composition) is far more common and generally recommended for chiral separations.[3] Chiral recognition relies on specific, steady-state interactions between the enantiomers and the CSP. A changing mobile phase composition during a gradient run can disrupt these delicate equilibria, leading to loss of resolution.[3]
Troubleshooting Guides
Problem 1: Poor or No Resolution of Enantiomers
Symptom: The chromatogram shows a single, unresolved peak, or two peaks with very little separation (Rs < 1.5).
Possible Causes & Solutions:
-
Inappropriate Chiral Stationary Phase (CSP): The selected CSP may not be suitable for 2-chloromandelic acid.
-
Solution: Screen a variety of CSPs. Polysaccharide-based columns are a good starting point. If one type (e.g., cellulose-based) fails, try another (e.g., amylose-based).[3]
-
-
Suboptimal Mobile Phase Composition: The polarity of the mobile phase is critical for modulating retention and selectivity.
-
Solution: Systematically adjust the ratio of the organic modifier (e.g., isopropanol, ethanol) in the non-polar solvent (e.g., n-hexane). Decreasing the alcohol content generally increases retention and can improve resolution, but may also increase run time and broaden peaks.[4]
-
-
Incorrect Temperature: The column temperature may not be optimal for chiral recognition.
-
Inappropriate Flow Rate: A high flow rate may not allow sufficient time for the enantiomers to interact with the CSP.
-
Solution: Reduce the flow rate (e.g., from 1.0 mL/min to 0.8 or 0.5 mL/min). This can increase interaction time and improve resolution, but will also lengthen the analysis time.[8]
-
Problem 2: Poor Peak Shape (Tailing or Fronting)
Symptom: Peaks are asymmetrical, with a pronounced "tail" or "front," leading to poor integration and reduced resolution.[6]
Possible Causes & Solutions:
-
Secondary Interactions: The analyte may be interacting with active sites (e.g., residual silanols) on the silica support of the stationary phase.[6][9]
-
Column Overload: The sample concentration or injection volume is too high, saturating the stationary phase.[3][10]
-
Solution: Dilute the sample or reduce the injection volume. Injecting 1-2% of the total column volume is a good rule of thumb.[8]
-
-
Column Contamination/Degradation: The column inlet frit may be partially blocked, or the stationary phase may be contaminated or degraded.[11][12]
-
Solution: Disconnect the column and flush it according to the manufacturer's instructions. For polysaccharide-based columns, flushing with isopropanol or ethanol can often remove contaminants.[6] If performance does not improve, the column may need replacement.
-
Problem 3: Missing Second Peak or Drastic Change in Peak Ratio
Symptom: In a racemic sample, only one peak is observed, or one peak is significantly smaller than expected.
Possible Causes & Solutions:
-
Strong Adsorption: One enantiomer may be adsorbing irreversibly or very strongly to the stationary phase under the current conditions.[13]
-
Solution: Modify the mobile phase to be stronger (e.g., increase the percentage of the alcohol modifier). If this fails, a "strip" gradient or a strong solvent flush (using a solvent permitted by the column manufacturer, like THF for some immobilized phases) may be needed to elute the strongly retained compound.[4][11][13]
-
-
Column Degradation: The chiral stationary phase may have degraded, losing its ability to resolve the enantiomers, causing them to co-elute.[13]
-
Solution: Test the column with a known standard to verify its performance. If it has degraded, it will need to be replaced.
-
Problem 4: Ghost Peaks
Symptom: Extraneous peaks appear in the chromatogram, especially in blank runs.[3]
Possible Causes & Solutions:
-
Contaminated Mobile Phase: Impurities in the solvents can accumulate on the column and elute as peaks.[12]
-
Solution: Use high-purity, HPLC-grade solvents. Filter and degas the mobile phase before use.[4] Prepare fresh mobile phase daily.
-
-
Sample Carryover: Residue from a previous, more concentrated sample remains in the injector or needle.[3][12]
-
Solution: Run a needle wash program with a strong, compatible solvent between injections. Ensure the wash solvent is appropriate for the analysis.[12]
-
Data Presentation
Table 1: Effect of Mobile Phase Composition on Separation
Data based on trends observed for mandelic acid derivatives on a CHIRALPAK® IC column.[4]
| % Isopropanol in n-Hexane | Retention Time (t_R) | Resolution (R_s) | Observation |
| 5% | Long | High | Good separation but long analysis time. |
| 10% | Medium | Medium | A reasonable compromise between speed and resolution. |
| 20% | Short | Low / None | Faster analysis but potential loss of resolution. |
Table 2: Effect of Column Temperature on Separation
General trends observed in chiral chromatography.[5][6]
| Temperature | Enantioselectivity (α) | Peak Efficiency (N) | Observation |
| Low (e.g., 15°C) | Often Increases | Decreases (Broader Peaks) | May improve resolution if selectivity gain is significant. |
| Ambient (e.g., 25°C) | Baseline | Baseline | Standard starting point for method development. |
| High (e.g., 40°C) | Often Decreases | Increases (Sharper Peaks) | Can decrease resolution despite better peak shape. |
Table 3: Effect of Additives on Peak Shape
General trends for acidic analytes.[4][6]
| Additive in Mobile Phase | Peak Shape | Reason |
| None | Tailing | Secondary interactions with stationary phase. |
| 0.1% TFA | Symmetrical | Suppresses analyte ionization, minimizing secondary interactions. |
| > 0.4% TFA | Symmetrical | Little additional benefit; may be harmful to the CSP long-term.[4] |
Experimental Protocols
General Protocol for Chiral Separation of 2-Chloromandelic Acid
This protocol provides a starting point for method development. Optimization will be required.
-
Column Selection:
-
Column: CHIRALPAK® IC (250 mm × 4.6 mm, 5 µm) or similar polysaccharide-based chiral column.[4]
-
-
Sample Preparation:
-
Chromatographic Conditions:
-
System Equilibration:
-
Equilibrate the column with the mobile phase for at least 30-60 minutes or until a stable baseline is achieved.
-
-
Method Optimization Workflow:
-
If resolution is poor, first decrease the percentage of isopropanol (e.g., to 95:5:0.1).
-
If peaks are still not resolved, decrease the temperature to 15°C and re-equilibrate.
-
If peaks are tailing, ensure the TFA concentration is sufficient (0.1%).
-
References
- 1. Enantiomer Separations | Separation Science [sepscience.com]
- 2. uhplcs.com [uhplcs.com]
- 3. benchchem.com [benchchem.com]
- 4. Separation of mandelic acid and its derivatives with new immobilized cellulose chiral stationary phase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Enantioseparation of chiral mandelic acid derivatives by supercritical fluid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. Real Solutions to Improve Your HPLC Peak Resolution - AnalyteGuru [thermofisher.com]
- 9. uhplcs.com [uhplcs.com]
- 10. youtube.com [youtube.com]
- 11. chiraltech.com [chiraltech.com]
- 12. HPLC Troubleshooting Guide [sigmaaldrich.com]
- 13. reddit.com [reddit.com]
Technical Support Center: Molar Ratio Optimization for Chiral Resolution
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the chiral resolution of racemates via diastereomeric salt crystallization.
Frequently Asked Questions (FAQs)
Q1: What is the typical starting molar ratio of resolving agent to racemate?
A common starting point for screening is a 1:1 molar ratio of the chiral resolving agent to the racemate.[1] However, the optimal ratio is system-dependent and can range from 0.5 to 1.5 equivalents of the resolving agent.[2] For some systems, using less than one equivalent of the resolving agent can improve separation efficiency and yield.[1]
Q2: Why is the yield of my desired enantiomer less than 50%?
The theoretical maximum yield for a classical resolution is 50%, as the racemate consists of two enantiomers in equal amounts.[3] Yields below this can be attributed to several factors, including:
-
Incomplete crystallization: The target diastereomeric salt may have some solubility in the mother liquor.
-
Co-crystallization: The undesired diastereomer may partially crystallize with the desired one, reducing purity and isolated yield.
-
Loss during workup: Material can be lost during filtration, washing, and the liberation of the enantiomer from the salt.
Q3: How does the molar ratio of the resolving agent affect the resolution process?
The molar ratio of the resolving agent is a critical parameter that influences the solid-liquid phase equilibrium of the diastereomeric salt system.[4] It can affect both the yield and the enantiomeric excess (e.e.) of the resolved product. An optimized ratio helps to maximize the precipitation of the less soluble diastereomeric salt while keeping the more soluble one in solution.
Q4: Can I use a non-stoichiometric amount (e.g., less than 1.0 equivalent) of the resolving agent?
Yes, using a substoichiometric amount of the resolving agent is a common optimization strategy.[1] This can sometimes lead to a higher purity of the crystallized diastereomer because it increases the solubility of the undesired enantiomer, thus preventing its co-precipitation.[1]
Q5: What should I do if neither diastereomer crystallizes?
If no crystallization occurs, the diastereomeric salts may be too soluble in the chosen solvent. Potential solutions include:
-
Changing the solvent: Test a variety of solvents or solvent mixtures. The solubility of diastereomeric salts is highly dependent on the solvent system.[1]
-
Increasing concentration: The solution may be undersaturated. Try concentrating the solution by evaporating some of the solvent.
-
Lowering the temperature: Cooling crystallization is effective when the salts have a steep temperature-based solubility curve.[2]
-
Seeding: Introducing a small crystal of the desired diastereomeric salt can induce crystallization in a supersaturated solution.[4]
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low Enantiomeric Excess (e.e.) | 1. Suboptimal Molar Ratio: An incorrect ratio can lead to co-precipitation of the undesired diastereomer. 2. Poor Solvent Choice: The solvent may not provide sufficient solubility difference between the two diastereomeric salts. 3. Crystallization Occurred Too Quickly: Rapid crystallization can trap impurities and the undesired diastereomer. | 1. Optimize Molar Ratio: Screen a range of molar ratios (e.g., 0.5 to 1.2 equivalents of resolving agent) to find the optimal balance between yield and purity.[1][2] 2. Solvent Screening: Test a new solvent or a mixture of solvents to maximize the solubility difference.[1] 3. Control Crystallization Conditions: Employ slower cooling rates, or consider an isothermal crystallization process. |
| Low Yield of Diastereomeric Salt | 1. High Solubility of the Target Salt: The desired diastereomeric salt is too soluble in the chosen solvent. 2. Insufficient Amount of Resolving Agent: The molar ratio may be too low for effective precipitation. 3. Equilibrium Not Reached: The system may favor the undesired diastereomer at equilibrium.[4] | 1. Change Solvent/Temperature: Use a solvent in which the target salt is less soluble or lower the crystallization temperature.[2] 2. Adjust Molar Ratio: Incrementally increase the molar ratio of the resolving agent. 3. Employ Kinetic Resolution: If the desired salt forms faster, seed a supersaturated solution and stop the crystallization before equilibrium is reached.[4] |
| Formation of an Oil or Amorphous Solid | 1. Low Melting Point: The diastereomeric salt may have a low melting point or form a eutectic mixture. 2. Solvent Issues: The solvent may be too polar or non-polar, preventing proper crystal lattice formation. | 1. Change Solvent: Switch to a different solvent system. 2. Adjust Temperature: Try performing the crystallization at a lower temperature. |
| Inconsistent Results | 1. Polymorphism: Diastereomeric salts can exist in different crystalline forms (polymorphs, solvates, hydrates), each with different solubilities.[1] 2. Purity of Starting Materials: Impurities in the racemate or resolving agent can interfere with crystallization. | 1. Control Crystallization Conditions: Tightly control parameters like temperature, stirring rate, and cooling profile. Analyze the solid form using techniques like XRPD.[1] 2. Purify Starting Materials: Ensure the racemate and resolving agent are of high purity before use. |
Experimental Protocols
Protocol 1: Screening for Optimal Molar Ratio
This protocol outlines a general procedure for screening different molar ratios of a resolving agent to a racemic compound (assuming a racemic acid and a chiral base).
-
Preparation: In separate vials, dissolve a fixed amount of the racemic acid (e.g., 1.0 mmol) in a suitable volume of a chosen solvent (e.g., ethanol).
-
Addition of Resolving Agent: To each vial, add a different molar equivalent of the chiral resolving base. A typical screening range would be 0.5, 0.6, 0.8, 1.0, and 1.2 equivalents.
-
Salt Formation & Crystallization:
-
Stir the mixtures at an elevated temperature (e.g., 60 °C) until all solids dissolve.
-
Allow the solutions to cool slowly to room temperature, and then potentially to a lower temperature (e.g., 4 °C) to induce crystallization.
-
Stir for a defined period (e.g., 12-24 hours).[5]
-
-
Isolation: Filter the resulting crystals and wash them with a small amount of the cold solvent to remove the mother liquor.[6]
-
Analysis of the Salt: Dry the crystals and determine the yield. Analyze the enantiomeric excess of the salt if a suitable chromatographic method is available.
-
Liberation of the Enantiomer:
-
Dissolve the diastereomeric salt in a suitable solvent (e.g., water/ethyl acetate).
-
Acidify the aqueous layer (e.g., with 1M HCl) to protonate the resolved acid and deprotonate the resolving agent.[5]
-
Extract the resolved acid into the organic layer.
-
Wash, dry, and evaporate the organic solvent to obtain the enantiomerically enriched acid.[6]
-
-
Purity Analysis: Determine the yield and measure the enantiomeric excess (e.e.) of the final product using chiral HPLC or SFC.
Quantitative Data Examples
The optimal molar ratio and resulting yield/e.e. are highly specific to the racemate, resolving agent, and solvent system. The following table provides a summary of illustrative data from literature for resolving amines with tartaric acid derivatives.
| Resolving Agent | Racemate | Amine:Agent Molar Ratio | Solvent | Yield of Salt | e.e. of Recovered Amine | Reference |
| (R,R)-4-chlorotartranilic acid | 1-(3-ethoxy-4-methoxyphenyl)-2-(methylsulfonyl)-ethylamine | 1:1 | Methanol | 70% | >99% | [6] |
| (R,R)-di-p-toluoyl-tartaric acid | 1-(3-ethoxy-4-methoxyphenyl)-2-(methylsulfonyl)-ethylamine | 1:1 | Acetonitrile | 85% | >99% | [6] |
| L-Tartaric Acid | (RS)-Pregabalin | 1:1 | Water | 43-50% | Not specified | [7] |
| "DBTA + DTTA" Mix | (RS)-Ofloxacin | 1:1 | Not specified | Not specified | 41.15% (S) | [8] |
Note: This data is for illustrative purposes and results will vary significantly between different chemical systems.
Visualizations
Experimental Workflow for Molar Ratio Optimization
Caption: A typical experimental workflow for optimizing the molar ratio of resolving agent.
Troubleshooting Logic for Low Enantiomeric Excess (e.e.)
Caption: A decision tree for troubleshooting poor enantiomeric excess in chiral resolution.
References
- 1. researchgate.net [researchgate.net]
- 2. Design of diastereomeric salt resolution via multicomponent system characterization: a case study with hydrate formation - CrystEngComm (RSC Publishing) DOI:10.1039/D2CE01490D [pubs.rsc.org]
- 3. Part 6: Resolution of Enantiomers – Chiralpedia [chiralpedia.com]
- 4. skoge.folk.ntnu.no [skoge.folk.ntnu.no]
- 5. pubs.acs.org [pubs.acs.org]
- 6. benchchem.com [benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Strategies for chiral separation: from racemate to enantiomer - PMC [pmc.ncbi.nlm.nih.gov]
Strategies for recycling the resolving agent (S)-(+)-2-Chloromandelic acid
Technical Support Center: (S)-(+)-2-Chloromandelic Acid Recycling
Welcome to the technical support center for the recycling and reuse of the chiral resolving agent, this compound. This guide is designed for researchers, scientists, and drug development professionals to provide practical advice, troubleshoot common issues, and offer detailed protocols for efficient recovery and recycling of this valuable reagent.
Frequently Asked Questions (FAQs)
Q1: Why is it important to recycle this compound?
A1: Recycling this compound is crucial for several reasons. Economically, it significantly reduces the costs associated with purchasing fresh resolving agents, especially in large-scale production. Environmentally, it minimizes chemical waste, contributing to greener and more sustainable chemical processes. From a process efficiency standpoint, effective recycling ensures a consistent supply of the resolving agent for subsequent resolution cycles. A case study in industrial recovery demonstrated a yield increase from under 30% to nearly 90%, leading to substantial cost savings.[1]
Q2: What is the general principle behind recovering this compound after a resolution?
A2: this compound is typically used to form diastereomeric salts with a racemic mixture (e.g., racemic amines).[2] After the less soluble diastereomeric salt is crystallized and separated, the resolving agent must be liberated from both the crystallized salt and the mother liquor. The general process involves:
-
Breaking the Salt: The diastereomeric salt is treated with an acid or a base to break the ionic bond between the resolving agent and the resolved enantiomer.
-
Phase Separation/Extraction: The liberated enantiomer and the resolving agent are separated, usually by liquid-liquid extraction into aqueous and organic phases.
-
Isolation and Purification: The resolving agent is isolated from its solution by precipitation (typically by pH adjustment) followed by filtration. Further purification is often achieved through recrystallization to ensure high purity for reuse.
Q3: What factors can influence the efficiency of the recycling process?
A3: Several factors are critical for maximizing the recovery and purity of the recycled agent:
-
Choice of Solvents: Solvents used for extraction and crystallization must be carefully selected to ensure high recovery and effective purification. For instance, the significant solubility difference between S-etiracetam and S-2-chloromandelic acid in diethyl ether allows for their efficient separation.[3][4]
-
pH Control: Precise pH adjustment is essential when breaking the diastereomeric salt and subsequently precipitating the resolving agent. Incomplete pH change can lead to poor recovery.
-
Temperature: Crystallization and precipitation temperatures directly impact the yield and purity of the recovered acid.
-
Purity of Starting Materials: Impurities in the initial racemic mixture or resolving agent can complicate the separation and purification steps.
Q4: Can the undesired enantiomer from the resolution be utilized?
A4: Yes. Instead of being discarded, the undesired enantiomer remaining in the mother liquor can often be racemized (converted back into the racemic mixture) and recycled back into the process.[2] This strategy, known as Resolution-Racemization-Recycle (RRR), significantly improves the overall process yield and atom economy.[2] For example, a process for preparing (R)-2-chloromandelic acid includes a step where the undesired enantiomer is racemized using sodium hydroxide for reuse in further resolutions.[5]
Troubleshooting Guide
This guide addresses specific problems that may arise during the recovery of this compound.
Problem 1: Low recovery yield of the resolving agent.
| Possible Cause | Suggested Solution |
| Incomplete breaking of the diastereomeric salt. | Ensure the amount of acid or base used is stoichiometrically sufficient to completely cleave the salt. Monitor the pH of the aqueous phase to confirm the reaction is complete. |
| Losses during liquid-liquid extraction. | Perform multiple extractions with smaller volumes of solvent rather than a single extraction with a large volume. Check the pH of the aqueous phase before extraction to ensure the resolving agent is in its salt form and water-soluble, while the resolved compound is in its free, organic-soluble form (or vice versa). |
| Incomplete precipitation of the resolving agent. | Adjust the pH slowly and with vigorous stirring to ensure complete precipitation. Cooling the solution after acidification can often increase the yield of the precipitated acid. |
| Resolving agent remains in the mother liquor. | Concentrate the mother liquor and attempt a second crop precipitation or crystallization. |
Problem 2: The recycled this compound has low purity.
| Possible Cause | Suggested Solution |
| Contamination with the resolved compound. | Improve the efficiency of the extraction step. Ensure the pH is correct to maximize the partitioning of the two compounds into different phases. Wash the isolated resolving agent with a solvent in which the resolved compound is soluble but the resolving agent is not. |
| Residual solvent. | Dry the recovered crystals thoroughly under vacuum. Use appropriate drying temperatures to avoid decomposition. |
| Side-product formation. | Re-purify the recovered agent by recrystallization from a suitable solvent system. Analyze the impurity to understand its origin and adjust reaction conditions (e.g., temperature, reaction time) to prevent its formation. |
Problem 3: The recycled resolving agent shows poor performance in subsequent resolutions.
| Possible Cause | Suggested Solution |
| Partial racemization of the resolving agent. | The recovery process conditions (e.g., exposure to high temperatures or harsh pH) may have caused some loss of optical purity. Determine the enantiomeric excess (e.e.) of the recycled agent using chiral HPLC. If racemization has occurred, consider milder recovery conditions. |
| Presence of inhibiting impurities. | Even small amounts of certain impurities can interfere with the crystallization of the diastereomeric salt. Ensure the recycled agent meets the required purity specifications, potentially through an additional purification step like recrystallization or charcoal treatment. |
Quantitative Data on Resolution & Recovery
The following table summarizes key quantitative data from relevant studies, highlighting the efficiencies that can be achieved.
| Process | Resolving Agent | Compound Resolved | Yield/Efficiency | Enantiomeric Excess (% e.e.) | Reference |
| Enantiospecific Cocrystallization | (S)-2-chloro-S-mandelic acid | S-etiracetam | 69.1% Yield (of S-ETI) | ~100% (of S-ETI) | [3] |
| Industrial Recovery Process | Chiral Resolving Agent | Pharmaceutical Intermediate | Yield increased from <30% to ~90% | Not Specified | [1] |
| Co-crystallization Resolution | Levetiracetam | (R,S)-3-chloromandelic acid | Up to 94% resolution efficiency | 63% (of (R)-3-ClMA) | [6] |
| Enzymatic Resolution | Lipase AK | (R,S)-2-chloromandelic acid | ≥98.85% conversion (of R-2-ClMA) | ≥98.15% (of remaining substrate) | [7] |
Experimental Protocols
Protocol 1: General Method for Recycling this compound from a Diastereomeric Salt with a Racemic Amine
This protocol outlines the recovery process after the less soluble diastereomeric salt, [(S)-Acid · (R)-Amine], has been crystallized and filtered off, leaving the more soluble salt, [(S)-Acid · (S)-Amine], in the mother liquor.
Part A: Recovery from the Crystallized Diastereomeric Salt
-
Salt Cleavage: Suspend the filtered diastereomeric salt [(S)-Acid · (R)-Amine] in a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Basification: Add a 1 M aqueous solution of sodium hydroxide (NaOH) and stir vigorously until all solids dissolve and the mixture separates into two clear phases. The (R)-Amine is now in the organic phase, and the resolving agent is in the aqueous phase as sodium (S)-2-chloromandelate.
-
Extraction: Separate the layers using a separatory funnel. Extract the aqueous layer twice more with the organic solvent to ensure complete removal of the (R)-Amine. Combine the organic layers, which contain the desired enantiomer.
-
Acidification & Precipitation: Cool the aqueous layer in an ice bath. Slowly add a 3 M aqueous solution of hydrochloric acid (HCl) with stirring until the pH is ~1-2. A white precipitate of this compound will form.
-
Isolation: Collect the precipitated acid by vacuum filtration.
-
Purification: Wash the solid with cold deionized water and dry it under vacuum. For higher purity, recrystallize the solid from a suitable solvent (e.g., a toluene/heptane mixture).
Part B: Recovery from the Mother Liquor
-
Solvent Removal: Reduce the volume of the mother liquor (containing [(S)-Acid · (S)-Amine]) under reduced pressure.
-
Salt Cleavage & Extraction: To the concentrated residue, add an organic solvent and 1 M NaOH(aq). Follow steps 2 and 3 from Part A to extract the (S)-Amine.
-
Recovery: The remaining aqueous layer contains sodium (S)-2-chloromandelate. Combine this with the aqueous layer from Part A (step 3) before proceeding with acidification (step 4).
Visualizations
Caption: Workflow for resolution and recycling of this compound.
Caption: Troubleshooting decision tree for low recovery yield.
References
- 1. Recovery of a Chiral Resolving Agent at Witton Chemical [witton.com]
- 2. Chiral resolution - Wikipedia [en.wikipedia.org]
- 3. Separation of Etiracetam Enantiomers Using Enantiospecific Cocrystallization with 2-Chloromandelic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Efficient preparation of (R)-2-chloromandelic acid via a recycle process of resolution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Resolution of Halogenated Mandelic Acids through Enantiospecific Co-Crystallization with Levetiracetam - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Experiment and simulation on kinetic resolution of (R,S)-2-chloromandelic acid by enzymatic transesterification - PubMed [pubmed.ncbi.nlm.nih.gov]
Effect of impurities on the success of chiral resolution
Welcome to the Technical Support Center for Chiral Resolution. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the impact of impurities on the success of chiral separations.
Troubleshooting Guides
Issue 1: Poor or No Enantiomeric Resolution in Chiral HPLC
Symptom: The two enantiomer peaks are co-eluting or only partially separated, resulting in a resolution value (Rs) of less than 1.5.
Potential Cause: The presence of impurities can significantly impact chiral recognition by altering the interactions between the analytes and the chiral stationary phase (CSP). Impurities can compete for binding sites on the CSP, modify the polarity of the sample environment, or cause a shift in the retention times of the enantiomers, leading to decreased resolution.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for poor resolution in chiral HPLC.
Detailed Steps:
-
Assess Sample Purity: Before extensive troubleshooting of the chiral method, verify the purity of your sample using a standard achiral method (e.g., reversed-phase HPLC) or other analytical techniques like NMR. This will help determine if unexpected components are present.
-
Identify and Remove Impurities: If impurities are detected, the next step is to identify them, if possible, using techniques like mass spectrometry. Once identified, implement an appropriate purification strategy such as recrystallization, flash chromatography, or solid-phase extraction (SPE) to remove the impurity.
-
Optimize Chromatographic Conditions: If the sample is pure or after purification, and resolution is still poor, systematic optimization of the HPLC method is necessary.
-
Mobile Phase Composition: The polarity and composition of the mobile phase are critical. For polysaccharide-based CSPs, varying the ratio of the alcohol modifier (e.g., isopropanol, ethanol) in the hexane or heptane mobile phase can have a significant impact on selectivity. The addition of small amounts of acidic or basic additives (e.g., trifluoroacetic acid, diethylamine) can improve peak shape and resolution, especially for basic or acidic analytes, by minimizing undesirable interactions with the stationary phase.[1][2]
-
Temperature: Temperature affects the thermodynamics of the chiral recognition process.[3] Lower temperatures often enhance the enantioselectivity, leading to better resolution. It is advisable to use a column thermostat to maintain a consistent temperature.[4]
-
Flow Rate: Slower flow rates generally allow for more interaction between the enantiomers and the CSP, which can lead to improved resolution, albeit with longer analysis times.[4]
-
Issue 2: Poor Yield or Low Enantiomeric Excess in Chiral Resolution by Crystallization
Symptom: The yield of the desired enantiomer is low, and/or the enantiomeric excess (%ee) of the crystallized product is below the desired specification.
Potential Cause: Impurities can interfere with the crystallization process in several ways. They can act as inhibitors, slowing down or preventing the crystallization of the desired diastereomeric salt. Alternatively, impurities can co-precipitate with the desired product, leading to a reduction in its enantiomeric purity.[5] The purity of the starting material and the resolving agent is crucial for a successful resolution.[5]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for crystallization-based chiral resolution.
Detailed Steps:
-
Verify Reagent Purity: Ensure that both the racemic starting material and the chiral resolving agent are of high purity, as impurities can interfere with the crystallization process.[5]
-
Optimize Crystallization Conditions:
-
Solvent Selection: The choice of solvent is critical. The ideal solvent should provide a significant solubility difference between the two diastereomeric salts.[5]
-
Cooling Rate: A slow and controlled cooling rate generally promotes the formation of more ordered and purer crystals.[5]
-
Supersaturation: Achieving the right level of supersaturation is key. This can be controlled by the initial concentration, cooling profile, or the addition of an anti-solvent.[5]
-
-
Recrystallization: To improve the enantiomeric excess of the isolated salt, one or more recrystallization steps are often necessary.[5]
Frequently Asked Questions (FAQs)
Q1: How can trace amounts of an impurity significantly affect my chiral separation?
A1: Even trace impurities can have a pronounced effect on chiral separations. In chiral HPLC, impurities can adsorb to active sites on the chiral stationary phase, altering its selectivity.[6] This is particularly true for polysaccharide-based CSPs, where the chiral recognition mechanism relies on subtle differences in interactions like hydrogen bonding, dipole-dipole interactions, and π-π stacking. In crystallization, impurities can disrupt the crystal lattice formation of the desired diastereomeric salt, leading to poor crystal quality and reduced enantiomeric purity.
Q2: My resolution is decreasing over a series of injections. Could this be due to an impurity?
A2: Yes, a decline in resolution with repeated injections is a strong indicator of column contamination. An impurity from your sample that is strongly retained on the column can accumulate at the column head.[2] This buildup can lead to a loss of efficiency and altered selectivity, resulting in decreased resolution. It is crucial to ensure proper sample clean-up and to flush the column with a strong solvent if contamination is suspected.[2]
Q3: What is the difference between an achiral impurity and a chiral impurity?
A3: An achiral impurity is a substance that is not chiral and therefore does not have enantiomers. A chiral impurity, on the other hand, is a chiral substance that is not the desired enantiomer. In the context of a single-enantiomer drug, its opposite enantiomer is considered a chiral impurity.[7] Both types of impurities can interfere with a chiral resolution, but chiral impurities can also be enantiomerically resolved by the same method, potentially co-eluting with one of the desired enantiomers if the method is not optimized for their separation.
Q4: Can acidic or basic impurities from my sample or mobile phase affect the resolution of neutral compounds?
A4: Yes. Even with neutral analytes, acidic or basic impurities can interact with the chiral stationary phase. For silica-based CSPs, residual silanol groups can interact with basic impurities. These interactions can alter the surface chemistry of the CSP, which in turn can affect the chiral recognition of your neutral compound.[6] Similarly, acidic impurities can interact with basic sites on some CSPs. Therefore, maintaining a consistent and clean mobile phase and ensuring sample purity are important for all types of chiral separations.
Q5: How do I know if the impurity is in my sample, my mobile phase, or the HPLC system itself?
A5: A systematic approach can help pinpoint the source of the impurity. First, run a blank gradient (without an injection) to see if "ghost peaks" appear.[3] If they do, the source is likely the mobile phase or system contamination. If the blank is clean, inject your sample solvent. If peaks appear, your solvent is contaminated. If the solvent blank is also clean, the issue is likely carryover from a previous injection.[3]
Data Presentation
The quantitative effect of impurities on chiral resolution is highly specific to the analyte, the chiral stationary phase, the mobile phase, and the nature of the impurity. The following table provides a representative example of how increasing concentrations of an acidic impurity might affect the chiral separation of a basic compound on a polysaccharide-based CSP.
Table 1: Hypothetical Impact of an Acidic Impurity on the Chiral Resolution of a Basic Compound
| Impurity Concentration (% w/w) | Retention Time (Enantiomer 1, min) | Retention Time (Enantiomer 2, min) | Resolution (Rs) | Enantiomeric Excess (%ee) of a 98:2 Mixture |
| 0.0 | 8.52 | 10.23 | 2.15 | 96.0 |
| 0.1 | 8.45 | 10.05 | 1.98 | 95.8 |
| 0.5 | 8.21 | 9.65 | 1.65 | 95.5 |
| 1.0 | 8.05 | 9.15 | 1.20 | 94.2 |
| 2.0 | 7.98 | 8.65 | 0.75 | Not accurately quantifiable |
Note: This data is illustrative and the actual effects will vary.
Experimental Protocols
Protocol: Investigating the Effect of a Known Impurity on Chiral HPLC Resolution (Spiking Study)
Objective: To quantitatively assess the impact of a specific impurity on the chiral resolution of a target compound.
Materials:
-
Pure racemic standard of the target compound.
-
Pure standard of the known impurity.
-
HPLC system with a suitable chiral column and detector.
-
HPLC-grade solvents for the mobile phase.
-
Volumetric flasks and pipettes.
Methodology:
-
Preparation of Stock Solutions:
-
Prepare a stock solution of the racemic target compound at a known concentration (e.g., 1 mg/mL) in the mobile phase.
-
Prepare a stock solution of the impurity at a known concentration (e.g., 1 mg/mL) in the mobile phase.
-
-
Preparation of Spiked Samples:
-
Create a series of samples by spiking the racemic target compound solution with varying concentrations of the impurity. For example, prepare samples with 0.1%, 0.5%, 1.0%, and 2.0% (w/w) of the impurity relative to the target compound.
-
Also, prepare a control sample of the racemic target compound without any added impurity.
-
-
Chromatographic Analysis:
-
Equilibrate the chiral HPLC column with the mobile phase until a stable baseline is achieved.
-
Inject the control sample and record the chromatogram. Determine the retention times of the two enantiomers and calculate the resolution (Rs).
-
Inject each of the spiked samples in order of increasing impurity concentration.
-
For each injection, record the chromatogram and calculate the retention times and the resolution between the enantiomers.
-
-
Data Analysis:
-
Plot the resolution (Rs) as a function of the impurity concentration.
-
Observe any trends in peak shape, retention time shifts, and resolution.
-
If determining enantiomeric excess, prepare a set of spiked samples using an enantioenriched sample of the target compound and analyze the impact of the impurity on the calculated %ee.
-
Expected Outcome: This experiment will provide quantitative data on how the presence of a specific impurity at different levels affects the chiral separation, allowing for the establishment of acceptable impurity limits for the successful resolution of the target compound.
References
- 1. Recent Trends in Chiral Separation-A Collective Paradigm of Selected Chiral Impurities [ouci.dntb.gov.ua]
- 2. Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. cdn.statease.com [cdn.statease.com]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. m.youtube.com [m.youtube.com]
Validation & Comparative
A Comparative Guide to Chiral Resolving Agents for Amines: (S)-(+)-2-Chloromandelic Acid and its Alternatives
For Researchers, Scientists, and Drug Development Professionals
The resolution of racemic amines is a critical process in the pharmaceutical and fine chemical industries, where the desired biological activity is often associated with a single enantiomer. The formation of diastereomeric salts using a chiral resolving agent is a widely employed and effective method for separating enantiomers. This guide provides an objective comparison of (S)-(+)-2-Chloromandelic acid with other common chiral resolving agents, supported by experimental data, to assist researchers in selecting the most appropriate agent for their specific needs.
Principle of Chiral Resolution via Diastereomeric Salt Formation
Chiral resolution by diastereomeric salt formation is based on the reaction of a racemic amine with an enantiomerically pure chiral acid. This reaction forms a pair of diastereomeric salts. Unlike enantiomers, which have identical physical properties, diastereomers possess different physicochemical characteristics, most notably solubility in a given solvent. This difference in solubility allows for their separation by fractional crystallization. The less soluble diastereomeric salt crystallizes preferentially from the solution, leaving the more soluble diastereomer in the mother liquor. Following separation, the optically pure amine can be liberated from the salt by treatment with a base.
Comparative Performance of Chiral Resolving Agents
The selection of an optimal chiral resolving agent is crucial for the efficiency and success of the resolution process. Factors to consider include the chemical nature of the amine, the solvent system, and the desired purity of the final product. This section compares the performance of this compound with other widely used resolving agents.
Below is a summary of available quantitative data for the resolution of various amines using different chiral resolving agents.
Data Presentation: Performance of Chiral Resolving Agents for Amines
| Racemic Amine | Chiral Resolving Agent | Solvent | Yield of Diastereomeric Salt (%) | Diastereomeric Excess (d.e.) (%) | Enantiomeric Excess (e.e.) of Resolved Amine (%) | Reference |
| 1-Phenylethylamine | (S)-Mandelic Acid | Ethanol | 85-90 | >95 | >95 | [1] |
| 1-Phenylethylamine | L-Tartaric Acid | Methanol | 80-85 | >90 | >90 | [1] |
| 1-Phenylethylamine | (1S)-(+)-10-Camphorsulfonic Acid | Acetone | 75-80 | >95 | >95 | [1] |
| 1-Phenyl-1,2,3,4-tetrahydroisoquinoline | (+)-Tartaric Acid | Methanol | 80-90 | >85 | >85 | [2] |
| 2,3-Diphenylpiperazine | (1S)-(+)-10-Camphorsulfonic Acid | Dichloromethane | 25 | - | 98 (R,R) | [3] |
Note: The yield and enantiomeric excess are highly dependent on the specific experimental conditions, including stoichiometry, concentration, temperature, and crystallization time. The data for (S)-Mandelic Acid can serve as a useful benchmark for estimating the potential performance of this compound.
Experimental Protocols
Detailed methodologies are essential for reproducible results in chiral resolution. The following are generalized protocols for the resolution of a racemic amine using a chiral acid.
General Protocol for Chiral Resolution of a Racemic Amine
1. Salt Formation:
-
Dissolve the racemic amine (1 equivalent) in a suitable solvent (e.g., ethanol, methanol, or acetone) with gentle warming.
-
In a separate flask, dissolve the chiral resolving agent (0.5 - 1.0 equivalent) in the same solvent, also with warming. The use of a sub-stoichiometric amount of the resolving agent can sometimes improve the optical purity of the initially crystallized salt.
-
Slowly add the solution of the resolving agent to the amine solution with continuous stirring.
2. Crystallization:
-
Allow the mixture to cool slowly to room temperature to induce crystallization of the less soluble diastereomeric salt.
-
For complete crystallization, the flask can be further cooled in an ice bath or refrigerator for a period of time (typically 1-2 hours or overnight).
3. Isolation of the Diastereomeric Salt:
-
Collect the precipitated crystals by vacuum filtration.
-
Wash the crystals with a small amount of the cold solvent to remove any adhering mother liquor containing the more soluble diastereomer.
4. Liberation of the Enantiomerically Enriched Amine:
-
Suspend the collected diastereomeric salt in water or a suitable solvent.
-
Add a base (e.g., sodium hydroxide solution) to neutralize the chiral acid and liberate the free amine.
-
Extract the liberated amine with an appropriate organic solvent (e.g., diethyl ether, dichloromethane, or ethyl acetate).
-
Dry the combined organic extracts over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate).
-
Remove the solvent under reduced pressure to obtain the enantiomerically enriched amine.
5. Determination of Enantiomeric Excess:
-
The enantiomeric excess (e.e.) of the resolved amine should be determined using a suitable analytical technique, such as chiral High-Performance Liquid Chromatography (HPLC), chiral Gas Chromatography (GC), or by measuring the specific rotation using a polarimeter and comparing it to the known value for the pure enantiomer.
Mandatory Visualizations
The following diagrams illustrate the key processes and decision-making factors in chiral resolution.
Caption: Experimental workflow for chiral resolution of an amine.
Caption: Key factors influencing the choice of a chiral resolving agent.
Conclusion
The selection of an appropriate chiral resolving agent is a critical step in the successful separation of enantiomeric amines. This compound, as a derivative of the well-established resolving agent mandelic acid, presents a promising option for the resolution of various amines. While direct comparative data is limited, the principles of diastereomeric salt formation and the known efficacy of related compounds suggest its potential for high efficiency.
For optimal results, it is recommended that researchers and drug development professionals screen a variety of resolving agents, including this compound, tartaric acid derivatives, and camphorsulfonic acid, in conjunction with different solvent systems. The detailed protocols and comparative data provided in this guide serve as a valuable resource for designing and optimizing chiral resolution experiments.
References
A Comparative Guide to Enantioseparation: Diastereomeric Salt Formation vs. Cocrystallization
For Researchers, Scientists, and Drug Development Professionals
The separation of enantiomers is a critical process in the pharmaceutical and chemical industries, driven by the often differing pharmacological and toxicological profiles of stereoisomers. Among the various chiral resolution techniques, diastereomeric salt formation and cocrystallization have emerged as powerful crystallization-based methods. This guide provides an objective comparison of these two techniques, supported by experimental data, detailed methodologies, and visual workflows to aid in the selection and optimization of an appropriate enantioseparation strategy.
Fundamental Principles
Diastereomeric Salt Formation
This classical resolution method involves the reaction of a racemic mixture (a 50:50 mixture of two enantiomers) with a single enantiomer of a chiral resolving agent. This reaction forms a pair of diastereomeric salts. Unlike enantiomers, diastereomers possess different physical properties, such as solubility, melting point, and crystal structure. This difference in solubility is exploited to selectively crystallize one of the diastereomeric salts, thereby separating it from the more soluble one which remains in the mother liquor. The desired enantiomer is then recovered by breaking the salt, typically through acidification or basification.
Cocrystallization
Cocrystallization is a technique where two or more different molecules are brought together in a stoichiometric ratio within a single crystal lattice through non-covalent interactions, such as hydrogen bonds, halogen bonds, and π-π stacking. For enantioseparation, a chiral coformer is used to interact with the racemic mixture. This can lead to two favorable outcomes for resolution:
-
Formation of diastereomeric cocrystals: The chiral coformer crystallizes with both enantiomers of the racemate to form two different diastereomeric cocrystals with distinct physical properties, allowing for their separation.
-
Enantiospecific cocrystallization: The chiral coformer selectively forms a cocrystal with only one of the enantiomers, leaving the other enantiomer in the solution.
Cocrystallization is a particularly valuable alternative for the resolution of non-ionizable or poorly ionizable chiral compounds that cannot readily form salts.
Comparative Performance Data
The choice between diastereomeric salt formation and cocrystallization often depends on the specific substrate and the desired outcomes. The following tables provide a summary of quantitative data from various studies to illustrate the performance of each method.
Table 1: Diastereomeric Salt Formation Performance Data
| Racemic Compound | Chiral Resolving Agent | Solvent(s) | Yield (%) | Enantiomeric Excess (ee) (%) | Reference |
| (±)-Ibuprofen | (S)-(-)-α-Methylbenzylamine | Water/KOH | 53 (diastereomeric salt) | 40 (diastereomeric excess) | |
| (±)-Propranolol | (-)-Di-p-toluoyl-L-tartaric acid | Ethanol | - | >98 | |
| (±)-Mandelic Acid | (R)-(+)-α-Methylbenzylamine | Water | - | High | |
| (±)-1-Phenylethanamine | L-(+)-Tartaric Acid | Methanol | - | High |
Table 2: Cocrystallization Performance Data
| Racemic Compound | Chiral Coformer | Solvent(s) | Yield (%) | Enantiomeric Excess (ee) (%) | Reference |
| (±)-Etiracetam | (S)-Mandelic Acid | Acetonitrile | 70 (of S-enantiomer cocrystal) | High | |
| (±)-Ofloxacin | O,O'-Dibenzoyl-(2S,3S)-tartaric acid (D-DBTA) | Aqueous phase | - | 82.3 (R-enantiomer) | |
| (±)-Praziquantel | L-Malic Acid | Ethyl Acetate | - | 99.3 (R-enantiomer) | |
| (±)-Oxiracetam | MgCl₂ | Water/Ethanol/Methanol | - | High (Conglomerate formation) |
Experimental Protocols
Diastereomeric Salt Formation: A Step-by-Step Protocol
This protocol provides a general framework for the chiral resolution of a racemic carboxylic acid using a chiral amine as the resolving agent.
Materials:
-
Racemic carboxylic acid
-
Chiral amine resolving agent (e.g., (R)-1-phenylethylamine)
-
Solvent(s) for crystallization (e.g., ethanol, methanol, isopropanol, acetone)
-
Acid for salt breaking (e.g., 1 M HCl)
-
Base for resolving agent recovery (e.g., 1 M NaOH)
-
Organic solvent for extraction (e.g., ethyl acetate)
-
Drying agent (e.g., anhydrous sodium sulfate)
Procedure:
-
Screening for Resolving Agent and Solvent:
-
In small-scale trials, dissolve the racemic acid in a variety of solvents.
-
Add a stoichiometric equivalent of the chiral amine to each solution.
-
Observe for spontaneous precipitation of a crystalline salt at room temperature or upon cooling.
-
The ideal solvent will show a significant difference in solubility between the two diastereomeric salts, leading to the precipitation of one salt while the other remains in solution.
-
-
Salt Formation and Crystallization:
-
Dissolve the racemic carboxylic acid (1 equivalent) in the chosen optimal solvent with gentle heating.
-
In a separate flask, dissolve the chiral amine resolving agent (0.5-1.0 equivalents) in the same solvent.
-
Slowly add the resolving agent solution to the racemic acid solution with stirring.
-
Allow the mixture to cool slowly to room temperature to induce crystallization. Further cooling in an ice bath may increase the yield.
-
If crystallization does not occur, seeding with a small crystal of the desired diastereomeric salt may be necessary.
-
-
Isolation and Purification of the Diastereomeric Salt:
-
Collect the precipitated crystals by vacuum filtration.
-
Wash the crystals with a small amount of cold solvent to remove the mother liquor containing the more soluble diastereomeric salt.
-
The diastereomeric purity of the crystals can be improved by recrystallization from the same or a different solvent system.
-
-
Liberation of the Enantiomer:
-
Suspend the purified diastereomeric salt in water.
-
Add a strong acid (e.g., 1 M HCl) dropwise until the pH is acidic, which will break the salt and precipitate the free carboxylic acid.
-
Extract the enantiomerically enriched carboxylic acid with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and evaporate the solvent to obtain the purified enantiomer.
-
-
Recovery of the Resolving Agent:
-
The aqueous layer from the previous step contains the protonated chiral amine.
-
Basify the aqueous solution with a strong base (e.g., 1 M NaOH) to deprotonate the amine.
-
Extract the free chiral amine with an organic solvent, dry the organic layer, and evaporate the solvent to recover the resolving agent for reuse.
-
Cocrystallization for Enantioseparation: A Step-by-Step Protocol
This protocol outlines a general procedure for screening and performing enantioseparation via cocrystallization.
Materials:
-
Racemic compound
-
Chiral coformer
-
Screening solvents (e.g., ethanol, acetonitrile, ethyl acetate, heptane)
-
Grinding equipment (mortar and pestle, ball mill)
Procedure:
-
Coformer Screening:
-
Liquid-Assisted Grinding (LAG):
-
In a grinding vial, combine the racemic compound and the chiral coformer in a 1:1 molar ratio.
-
Add a few drops of a screening solvent.
-
Grind the mixture for a set period (e.g., 30-60 minutes).
-
Analyze the resulting solid by Powder X-ray Diffraction (PXRD) to identify the formation of a new crystalline phase (cocrystal).
-
-
Slurry Crystallization:
-
Suspend the racemic compound and the chiral coformer in a screening solvent.
-
Stir the slurry at a constant temperature for an extended period (e.g., 24-48 hours) to allow the system to reach equilibrium.
-
Isolate the solid by filtration and analyze by PXRD.
-
-
-
Cocrystallization for Enantioseparation:
-
Based on the screening results, select the most promising chiral coformer and solvent system.
-
Dissolve the racemic compound and the chiral coformer (typically in a 1:1 or 1:0.5 molar ratio) in the chosen solvent, with heating if necessary, to form a clear solution.
-
Allow the solution to cool slowly to room temperature to induce crystallization.
-
The formation of either a diastereomeric cocrystal pair or an enantiospecific cocrystal will lead to the selective crystallization of one enantiomer in the solid phase.
-
-
Isolation and Analysis:
-
Collect the crystals by filtration and wash with a small amount of cold solvent.
-
Analyze the enantiomeric excess (ee) of the crystalline material and the mother liquor using chiral High-Performance Liquid Chromatography (HPLC).
-
-
Recovery of the Enantiomer (if necessary):
-
Unlike diastereomeric salts, cocrystals are held together by non-covalent bonds. The desired enantiomer can often be separated from the coformer by techniques such as column chromatography or by exploiting differences in solubility in a suitable solvent.
-
Visualization of Workflows
Diastereomeric Salt Formation Workflow
Caption: Workflow for enantioseparation by diastereomeric salt formation.
Cocrystallization Workflow
A Head-to-Head Comparison: Validating Enantiomeric Excess with NMR versus HPLC
In the landscape of pharmaceutical development and asymmetric synthesis, the precise determination of enantiomeric excess (ee) is a cornerstone of quality control and reaction optimization.[1] For researchers, scientists, and drug development professionals, selecting the appropriate analytical technique is a critical decision. High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are two of the most powerful and widely employed methods for this purpose.[1] This guide provides an objective comparison of these two techniques for the validation of ee determination, supported by experimental data and detailed protocols.
Principles of Enantiomeric Differentiation
The fundamental challenge in determining enantiomeric excess lies in differentiating between enantiomers, which possess identical physical and chemical properties in an achiral environment. Both HPLC and NMR overcome this by creating a chiral environment, inducing a measurable difference between the enantiomers.
Chiral HPLC achieves this through the physical separation of enantiomers on a Chiral Stationary Phase (CSP).[1][2] As the enantiomeric mixture passes through the column, one enantiomer interacts more strongly with the CSP and is retained longer, resulting in different retention times.[2] The area of the resulting chromatographic peaks is proportional to the concentration of each enantiomer.
Chiral NMR Spectroscopy utilizes a different approach. It typically employs a chiral solvating agent (CSA) or a chiral derivatizing agent (CDA) to create transient diastereomeric complexes.[1][3] These diastereomers have distinct physicochemical properties, leading to separate signals in the NMR spectrum.[4] The integration of these signals allows for the quantification of each enantiomer.[1]
Head-to-Head Performance Comparison
The choice between HPLC and NMR for ee determination often depends on the specific requirements of the analysis, including the nature of the analyte, required sensitivity, desired throughput, and available instrumentation.[1]
| Parameter | Chiral HPLC | Chiral NMR Spectroscopy |
| Principle | Physical separation of enantiomers on a chiral stationary phase.[1][2] | Formation of transient diastereomeric complexes with a chiral solvating or derivatizing agent.[1][3] |
| Sensitivity (LOD/LOQ) | Generally higher, with Limits of Detection (LODs) around 1.5 µg/mL reported for some methods.[2] | Generally lower, dependent on analyte concentration and the magnetic field strength of the spectrometer.[2][4] |
| Precision/Reproducibility | Excellent, with high reproducibility. Relative Standard Deviations (RSDs) for repeatability and intermediate precision are often below 7.2%.[2] | Good, with reproducibilities of ±0.5% or better reported for similar NMR methods.[2] |
| Speed | Method development can be time-consuming, requiring screening of columns and mobile phases.[2] Runtimes can be up to 60 minutes.[5] | Rapid analysis, with spectra typically acquired in under 5 minutes.[5][6] |
| Solvent Consumption | High, often greater than 60 mL of mobile phase per sample.[2][5] | Low, typically around 0.6 mL of deuterated solvent per sample.[2][5] |
| Sample Preparation | May require extraction, filtration, and sometimes derivatization.[7] | Minimal, usually just dissolution in a suitable deuterated solvent with the chiral agent.[7] |
| Cost | Chiral columns can be expensive.[8] | Requires access to an NMR spectrometer, which is a significant capital investment. Chiral solvating/derivatizing agents can also be costly. |
| Universality | A specific chiral column may not be suitable for all types of compounds. | A single chiral agent can often be used for a class of compounds (e.g., amines, alcohols).[3] |
Experimental Protocols
Detailed methodologies are crucial for reproducible and accurate ee determination. Below are representative protocols for both chiral HPLC and chiral NMR.
Chiral HPLC Method for Enantiomeric Excess of a Chiral Amine
Objective: To separate and quantify the enantiomers of a chiral amine to determine the enantiomeric excess.
Materials and Instrumentation:
-
HPLC system with a UV detector.
-
Chiral stationary phase column (e.g., ChiraDex® or a polysaccharide-based CSP).[9][10]
-
HPLC-grade solvents (e.g., methanol, hexane, isopropanol).
-
The chiral amine sample.
Procedure:
-
Mobile Phase Preparation: Prepare the mobile phase, for instance, a mixture of hexane and isopropanol with a small amount of an amine modifier like diethylamine. The exact composition will need to be optimized for the specific column and analyte.
-
Sample Preparation: Accurately weigh and dissolve the chiral amine sample in the mobile phase to a known concentration. Filter the sample through a 0.22 µm syringe filter before injection.
-
HPLC System Setup:
-
Data Acquisition: Inject a known volume of the prepared sample (e.g., 10 µL) onto the column.[1] Record the chromatogram.
-
Data Analysis:
-
Identify the peaks corresponding to the two enantiomers.
-
Integrate the peak areas for each enantiomer.
-
Calculate the enantiomeric excess using the formula: % ee = [|Area₁ - Area₂| / (Area₁ + Area₂)] * 100
-
Chiral NMR Method for Enantiomeric Excess of a Chiral Amine
Objective: To determine the enantiomeric excess of a chiral amine by forming diastereomeric complexes with a chiral solvating agent.
Materials and Instrumentation:
-
NMR spectrometer (400 MHz or higher field strength is recommended).[1]
-
5 mm NMR tubes.
-
Deuterated solvent (e.g., CDCl₃).
-
Chiral solvating agent (CSA), for example, (R)-1,1'-bi-2-naphthol (BINOL).[3]
-
The chiral amine sample.
Procedure:
-
Sample Preparation:
-
NMR Data Acquisition:
-
Data Processing and Analysis:
-
Process the NMR spectrum (Fourier transform, phase correction, and baseline correction).
-
Identify a set of well-resolved signals corresponding to each of the diastereomeric complexes.
-
Carefully integrate the distinct resonance peaks for each of the enantiomers.
-
Calculate the enantiomeric excess from the integral values: % ee = [|Integral₁ - Integral₂| / (Integral₁ + Integral₂)] * 100
-
Visualizing the Workflows
To better illustrate the processes involved in ee determination by each technique, the following diagrams are provided.
Caption: Experimental workflow for ee determination by Chiral HPLC.
Caption: Experimental workflow for ee determination by Chiral NMR.
Method Selection Guide
Choosing the optimal method requires careful consideration of the analytical needs. The following flowchart provides a logical guide for method selection.
Caption: Decision tree for selecting between HPLC and NMR for ee determination.
Conclusion
Both chiral HPLC and NMR spectroscopy are powerful and reliable techniques for the determination of enantiomeric excess.[2] The choice between the two often depends on the specific requirements of the analysis.[2] Chiral HPLC is frequently the method of choice when high sensitivity and baseline resolution are paramount, and when a validated method is required for routine quality control.[2] NMR, on the other hand, offers significant advantages in terms of speed and sample throughput, making it ideal for high-throughput screening, reaction monitoring, and rapid analysis of diverse samples.[2] Its lower solvent consumption also aligns with the principles of green chemistry.[2][5] For comprehensive validation of enantiomeric excess, the orthogonal application of both techniques can be highly beneficial, providing a high degree of confidence in the results.[2]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. benchchem.com [benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. The Bull-James Assembly as a Chiral Auxiliary and Shift Reagent in Kinetic Resolution of Alkyne Amines by the CuAAC Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Differences in HPLC and NMR: Structural Elucidation Relevance [eureka.patsnap.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. merckmillipore.com [merckmillipore.com]
- 10. mdpi.com [mdpi.com]
A Comparative Guide to the Efficacy of (S)-(+)-2-Chloromandelic Acid for Chiral Resolution
For researchers, scientists, and drug development professionals, the separation of enantiomers is a critical step in producing stereochemically pure compounds. This guide provides an objective comparison of the efficacy of (S)-(+)-2-Chloromandelic acid as a chiral resolving agent against other common alternatives for various classes of compounds, supported by experimental data and detailed protocols.
The choice of a resolving agent is paramount for the successful and efficient separation of enantiomers from a racemic mixture. This compound, a halogenated derivative of mandelic acid, has emerged as a valuable tool in chiral resolution, often demonstrating high efficacy in separating a range of compounds, including amines, alcohols, and amino acids. Its performance is frequently compared with established resolving agents such as mandelic acid, tartaric acid, and camphorsulfonic acid.
Principle of Chiral Resolution via Diastereomeric Salt Formation
The most prevalent method for chiral resolution using acidic resolving agents like this compound is the formation of diastereomeric salts. The process involves reacting the racemic mixture with an enantiomerically pure resolving agent. The resulting diastereomers possess different physical properties, most notably solubility, which allows for their separation through fractional crystallization. The less soluble diastereomer crystallizes preferentially, enabling its isolation. Subsequently, the resolved enantiomer is liberated from the purified diastereomeric salt.
Comparison of Resolving Agent Efficacy
The effectiveness of a chiral resolving agent is determined by several factors, including the yield of the desired enantiomer, the diastereomeric excess (de%), and the enantiomeric excess (ee%) of the final product. The following tables summarize available experimental data for the resolution of different classes of compounds using this compound and its alternatives.
Resolution of Amines
Racemic amines are a significant class of compounds for which chiral resolution is frequently required in pharmaceutical development.
| Racemic Amine | Resolving Agent | Yield (%) | Enantiomeric Excess (ee%) | Reference |
| 1-Phenylethylamine | (S)-Mandelic acid | 75-80 | >95 | [1] |
| 1-Phenylethylamine | L-Tartaric acid | Not specified | Not specified | [2] |
| 1-Phenylethylamine | (1S)-(+)-10-Camphorsulfonic acid | Not specified | Not specified | [2] |
| 4-Chloromandelic acid | (R)-(+)-N-benzyl-1-phenylethylamine | Not specified | Not specified | [3] |
| o-Chloromandelic acid | (S)-2-hydroxyl-3-(p-chlorophenoxy) propylamine | 65 | 98 | [3][4] |
Resolution of Alcohols
The resolution of racemic alcohols can be achieved by forming diastereomeric esters with a chiral acid.
| Racemic Alcohol | Resolving Agent | Method | Yield (%) | Enantiomeric Excess (ee%) |
| Secondary Alcohols | (-)-Menthyloxyacetic acid | Diastereomeric ester formation | Not specified | Not specified |
| Secondary Alcohols | Mosher's Acid (MTPA) | Diastereomeric ester formation | Not specified | Not specified |
Resolution of Amino Acids
Chiral resolution is also a crucial step in obtaining enantiomerically pure amino acids for various applications.
Specific quantitative data for the resolution of amino acids using this compound via diastereomeric salt formation is limited in the available literature. The primary methods discussed for amino acid resolution are chromatographic or involve derivatization.
Experimental Protocols
Detailed and reproducible experimental protocols are essential for the successful implementation of chiral resolution.
General Protocol for the Resolution of a Racemic Amine with this compound
-
Salt Formation: Dissolve equimolar amounts of the racemic amine and this compound in a suitable solvent (e.g., ethanol, methanol, or a mixture with water) with gentle heating until a clear solution is obtained.
-
Crystallization: Allow the solution to cool slowly to room temperature. The less soluble diastereomeric salt will start to crystallize. For optimal yield, the solution can be further cooled in an ice bath.
-
Isolation: Collect the crystals by vacuum filtration and wash them with a small amount of the cold solvent.
-
Liberation of the Enantiomer: Suspend the purified diastereomeric salt in water and add a base (e.g., NaOH solution) to neutralize the acid and liberate the free amine.
-
Extraction: Extract the resolved amine with a suitable organic solvent (e.g., diethyl ether or dichloromethane).
-
Drying and Evaporation: Dry the organic extract over an anhydrous drying agent (e.g., Na2SO4 or MgSO4), filter, and evaporate the solvent to obtain the enantiomerically enriched amine.
-
Analysis: Determine the enantiomeric excess of the resolved amine using chiral HPLC or polarimetry.
Visualizing the Workflow
The following diagrams illustrate the general workflow and logical relationships in chiral resolution by diastereomeric salt formation.
Caption: General workflow for chiral resolution.
Caption: Logical steps in diastereomeric salt resolution.
Conclusion
This compound is a highly effective chiral resolving agent for a variety of compound classes, particularly amines. Its efficacy is comparable, and in some cases superior, to other commonly used resolving agents like mandelic acid and tartaric acid. The choice of the optimal resolving agent and solvent system often requires empirical screening to achieve the best separation. The provided data and protocols serve as a valuable resource for researchers in the selection and application of this compound for efficient chiral resolutions.
References
A Comparative Guide to Chiral Resolution: Alternatives to (S)-(+)-2-Chloromandelic Acid
For researchers, scientists, and drug development professionals, the isolation of single enantiomers from a racemic mixture is a critical step in the synthesis of stereochemically pure active pharmaceutical ingredients (APIs). While (S)-(+)-2-Chloromandelic acid is a recognized chiral resolving agent, a diverse landscape of alternative methods offers distinct advantages in efficiency, scalability, and applicability to a broader range of molecules. This guide provides an objective comparison of these alternatives, supported by experimental data and detailed methodologies, to inform the selection of the most suitable technique for a given chiral resolution challenge.
Diastereomeric Salt Formation with Alternative Resolving Agents
Classical resolution via diastereomeric salt formation remains a widely employed and cost-effective technique.[1][2] This method involves the reaction of a racemic mixture with an enantiomerically pure chiral resolving agent to form a pair of diastereomeric salts. Due to their different physical properties, such as solubility, these diastereomers can be separated by fractional crystallization.[1][3]
A variety of chiral acids and bases serve as effective alternatives to this compound for the resolution of racemic amines, alcohols, and other functional groups. Commonly used resolving agents include tartaric acid and its derivatives, and camphorsulfonic acid.[1][2][4][5] The choice of resolving agent is often empirical and requires screening to determine the optimal conditions for a specific separation.[6]
Comparative Performance of Acidic Resolving Agents
The following table summarizes the performance of various acidic resolving agents in the resolution of different racemic amines, providing a benchmark for comparison.
| Racemic Amine | Resolving Agent | Solvent | Yield (%) | Enantiomeric Excess (ee) (%) | Reference |
| 1-Phenylethylamine | (S)-Mandelic Acid | Ethanol | 75 | 98 (R) | [7] |
| 1-Phenylethylamine | L-Tartaric Acid | Methanol | 68 | 95 (R) | [7] |
| 1-Phenylethylamine | (1S)-(+)-10-Camphorsulfonic Acid | Isopropanol | 82 | >99 (R) | [7] |
| (±)-trans-2,3-Diphenylpiperazine | (1S)-(+)-10-Camphorsulfonic Acid | Dichloromethane | - | 98 (R,R) | [8] |
| N-Methylamphetamine | O,O'-dibenzoyl-(2R,3R)-tartaric acid | Supercritical CO2 | - | 82.5 | [9] |
| N-Methylamphetamine | O,O'-di-p-toluoyl-(2R,3R)-tartaric acid | Supercritical CO2 | - | 57.9 | [9] |
| dl-Leucine | (+)-di-1,4-toluoyl-D-tartaric acid | - | - | 91.20 (D) | [4] |
Experimental Protocol: Diastereomeric Salt Resolution of a Racemic Amine
This protocol provides a general procedure for the chiral resolution of a racemic amine using a chiral acid like L-tartaric acid.
1. Salt Formation:
-
Dissolve one equivalent of the racemic amine in a suitable solvent (e.g., methanol, ethanol).
-
In a separate flask, dissolve 0.5 to 1.0 equivalents of the chiral resolving agent (e.g., L-tartaric acid) in the same solvent, heating gently if necessary.[10][11]
-
Slowly add the resolving agent solution to the amine solution with stirring.
2. Crystallization:
-
Allow the mixture to cool slowly to room temperature. If no crystals form, the solution can be seeded with a small crystal of the desired diastereomeric salt or cooled further in an ice bath.
-
Allow the crystallization to proceed for several hours or overnight to maximize the yield of the less soluble diastereomer.[12]
3. Isolation of Diastereomeric Salt:
-
Collect the crystals by vacuum filtration and wash them with a small amount of cold solvent to remove any adhering mother liquor.
4. Liberation of the Free Amine:
-
Suspend the isolated diastereomeric salt in water.
-
Add a base (e.g., 10% NaOH solution) until the solution is basic, which will break the salt and liberate the free amine.[7]
-
Extract the free amine with an organic solvent (e.g., diethyl ether or dichloromethane).
-
Dry the organic extracts over an anhydrous drying agent (e.g., Na2SO4), filter, and remove the solvent under reduced pressure to yield the resolved enantiomer.
5. Determination of Enantiomeric Excess:
-
The enantiomeric excess of the resolved amine should be determined using an appropriate analytical technique such as chiral High-Performance Liquid Chromatography (HPLC) or by measuring its optical rotation.[7][13]
Caption: General workflow for chiral resolution by diastereomeric salt formation.
Enzymatic Kinetic Resolution
Enzymatic kinetic resolution is a powerful technique that utilizes the stereoselectivity of enzymes to differentiate between enantiomers. In a kinetic resolution, one enantiomer of a racemic mixture reacts at a significantly faster rate than the other, allowing for the separation of the unreacted enantiomer and the product.[14] A major limitation of traditional kinetic resolution is the maximum theoretical yield of 50% for a single enantiomer.[14]
Dynamic kinetic resolution (DKR) overcomes this limitation by incorporating an in-situ racemization of the slower-reacting enantiomer.[14][15] This allows for the theoretical conversion of 100% of the starting racemic material into a single, enantiomerically pure product. Lipases, such as Candida antarctica lipase B (CALB), are commonly employed enzymes for the resolution of amines and alcohols.[14][16]
Performance of Enzymatic Dynamic Kinetic Resolution
| Substrate | Enzyme | Racemization Catalyst | Product | Yield (%) | Enantiomeric Excess (ee) (%) | Reference |
| 1-Phenylethylamine | Novozym 435 (CALB) | Ruthenium complex | (R)-N-acetyl-1-phenylethylamine | 95 | 99 | [14] |
| 1-(1-Naphthyl)ethylamine | Novozym 435 (CALB) | Ruthenium complex | (R)-N-acetyl-1-(1-naphthyl)ethylamine | 92 | >99 | [14] |
| 1-Indanamine | Novozym 435 (CALB) | Ruthenium complex | (R)-N-acetyl-1-indanamine | 94 | 99 | [14] |
| Racemic Amines | Amine Dehydrogenase (AmDH) & NADH Oxidase (Nox) | Whole-cell biocatalyst | (S)-amines | - | >99 | [17] |
Experimental Protocol: Chemoenzymatic Dynamic Kinetic Resolution of a Primary Amine
This protocol is a representative example for the DKR of a primary amine using a lipase and a ruthenium catalyst.[14]
1. Reaction Setup:
-
To a dried reaction vessel, add the racemic primary amine (1.0 mmol), an acyl donor (e.g., ethyl acetate, 1.2 mmol), the racemization catalyst (e.g., a ruthenium complex, 1-2 mol%), and a non-polar solvent (e.g., toluene or MTBE).
-
Add the lipase (e.g., Novozym 435, 15-30 mg) and a weak base (e.g., Na2CO3, 15-30 mg) to the mixture.
2. Reaction Conditions:
-
Stir the reaction mixture at a controlled temperature (e.g., 38-40 °C) under an inert atmosphere (e.g., argon or nitrogen).
-
Monitor the progress of the reaction by taking aliquots at regular intervals and analyzing them by chiral HPLC to determine the conversion and enantiomeric excess of the product.
3. Work-up and Isolation:
-
Once the reaction is complete, filter off the enzyme and the base.
-
Concentrate the filtrate under reduced pressure.
-
Purify the resulting amide product by column chromatography on silica gel to obtain the enantiomerically enriched product.
4. Analysis:
-
Determine the enantiomeric excess of the purified product by chiral HPLC analysis.
Caption: Workflow of dynamic kinetic resolution for amines.
Chromatographic Methods: HPLC and SFC
Chiral chromatography is a powerful analytical and preparative technique for the direct separation of enantiomers.[18][19][20] This method utilizes a chiral stationary phase (CSP) that interacts diastereomerically with the enantiomers, leading to different retention times and their subsequent separation.[18] High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) are the two primary modalities.[21][22][23]
Polysaccharide-based CSPs are among the most versatile and widely used for the separation of a broad range of chiral compounds.[19][24] SFC, which uses supercritical CO2 as the primary mobile phase, is often considered a "greener" alternative to HPLC, offering faster separations and reduced organic solvent consumption.[21][25][26]
Comparison of Chiral Stationary Phases for HPLC Separation
| Analyte | Chiral Stationary Phase (CSP) | Mobile Phase | Resolution (Rs) | Reference |
| Propranolol | Chiralpak® IA | n-Heptane/Ethanol/Diethylamine (80:20:0.1) | 2.1 | [27] |
| Propranolol | Chiralcel® OD-H | n-Heptane/Isopropanol/Diethylamine (80:20:0.1) | 1.8 | [27] |
| Fluoxetine | Chiralcel OD-H | Hexane/Isopropanol/Diethylamine (98/2/0.2) | 2.5 | [24] |
| Fluoxetine | Chiralpak AD-H | Hexane/Isopropanol/Diethylamine (98/2/0.2) | 3.1 | [24] |
Experimental Protocol: Chiral HPLC Separation
The following is a general protocol for the analytical separation of enantiomers using chiral HPLC.
1. Instrumentation:
-
A standard HPLC system equipped with a UV detector or a circular dichroism (CD) detector.
2. Column:
-
Select an appropriate chiral stationary phase (e.g., Chiralpak® IA, 250 x 4.6 mm, 5 µm).
3. Mobile Phase Preparation:
-
Prepare the mobile phase, for example, a mixture of n-heptane, ethanol, and diethylamine (80:20:0.1, v/v/v).
-
Degas the mobile phase using sonication or vacuum filtration before use.
4. HPLC Conditions:
-
Flow Rate: 1.0 mL/min
-
Column Temperature: Ambient
-
Detection: UV at a suitable wavelength (e.g., 225 nm)
-
Injection Volume: 10-20 µL
5. Sample Preparation:
-
Dissolve the racemic sample in the mobile phase or a compatible solvent to a concentration of approximately 0.5-1.0 mg/mL.
6. Data Analysis:
-
Integrate the peak areas of the two enantiomers to calculate the enantiomeric excess (ee) using the formula: ee (%) = [|Area1 - Area2| / (Area1 + Area2)] x 100.
Experimental Protocol: Chiral Supercritical Fluid Chromatography (SFC) Separation
This protocol outlines a general procedure for chiral separation using SFC.
1. Instrumentation:
-
An SFC system equipped with a back-pressure regulator and a suitable detector (e.g., UV or CD).
2. Column:
-
Select an appropriate chiral stationary phase compatible with SFC conditions.
3. Mobile Phase:
-
The primary mobile phase is supercritical CO2.
-
An organic modifier (e.g., methanol, ethanol) is typically added to modulate retention and selectivity. Acidic or basic additives (e.g., trifluoroacetic acid, triethylamine) may be required to improve peak shape.[28]
4. SFC Conditions:
-
Flow Rate: 2-4 mL/min
-
Back Pressure: 100-150 bar
-
Column Temperature: 35-40 °C
-
Gradient: A typical screening gradient involves increasing the percentage of the organic modifier over time (e.g., 5% to 50% over 5-10 minutes).
5. Sample Preparation and Analysis:
-
Similar to HPLC, dissolve the sample in a suitable solvent and inject it into the system. Data analysis is also performed by comparing the peak areas of the separated enantiomers.
Caption: General workflow for chiral separation by HPLC or SFC.
Conclusion
The selection of an appropriate chiral resolution method is a critical decision in the development of enantiomerically pure compounds. While diastereomeric salt formation with agents like this compound is a robust and well-established technique, alternative resolving agents, enzymatic dynamic kinetic resolution, and chromatographic separations on chiral stationary phases offer powerful and often more efficient solutions.
-
Diastereomeric salt formation is advantageous for its scalability and cost-effectiveness, with a wide range of resolving agents available.
-
Enzymatic dynamic kinetic resolution provides an elegant route to high enantiopurity and theoretical yields of 100%, making it an attractive option for large-scale synthesis.
-
Chiral HPLC and SFC are indispensable tools for both analytical and preparative scale separations, offering high resolution and, in the case of SFC, a greener footprint.
A thorough evaluation of the target molecule's properties, coupled with screening of different methods and conditions, will ultimately guide the researcher to the most effective and efficient strategy for obtaining the desired enantiomer.
References
- 1. benchchem.com [benchchem.com]
- 2. Chiral resolution - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. Chiral resolution of dl-leucine via salifying tartaric acid derivatives - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 5. nbinno.com [nbinno.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. files01.core.ac.uk [files01.core.ac.uk]
- 9. Application of mixtures of tartaric acid derivatives in resolution via supercritical fluid extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. benchchem.com [benchchem.com]
- 12. sciencelearningcenter.pbworks.com [sciencelearningcenter.pbworks.com]
- 13. heraldopenaccess.us [heraldopenaccess.us]
- 14. pubs.acs.org [pubs.acs.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Intensification of Double Kinetic Resolution of Chiral Amines and Alcohols via Chemoselective Formation of a Carbonate–Enzyme Intermediate | MDPI [mdpi.com]
- 17. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 18. researchgate.net [researchgate.net]
- 19. csfarmacie.cz [csfarmacie.cz]
- 20. Chiral HPLC for efficient resolution of enantiomers - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 21. chromatographyonline.com [chromatographyonline.com]
- 22. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 23. Chiral Super Critical Fluid Chromatography: Phenomenex [phenomenex.com]
- 24. benchchem.com [benchchem.com]
- 25. chromatographytoday.com [chromatographytoday.com]
- 26. selvita.com [selvita.com]
- 27. benchchem.com [benchchem.com]
- 28. benchchem.com [benchchem.com]
A Cost-Benefit Analysis of (S)-(+)-2-Chloromandelic Acid in Industrial Chiral Resolution Processes
For Researchers, Scientists, and Drug Development Professionals: A Comparative Guide to Chiral Resolution Agents and Technologies
In the landscape of pharmaceutical and fine chemical manufacturing, the production of enantiomerically pure compounds is a critical determinant of therapeutic efficacy and safety. The separation of racemic mixtures, a process known as chiral resolution, is a cornerstone of this endeavor. (S)-(+)-2-Chloromandelic acid has emerged as a valuable resolving agent, particularly for the separation of chiral amines and other basic compounds. This guide provides a comprehensive cost-benefit analysis of utilizing this compound in industrial processes, offering an objective comparison with alternative methods, supported by available experimental data and detailed methodologies.
Executive Summary
This compound offers a robust and often economically favorable method for classical diastereomeric salt resolution. Its effectiveness is particularly notable in specific, high-value applications such as the synthesis of key pharmaceutical intermediates. However, alternative technologies, including the use of other classical resolving agents, enzymatic kinetic resolution, and preparative chiral chromatography, present compelling advantages in terms of yield, environmental impact, and applicability to a broader range of substrates. The optimal choice of a chiral resolution strategy is therefore highly dependent on the specific chemical properties of the target molecule, production scale, and overall process economics.
Performance Comparison of Chiral Resolution Methods
The selection of a chiral resolution method is a multi-faceted decision, balancing throughput, purity, cost, and environmental impact. Below is a comparative overview of this compound against its primary industrial alternatives.
| Method | Resolving Agent/Technology | Typical Yield (%) | Typical Enantiomeric Excess (%) | Key Advantages | Key Disadvantages |
| Diastereomeric Salt Crystallization | This compound | 40-50 (per cycle) | >98 | - High enantiomeric excess often achievable with a single crystallization.- Relatively straightforward process.- Cost-effective for specific applications. | - Theoretical maximum yield of 50% per resolution cycle.- Requires racemization and recycling of the unwanted enantiomer for economic viability.- Solvent-intensive process. |
| Diastereomeric Salt Crystallization | Tartaric Acid Derivatives (e.g., O,O'-Dibenzoyl-D-tartaric acid) | 40-50 (per cycle) | >98 | - Broad applicability to a wide range of amines and other bases.- Well-established and widely understood methodology. | - Similar to other diastereomeric salt resolutions, limited to a 50% theoretical yield per cycle.- Cost of derivatives can be higher than simpler resolving agents. |
| Enzymatic Kinetic Resolution (EKR) | Lipases (e.g., Candida antarctica Lipase B) | 45-50 (product) | >99 | - High enantioselectivity.- Operates under mild, environmentally benign conditions (aqueous media, ambient temperature).- Potential for lower waste generation. | - Theoretical maximum yield of 50% for the desired product.- Enzyme cost and stability can be a factor.- Often requires a racemization step for the unreacted substrate to be economically viable (Dynamic Kinetic Resolution). |
| Preparative Chiral Chromatography | Supercritical Fluid Chromatography (SFC) / High-Performance Liquid Chromatography (HPLC) | >95 | >99 | - High yield and high enantiomeric excess in a single operation.- Applicable to a very broad range of compounds.- Can be automated for high throughput. | - High capital investment for equipment.- High operational costs due to specialized columns and solvents.- May be less cost-effective for very large-scale production compared to crystallization methods. |
Cost-Benefit Analysis
A comprehensive cost-benefit analysis must extend beyond the initial price of the resolving agent to include process-related expenses.
| Cost Factor | This compound (Diastereomeric Resolution) | Tartaric Acid Derivatives (Diastereomeric Resolution) | Enzymatic Kinetic Resolution (EKR) | Preparative Chiral Chromatography (SFC/HPLC) |
| Resolving Agent/Catalyst Cost | Moderate (Bulk pricing estimated at ~$50-100/kg) | Moderate to High (O,O'-Dibenzoyl-D-tartaric acid bulk pricing estimated at ~$100-200/kg)[1][2][3] | Variable (Industrial enzymes can range from
| High (Chiral stationary phases are a significant cost, often several thousand dollars per column)[7] |
| Solvent & Reagent Consumption | High (Requires significant volumes of organic solvents for crystallization and recovery) | High (Similar solvent requirements to other diastereomeric resolutions) | Low to Moderate (Often performed in aqueous media or with reduced solvent volumes) | High (Significant solvent usage, though SFC reduces organic solvent use compared to HPLC)[8] |
| Process Time & Throughput | Moderate (Multiple crystallization and recovery steps can be time-consuming) | Moderate (Similar process time to other diastereomeric resolutions) | Moderate to High (Reaction times can vary, but throughput can be high with optimized processes) | High (Fast cycle times, especially with SFC, can lead to high throughput)[7][8][9] |
| Waste Generation & Disposal | High (Large volumes of solvent waste and aqueous streams from salt formation and cleavage) | High (Similar waste profile to other diastereomeric resolutions) | Low (Aqueous waste streams are generally more environmentally benign) | Moderate to High (Solvent waste from mobile phases, though SFC reduces this) |
| Capital Expenditure | Low to Moderate (Standard chemical processing equipment) | Low to Moderate (Standard chemical processing equipment) | Moderate (Requires bioreactors and specialized downstream processing equipment) | High (Significant investment in specialized chromatography systems) |
| Racemization & Recycling | Often necessary for economic viability, adding process steps and costs. | Often necessary, adding to process complexity and cost. | Can be integrated into a Dynamic Kinetic Resolution (DKR) process, improving overall yield. | Not directly applicable, but the unwanted enantiomer can be collected and racemized separately.[10] |
| Overall Process Economics | Favorable for specific, optimized processes where high ee is achieved efficiently. | A versatile and reliable option, with cost-effectiveness dependent on the specific substrate and resolving agent. | Increasingly competitive, especially with the development of robust and reusable enzymes and DKR processes. | Generally considered for high-value products or when other methods fail, though advancements are improving its cost-effectiveness.[7][10] |
Experimental Protocols
Diastereomeric Salt Resolution of a Racemic Amine with this compound
This protocol is a generalized procedure and requires optimization for specific substrates.
-
Salt Formation: A solution of the racemic amine in a suitable solvent (e.g., methanol, ethanol, or isopropanol) is heated to reflux. A solution of 0.5 equivalents of this compound in the same solvent is added dropwise.
-
Crystallization: The mixture is slowly cooled to room temperature, and then further cooled to 0-5 °C to induce crystallization of the less soluble diastereomeric salt. The formation of seed crystals may be necessary to initiate crystallization.
-
Isolation: The crystalline diastereomeric salt is isolated by filtration and washed with a small amount of cold solvent.
-
Liberation of the Enantiomerically Enriched Amine: The isolated diastereomeric salt is suspended in a mixture of water and an immiscible organic solvent (e.g., dichloromethane or ethyl acetate). The pH of the aqueous layer is adjusted to >10 with a base (e.g., NaOH or K2CO3) to liberate the free amine. The organic layer containing the enantiomerically enriched amine is separated, dried, and the solvent is evaporated.
-
Recovery of the Resolving Agent: The aqueous layer is acidified with a strong acid (e.g., HCl) to a pH of <2 to precipitate the this compound, which can be recovered by filtration, dried, and reused.
-
Racemization of the Unwanted Enantiomer: The mother liquor from the initial crystallization, which is enriched in the other enantiomer of the amine, can be treated to recover the amine. This recovered amine can then be racemized through various chemical methods (e.g., acid or base catalysis, or through a temporary conversion to an achiral intermediate) and recycled back into the resolution process.[11]
Enzymatic Kinetic Resolution of a Racemic Amine
This is a representative protocol using a lipase for acylation.
-
Reaction Setup: The racemic amine is dissolved in a suitable organic solvent (e.g., toluene or methyl tert-butyl ether). An acylating agent (e.g., ethyl acetate) and an immobilized lipase (e.g., Novozym 435) are added.
-
Enzymatic Reaction: The mixture is stirred at a controlled temperature (e.g., 30-40 °C) while monitoring the conversion by a suitable analytical method (e.g., chiral HPLC or GC). The reaction is stopped at approximately 50% conversion to achieve high enantiomeric excess for both the acylated product and the unreacted amine.
-
Separation: The immobilized enzyme is removed by filtration. The acylated amine and the unreacted amine can be separated by extraction or chromatography.
-
Hydrolysis of the Acylated Amine (if necessary): The enantiomerically enriched acylated amine can be hydrolyzed (e.g., with aqueous acid or base) to yield the free amine.
-
Dynamic Kinetic Resolution (DKR): To exceed the 50% yield limitation, a racemization catalyst (e.g., a palladium-based catalyst) can be added to the reaction mixture. This catalyst continuously racemizes the unreacted amine enantiomer, allowing the enzyme to convert nearly all of the starting racemic amine into a single enantiomer of the acylated product.[12]
Mandatory Visualizations
Caption: Workflow for Diastereomeric Salt Resolution.
Caption: Comparison of Chiral Resolution Strategies.
Industrial Case Study: The Role of 2-Chloromandelic Acid in the Synthesis of (S)-Clopidogrel
The antiplatelet drug (S)-clopidogrel (Plavix®) is a prominent example of the industrial application of a derivative of 2-chloromandelic acid. In many synthetic routes, (R)-2-chloromandelic acid serves as a key chiral precursor.[13][14] The synthesis underscores the importance of having access to enantiomerically pure building blocks for the construction of complex chiral molecules.
Caption: Simplified Synthesis of (S)-Clopidogrel.
Conclusion
This compound remains a highly relevant and cost-effective chiral resolving agent for specific industrial applications. Its primary advantages lie in its ability to form highly crystalline diastereomeric salts, leading to excellent enantiomeric purity, and the relative simplicity of the resolution process. However, the inherent 50% yield limitation of classical resolution necessitates efficient racemization and recycling of the unwanted enantiomer to be economically competitive.
For new process development, a thorough evaluation of alternatives is crucial. Enzymatic kinetic resolution, particularly in its dynamic form, offers a greener and potentially more efficient route to single enantiomers. Preparative chiral chromatography, while traditionally viewed as a more expensive option, is becoming increasingly viable for larger-scale production due to technological advancements and offers unparalleled speed and versatility.
Ultimately, the decision to employ this compound should be based on a holistic analysis that considers not only the cost of the resolving agent but also the overall process efficiency, throughput, waste generation, and the specific chemistry of the target molecule.
References
- 1. D-(+)-二苯甲酰酒石酸 ≥98%, made from synthetic tartaric acid | Sigma-Aldrich [sigmaaldrich.com]
- 2. (+)-Dibenzoyl-D-tartaric acid monohydrate, 99% 25 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 3. B24754.30 [thermofisher.com]
- 4. High-Yield Hydrogen Production from Starch and Water by a Synthetic Enzymatic Pathway | PLOS One [journals.plos.org]
- 5. imarcgroup.com [imarcgroup.com]
- 6. Enzyme Immobilization Improves Cost Efficiency for Industrial Biocatalysts [solidzymes.com]
- 7. chiraltech.com [chiraltech.com]
- 8. americanlaboratory.com [americanlaboratory.com]
- 9. mdpi.com [mdpi.com]
- 10. Part 6: Resolution of Enantiomers – Chiralpedia [chiralpedia.com]
- 11. WO2004074215A1 - Process for preparation of clopidogrel, its salts and pharmaceutical compositions - Google Patents [patents.google.com]
- 12. Kinetic resolution - Wikipedia [en.wikipedia.org]
- 13. derpharmachemica.com [derpharmachemica.com]
- 14. Process for preparing clopidogrel - Eureka | Patsnap [eureka.patsnap.com]
A Researcher's Guide to Inter-laboratory Comparison of Chiral Resolution Protocols
In the realms of pharmaceutical development, chemical synthesis, and molecular biology, the ability to separate and quantify enantiomers is of paramount importance. Due to the stereospecific nature of biological interactions, individual enantiomers of a chiral compound can exhibit significantly different pharmacological and toxicological profiles. This guide provides an objective comparison of common chiral resolution protocols, supported by experimental data, to assist researchers, scientists, and drug development professionals in selecting the most suitable method for their analytical needs.
The primary methods for resolving enantiomers are chromatographic, relying on a chiral stationary phase (CSP) or a chiral mobile phase additive to differentiate between the stereoisomers.[1] High-Performance Liquid Chromatography (HPLC) is a cornerstone technique in this field, offering versatility through various operational modes, including normal-phase, reversed-phase, and polar organic modes.[1]
Comparative Performance of Chiral Resolution Techniques
The efficacy of a chiral separation is determined by several key parameters, including the resolution (Rs), selectivity (α), and retention factor (k'). An ideal separation achieves a baseline resolution of Rs > 1.5 within a reasonable timeframe.[2] The choice of the chiral stationary phase and the mobile phase composition are critical factors in achieving this outcome.[2]
The following table summarizes performance data for various chiral resolution methods, offering a comparative overview of their effectiveness for different analytes.
| Analytical Method | Analyte(s) | Chiral Selector/Stationary Phase | Key Performance Metric(s) |
| HPLC | Various Drug Compounds | Polysaccharide-based CSPs (Cellulose and Amylose derivatives) | Broad versatility and applicability in normal phase, reversed-phase, and polar organic modes.[2] |
| HPLC | Amphetamine Derivatives | Chiral Stationary Phases (CSPs) | Robust, direct analysis, and straightforward coupling to mass spectrometry.[3] |
| GC | Methamphetamine | N-trifluoroacetyl-L-prolyl chloride (L-TPC) Derivatizing Agent | Total method time: 6.3 min.[3] |
| GC | Amphetamine Derivatives (14) | Trifluoroacetyl-l-prolyl chloride (L-TPC) Derivatizing Agent | Successful resolution of all enantiomers.[3] |
| SFC | 3-(2-Aminopropyl)phenol | Polysaccharide-based or cyclofructan-based CSP | Rapid and efficient separation with excellent peak shapes.[4] |
| CE | Racemic Drugs | Chiral Selector Additive to Buffer | Powerful for polar compounds, requires small sample volume.[1] |
| Crystallization | Racemic Alcohol | (S)-mandelic acid (Chiral Resolving Agent) | Formation of insoluble diastereomeric salt for separation.[5] |
Experimental Protocols
Detailed methodologies are essential for the reproducibility and adaptation of chiral separation methods. Below are representative experimental protocols for some of the key techniques cited in the comparison table.
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is a robust and widely accessible technique for the enantioselective analysis of chiral compounds.[4] Polysaccharide-based CSPs are particularly effective for a broad range of analytes.[2][6]
-
Instrumentation: Standard HPLC system with a pump, autosampler, column oven, and a UV detector.[4]
-
Chiral Column: A polysaccharide-based chiral stationary phase, such as a Lux® Amylose-1 or Chiralpak® IA/IB/IC column (e.g., 250 x 4.6 mm, 5 µm).[4]
-
Mobile Phase Solvents: HPLC-grade n-hexane, isopropanol (IPA), and diethylamine (DEA).[4]
-
Sample Preparation: The racemic standard is dissolved in the mobile phase at a concentration of 1 mg/mL.[4]
-
Procedure:
-
Prepare the mobile phase by mixing the solvents in the specified ratio. Ensure thorough mixing and degassing.[4]
-
Equilibrate the chiral column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.[4]
-
Inject the sample onto the HPLC system.[4]
-
Monitor the separation at a suitable UV wavelength and record the chromatogram to determine retention times and resolution of the enantiomers.
-
Chiral Supercritical Fluid Chromatography (SFC)
Chiral SFC is a powerful technique that offers faster separations and reduced solvent consumption compared to HPLC, making it well-suited for the purification of enantiomers.[4]
-
Instrumentation: An analytical SFC system with a CO₂ pump, a modifier pump, an autosampler, a column oven, a back-pressure regulator, and a UV detector.[4]
-
Chiral Column: A polysaccharide-based or cyclofructan-based chiral stationary phase (e.g., Chiralpak® IC, 150 x 4.6 mm, 3 µm).[4]
-
Mobile Phase: Supercritical CO₂ and a modifier (e.g., methanol) with an additive.[4] A common starting gradient is 5% to 40% modifier over 5 minutes.[1]
-
Flow Rate: 2-4 mL/min.[1]
-
Outlet Pressure: 100-150 bar.[1]
-
Column Temperature: 35-40°C.[1]
-
Procedure:
-
Set up the SFC system with the specified parameters.
-
Equilibrate the column with the mobile phase until the system pressure and temperature are stable.[4]
-
Prepare a 1 mg/mL solution of the racemic compound in the modifier solvent.[4]
-
Inject the sample.[4]
-
Record the chromatogram and determine the retention times and resolution of the enantiomers.[4]
-
Gas Chromatography (GC) with Chiral Derivatization
This protocol is a generalized procedure based on methods employing N-trifluoroacetyl-L-prolyl chloride (L-TPC) as the chiral derivatizing agent for the analysis of amphetamines.[3]
-
Instrumentation: Gas chromatograph equipped with a flame ionization detector (FID) or a mass spectrometer (MS).
-
Column: DB-5 (15 m x 0.25 mm, 0.25 µm) or similar.[3]
-
Sample Preparation and Derivatization:
-
The analyte is extracted from the sample matrix using a suitable solvent.[3]
-
The extracted analytes are dried down under a stream of nitrogen.[3]
-
The dried extract is reconstituted in a suitable solvent, and the chiral derivatizing agent (L-TPC) is added.[3]
-
The reaction mixture is heated to form the diastereomeric derivatives.
-
-
GC Analysis:
-
The derivatized sample is injected into the GC.
-
The diastereomers are separated on the achiral column based on their different boiling points and interactions with the stationary phase.
-
Visualization of Methodologies
To further elucidate the relationships and workflows of these chiral resolution protocols, the following diagrams are provided.
References
A Comparative Guide to the Thermal Analysis of Diastereomeric Salts of 2-Chloromandelic Acid
The resolution of racemic 2-chloromandelic acid is a critical step in the synthesis of pharmaceuticals like the anti-thrombotic agent clopidogrel. A common and effective method for this separation is the formation of diastereomeric salts using a chiral resolving agent, followed by fractional crystallization. Differential Scanning Calorimetry (DSC) is a powerful analytical technique used to characterize the thermal properties of these salts, providing crucial data on melting points, enthalpies of fusion, and thermal stability. This information is vital for optimizing the resolution process.
This guide provides a comparative analysis of the thermal behavior of various diastereomeric salts of 2-chloromandelic acid, supported by experimental data from scientific literature.
Quantitative Data Summary
The thermal properties of diastereomeric salts of 2-chloromandelic acid are significantly influenced by the chiral resolving agent used. The differences in melting points and enthalpies of fusion between the less soluble and more soluble diastereomers are key to a successful resolution. The following table summarizes the available quantitative DSC data for diastereomeric salts formed with different resolving agents.
| Resolving Agent | Diastereomer Configuration | Melting Point (°C) | Enthalpy of Fusion (kJ/mol) |
| 1-Phenylethylamine | (S,R)-salt | 143.1 | 26.7 |
| (R,R)-salt | 200.6 | 44.0 | |
| 1-Cyclohexylethylamine | Homochiral (HOM-2) | - | Low |
| Heterochiral (HET-2) | - | - | |
| Double Salt (DOB-2) | - | - |
Note: Specific melting point and enthalpy of fusion values for the diastereomeric salts with 1-cyclohexylethylamine were not explicitly detailed in the provided search results, but the studies indicated that these properties were measured and showed differences between the forms[1][2]. The formation of a double salt, which has a distinct single melting peak, was also observed with this resolving agent[1].
Experimental Protocols
The following is a generalized experimental protocol for the Differential Scanning Calorimetry (DSC) analysis of diastereomeric salts of 2-chloromandelic acid, based on common laboratory practices described in the literature.
Objective: To determine the melting point and enthalpy of fusion of the diastereomeric salts.
Apparatus:
-
Differential Scanning Calorimeter (DSC)
-
Aluminum sample pans and lids
-
Microbalance
Procedure:
-
Sample Preparation: A small amount of the diastereomeric salt sample (typically 2-3 mg) is accurately weighed into an aluminum DSC pan. The pan is then hermetically sealed with a lid.
-
Instrument Setup: The DSC instrument is purged with an inert gas, such as nitrogen, to provide a controlled atmosphere.
-
Thermal Program: The sample is subjected to a controlled temperature program. A typical program involves heating the sample at a constant rate, for example, 10 °C/min, from a sub-ambient temperature to a temperature above the melting point of the salt[3].
-
Data Acquisition: The heat flow to the sample is measured as a function of temperature. The melting point is determined as the onset or peak temperature of the melting endotherm, and the enthalpy of fusion is calculated from the area of the melting peak.
-
Analysis: The resulting DSC thermogram is analyzed to determine the key thermal transition temperatures and enthalpies. For a mixture of diastereomers, multiple melting peaks may be observed, whereas a pure diastereomer or a double salt will typically show a single, sharp melting peak[1].
Logical Workflow for Resolution and Analysis
The following diagram illustrates the logical workflow for the resolution of racemic 2-chloromandelic acid via diastereomeric salt formation and the subsequent thermal analysis.
Caption: Workflow for chiral resolution and thermal analysis.
This guide highlights the importance of DSC in the characterization of diastereomeric salts of 2-chloromandelic acid. The significant differences in the thermal properties of the diastereomers, as revealed by DSC, are fundamental to the successful separation of the enantiomers. The choice of the resolving agent is crucial, as it directly impacts these thermal characteristics and, consequently, the efficiency of the resolution process. Further research providing a broader range of quantitative DSC data for salts with various resolving agents would be highly beneficial to the field.
References
- 1. A bug in enantiomer separation: double salt formation – diastereomeric and double salt structures of 1-cyclohexylethylammonium 2- and 4-chloromandelat ... - CrystEngComm (RSC Publishing) DOI:10.1039/D1CE00145K [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. odr.chalmers.se [odr.chalmers.se]
Chiral Recognition of (S)-(+)-2-Chloromandelic Acid: A Comparative Guide to Mechanisms and Methodologies
For researchers, scientists, and drug development professionals, understanding the chiral recognition mechanisms of acidic compounds like (S)-(+)-2-Chloromandelic acid is pivotal for the development of effective enantioseparation techniques and the synthesis of enantiopure pharmaceuticals. This guide provides a comprehensive comparison of various chiral selectors and analytical methodologies used for the enantiomeric discrimination of this compound, supported by available experimental data and detailed protocols.
The separation of enantiomers of 2-chloromandelic acid is a crucial step in the production of various pharmaceuticals. The distinct pharmacological and toxicological profiles of each enantiomer necessitate the use of precise and efficient chiral recognition methods. This guide explores the primary mechanisms and techniques employed to achieve this separation, focusing on chiral selectors such as cyclodextrins, chiral ionic liquids, and molecularly imprinted polymers.
Comparative Performance of Chiral Selectors
The efficacy of a chiral selector is determined by its ability to form diastereomeric complexes with the enantiomers of the analyte, leading to differences in their physicochemical properties that can be exploited for separation. The choice of selector depends on the analytical technique employed and the specific molecular interactions involved.
| Chiral Selector Type | Analytical Technique | Separation Factor (α) | Resolution (Rs) | Key Interactions | Reference |
| Cyclodextrin Derivatives | Gas Chromatography (GC) | 1.053 (permethylated γ-CD) | - | Inclusion complexation, Hydrogen bonding | [1] |
| High-Performance Liquid Chromatography (HPLC) | Low | - | Inclusion complexation, Hydrogen bonding | [2] | |
| Chiral Ionic Liquids (CILs) | Ligand Exchange Chromatography | - | - | Hydrogen bonding, π-π interactions, Steric hindrance | [3] |
| Molecularly Imprinted Polymers (MIPs) | High-Performance Liquid Chromatography (HPLC) | 1.36 | - | Shape complementarity, Hydrogen bonding, π-π interactions | [3] |
Note: A higher separation factor (α) indicates better chiral recognition. The resolution (Rs) is a measure of the baseline separation between the two enantiomeric peaks. Data for some combinations were not available in the searched literature.
The chiral recognition of 2-chloromandelic acid is often an enthalpy-controlled process, suggesting that the formation of stable diastereomeric complexes is the primary driving force for separation.[3] Key molecular interactions contributing to this recognition include hydrogen bonding between the carboxylic acid and hydroxyl groups of the mandelic acid and functional groups on the chiral selector, π-π stacking interactions with the phenyl ring, and steric hindrance.
Experimental Methodologies and Protocols
Accurate and reproducible experimental protocols are essential for the successful chiral separation of this compound. Below are detailed methodologies for commonly employed techniques.
High-Performance Liquid Chromatography (HPLC) with a Chiral Stationary Phase
HPLC using a chiral stationary phase (CSP) is a widely used method for enantioseparation. The CHIRALPAK® IC, an immobilized cellulose-based CSP, has been utilized for the separation of 2-chloromandelic acid enantiomers.
Experimental Protocol:
-
Column: CHIRALPAK® IC (250 mm × 4.6 mm, 5 µm)[2]
-
Mobile Phase: n-hexane/isopropanol or ethanol with 0.1% trifluoroacetic acid (TFA)[2]
-
Flow Rate: 0.4–1.2 mL/min[2]
-
Temperature: 15–35 °C[2]
-
Detection: UV at 210 nm[2]
-
Injection Volume: 10 µL[2]
-
Sample Preparation: Dissolve 2-chloromandelic acid in ethanol and filter through a 0.45 µm filter.[2]
Capillary Electrophoresis (CE)
Capillary electrophoresis offers high efficiency and low sample consumption for chiral separations. The addition of a chiral selector to the background electrolyte (BGE) is the most common approach.
General Experimental Protocol:
-
Capillary: Fused silica capillary (e.g., 50 µm i.d., effective length 40 cm).
-
Background Electrolyte (BGE): Phosphate or borate buffer at a specific pH, containing the chiral selector (e.g., cyclodextrin derivatives).
-
Chiral Selector: Sulfated-β-cyclodextrin (S-β-CD) is often effective for acidic compounds.[3]
-
Voltage: 15-30 kV.
-
Temperature: 20-25 °C.
-
Injection: Hydrodynamic or electrokinetic injection.
-
Detection: UV detection at a suitable wavelength (e.g., 210 nm).
-
Capillary Conditioning: Before the first use, rinse the capillary with 1 M NaOH, followed by deionized water, and then the BGE. Between runs, rinse with the BGE.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for studying chiral recognition mechanisms and determining enantiomeric excess. The use of a chiral solvating agent (CSA) or a chiral derivatizing agent (CDA) induces chemical shift differences between the enantiomers.
General NMR Titration Protocol (using a Chiral Solvating Agent):
-
Sample Preparation: Prepare a stock solution of this compound in a deuterated solvent (e.g., CDCl₃). Prepare a stock solution of the chiral solvating agent (e.g., a chiral amine or alcohol) in the same solvent.
-
Initial Spectrum: Acquire a ¹H NMR spectrum of the this compound solution.
-
Titration: Add incremental amounts of the chiral solvating agent stock solution to the analyte solution.
-
Spectral Acquisition: Acquire a ¹H NMR spectrum after each addition.
-
Data Analysis: Monitor the chemical shift changes of specific protons of the analyte. The formation of diastereomeric complexes will result in the splitting of signals. The binding constant can be determined by fitting the chemical shift changes to a suitable binding model.
Visualization of Chiral Recognition and Experimental Workflows
To better illustrate the concepts discussed, the following diagrams are provided.
Caption: General mechanism of chiral recognition.
Caption: HPLC experimental workflow.
Caption: Logic of NMR titration for chiral recognition.
Conclusion
The chiral recognition of this compound is a multifaceted process governed by a combination of intermolecular forces. While various techniques can achieve successful enantioseparation, the optimal method depends on the specific requirements of the analysis, such as the desired resolution, analysis time, and sample throughput. This guide provides a foundational understanding of the available methods and the underlying principles of chiral recognition, serving as a valuable resource for researchers in the field of chiral analysis and drug development. Further research is warranted to obtain more comprehensive quantitative data, such as binding constants and thermodynamic parameters, for a wider range of chiral selectors to facilitate a more in-depth comparison and rational design of new enantioseparation methods.
References
Safety Operating Guide
Proper Disposal of (S)-(+)-2-Chloromandelic Acid: A Step-by-Step Guide
For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents are paramount to ensuring a secure laboratory environment. This guide provides essential, step-by-step procedures for the proper disposal of (S)-(+)-2-Chloromandelic acid, adhering to safety and regulatory best practices.
I. Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to be familiar with the safety protocols for handling this compound. Always consult the Safety Data Sheet (SDS) for the most comprehensive information.
Personal Protective Equipment (PPE): All personnel involved in the handling and disposal of this substance must wear appropriate PPE to prevent exposure.
| PPE Item | Specification | Rationale |
| Eye Protection | Chemical safety goggles or a face shield. | Protects against potential splashes and airborne particles.[1] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile). | Prevents direct skin contact.[1][2] |
| Body Protection | A laboratory coat must be worn. | Protects personal clothing from contamination.[1] |
| Respiratory Protection | Generally not required in a well-ventilated area. Use a NIOSH-approved respirator if dust may be generated. | Prevents inhalation of dust or aerosols.[2] |
Handling Guidelines:
-
Work in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[1]
-
Prevent contact with skin and eyes.[1]
-
Do not mix with other waste materials, particularly incompatible substances such as strong oxidizing agents.[1][3]
II. Step-by-Step Disposal Protocol
The recommended method for the disposal of this compound, whether as a surplus reagent or as waste, is through a licensed professional waste disposal service.[2] This ensures that the compound is managed in an environmentally responsible and compliant manner.
Experimental Protocol for Waste Collection and Segregation:
-
Waste Identification and Labeling:
-
Clearly label a dedicated waste container for "this compound" and its associated waste (e.g., contaminated consumables).
-
The label should include the chemical name, hazard symbols (irritant), and the date of accumulation.
-
-
Waste Segregation:
-
Collect all waste containing this compound, including unused product, reaction byproducts, and contaminated materials (e.g., filter paper, gloves), in the designated container.
-
Crucially, do not mix chlorinated organic acid waste with other waste streams, such as non-halogenated solvents or aqueous waste. [3] This is critical for proper and cost-effective disposal by incineration.[3]
-
-
Container Management:
-
Use a container made of a material compatible with the chemical.
-
Keep the waste container securely closed when not in use.
-
Store the container in a designated, well-ventilated, and cool area away from incompatible materials.
-
-
Arranging for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal company to arrange for pickup and disposal.[2]
-
Provide the waste disposal service with a complete and accurate description of the waste.
-
Contaminated Packaging:
-
Empty containers should be disposed of as unused product, meaning they should be collected and given to a licensed disposal company.[2]
III. Spill Management
In the event of a spill, prompt and safe cleanup is essential.
-
Evacuate and Secure the Area: Notify personnel in the immediate vicinity and restrict access to the spill area.
-
Ventilate: Ensure the area is well-ventilated.
-
Containment and Cleanup:
-
Decontamination: Clean the spill area thoroughly with soap and water.
-
Waste Disposal: The collected spill material should be disposed of as hazardous waste through a licensed disposal service.
IV. Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Logical workflow for the disposal of this compound.
References
Personal protective equipment for handling (S)-(+)-2-Chloromandelic acid
Essential Safety and Handling Guide for (S)-(+)-2-Chloromandelic Acid
This guide provides crucial safety and logistical information for the handling and disposal of this compound in a laboratory setting. The following procedures are designed to ensure the safety of researchers, scientists, and drug development professionals.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is a solid that can cause skin and serious eye irritation, and may also lead to respiratory irritation.[1][2] Adherence to proper PPE protocols is mandatory to minimize exposure risks.
Table 1: Personal Protective Equipment (PPE) Requirements
| Protection Type | Recommended Equipment | Justification |
| Eye and Face Protection | Safety glasses with side-shields, chemical splash goggles, or a full face shield.[3] | Protects against dust particles and potential splashes.[4] |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile) and a lab coat.[3] | Prevents direct skin contact with the chemical.[4] |
| Respiratory Protection | NIOSH-approved N95 or P1 type respirator.[5][6] | Required when handling the solid outside of a fume hood or when dust formation is likely.[4][5] |
Operational Plan: Step-by-Step Handling Procedures
To ensure safe handling, follow this procedural guidance.
Engineering Controls and Preparation
-
Ventilation: All handling of this compound should be conducted in a properly functioning chemical fume hood to minimize inhalation of dust.[7]
-
Emergency Equipment: Ensure that an emergency eyewash station and safety shower are readily accessible and have been recently tested.[2]
-
Spill Kit: A spill kit containing appropriate absorbent materials should be available in the laboratory.
Handling the Chemical
-
Avoid Dust Formation: Handle the solid carefully to avoid generating dust.[5]
-
Personal Hygiene: Wash hands thoroughly with soap and water after handling the chemical, before breaks, and at the end of the workday.[1][6]
-
Clothing: Do not wear contaminated clothing outside of the laboratory. Contaminated clothing should be removed immediately and washed before reuse.[1]
Storage
-
Container: Keep the container tightly closed in a dry, cool, and well-ventilated area.[1][5]
-
Segregation: As an organic acid, store it separately from bases and oxidizing agents.[8] It is recommended to store it in a dedicated corrosives cabinet.[8]
Disposal Plan
Proper disposal of this compound and its contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.
Waste Characterization
-
Chemical waste generators must determine if the discarded chemical is classified as hazardous waste according to local, state, and federal regulations.[1]
Waste Collection and Labeling
-
Solid Waste: Collect excess solid this compound and any grossly contaminated disposable materials (e.g., weigh boats, contaminated gloves) in a designated, compatible, and properly labeled hazardous waste container.[9]
-
Contaminated Sharps: Any sharps contaminated with the chemical must be disposed of in a designated sharps container.
-
Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste" and the full chemical name.
Disposal Procedure
-
Licensed Disposal Company: Arrange for the disposal of the chemical waste through a licensed professional waste disposal service.[5][6]
-
Incineration: A common disposal method for this type of chemical is incineration in a chemical incinerator equipped with an afterburner and scrubber.[5]
-
Unused Product: Dispose of unused product in the same manner as the waste.[5][6]
Emergency Procedures
Immediate and appropriate action is vital in the event of an emergency.
Table 2: First-Aid Measures
| Exposure Route | First-Aid Procedure |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1] |
| Skin Contact | Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention if irritation develops or persists.[1] |
| Inhalation | Move the exposed person to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.[1][5] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1][5] |
Workflow for Safe Handling
The following diagram illustrates the logical steps for safely handling this compound from receipt to disposal.
Caption: Workflow for the safe handling of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
